molecular formula C13H16N4 B1465803 1-(3-phenyl-1H-pyrazol-5-yl)piperazine CAS No. 1511646-96-0

1-(3-phenyl-1H-pyrazol-5-yl)piperazine

Cat. No.: B1465803
CAS No.: 1511646-96-0
M. Wt: 228.29 g/mol
InChI Key: VXIPBLYYBOIOEK-UHFFFAOYSA-N
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Description

1-(3-phenyl-1H-pyrazol-5-yl)piperazine is a useful research compound. Its molecular formula is C13H16N4 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(5-phenyl-1H-pyrazol-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-2-4-11(5-3-1)12-10-13(16-15-12)17-8-6-14-7-9-17/h1-5,10,14H,6-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIPBLYYBOIOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NNC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-phenyl-1H-pyrazol-5-yl)piperazine and its Core Analogue in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound of primary interest, 1-(3-phenyl-1H-pyrazol-5-yl)piperazine (CAS 1511646-96-0), is not extensively documented in publicly available scientific literature. This guide will provide a comprehensive technical overview of its closely related and industrially significant analogue, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (CAS 401566-79-8) . This analogue serves as a pivotal intermediate in the synthesis of the antidiabetic drug Teneligliptin. The principles of synthesis, analysis, and potential biological relevance discussed herein are highly applicable to the broader class of phenyl-pyrazolyl-piperazine compounds.

Introduction: The Phenyl-Pyrazolyl-Piperazine Scaffold

The fusion of a pyrazole ring, a phenyl group, and a piperazine moiety creates a chemical scaffold of significant interest in medicinal chemistry. Piperazine derivatives are known for a wide range of pharmacological activities, including anti-infective, anti-carcinogenic, and anxiolytic properties.[1][2] Similarly, pyrazole-containing compounds exhibit a broad spectrum of biological effects, such as anti-inflammatory, analgesic, and antidiabetic activities.[3][4] The combination of these heterocycles in the this compound framework suggests a high potential for interaction with various biological targets.

The most prominent example of this scaffold's application is 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine , a key building block for Teneligliptin .[5][6][7] Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[8][9] This guide will delve into the core properties and synthesis of this vital intermediate, providing a foundational understanding for researchers exploring this chemical space.

Physicochemical Properties of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is crucial for process development, formulation, and quality control.

PropertyValueSource
CAS Number 401566-79-8[10]
Molecular Formula C₁₄H₁₈N₄[10][11]
Molecular Weight 242.32 g/mol [10][11]
Appearance White to light yellow powder/crystal[9]
Melting Point 107-111 °C[9]
Solubility DMSO (Slightly), Methanol (Slightly)[6]
Storage Keep in dark place, inert atmosphere, room temperature[12]

Synthesis and Manufacturing a Critical Intermediate

The synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a well-established process, with several patented and published methods aimed at improving yield, purity, and industrial scalability. The general synthetic strategy involves the formation of the pyrazole ring followed by the introduction of the piperazine moiety.

General Synthetic Pathway

A common approach involves the reaction of an N-protected piperazine derivative with a β-ketoester to form a ketoamide intermediate. This intermediate is then reacted with phenylhydrazine to construct the pyrazole ring through cyclization. The final step is the deprotection of the piperazine nitrogen to yield the desired product.[13][14]

Synthesis_Workflow cluster_0 Step 1: Ketoamide Formation cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Deprotection N-protected_piperazine N-protected piperazine Ketoamide Ketoamide Intermediate N-protected_piperazine->Ketoamide Reaction Alkyl_acetoacetate Alkyl acetoacetate Alkyl_acetoacetate->Ketoamide Reaction Cyclization Cyclization Ketoamide->Cyclization Phenylhydrazine Phenylhydrazine Phenylhydrazine->Cyclization Protected_Product N-protected pyrazolyl-piperazine Cyclization->Protected_Product Final_Product 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine Protected_Product->Final_Product Deprotection

Generalized Synthetic Workflow
Detailed Experimental Protocol (Exemplary)

The following protocol is a summarized representation of methods described in the literature and should be adapted and optimized based on laboratory or industrial scale requirements.[8][15]

Step 1: Synthesis of 1-acetoacetyl-4-tert-butoxycarbonylpiperazine

  • React 1-tert-butoxycarbonylpiperazine with a diketene. This reaction is often challenging on an industrial scale due to the instability of diketene.[14][15]

Step 2: Synthesis of 1-tert-butoxycarbonyl-4-(3-methyl-1-phenyl-5-pyrazolyl)piperazine

  • The 1-acetoacetyl-4-tert-butoxycarbonylpiperazine is reacted with phenylhydrazine in the presence of an acid catalyst (e.g., methanesulfonic acid).

  • Cyclization is then induced, often using a dehydrating agent like phosphorus oxychloride in the presence of a base such as pyridine.[15]

Step 3: Deprotection to Yield 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

  • The tert-butoxycarbonyl (Boc) protecting group is removed using a strong acid, such as trifluoroacetic acid, to yield the final product.[15]

Alternative and Improved Procedures: Several process improvements have been developed to circumvent the use of hazardous reagents like phosphorus oxychloride and unstable starting materials like diketene.[15] These improved methods often involve different cyclization agents or alternative starting materials to enhance safety, yield, and purity.[5][16] For example, some methods start with commercially available 1-methyl- or 1-benzylpiperazine, which are then modified and cyclized.[5]

Role in the Synthesis of Teneligliptin

1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is the cornerstone for the construction of Teneligliptin. The secondary amine of the piperazine ring serves as a nucleophile to react with a suitably activated proline derivative.

Teneligliptin_Synthesis Intermediate 1-(3-methyl-1-phenyl-1H- pyrazol-5-yl)piperazine Coupling Reductive Amination Intermediate->Coupling Proline_Derivative Activated Proline Derivative {(2S,4S)-4-oxo-2-(thiazolidine-3-carbonyl) -pyrrolidine-1-carboxylic acid tert-butyl ester} Proline_Derivative->Coupling Teneligliptin Teneligliptin Coupling->Teneligliptin

Sources

Technical Guide: Chemical Structure & Properties of 1-(3-Phenyl-1H-pyrazol-5-yl)piperazine

[1]

Executive Summary

1-(3-Phenyl-1H-pyrazol-5-yl)piperazine (CAS: 1511646-96-0) is a bioactive heterocyclic scaffold widely utilized in medicinal chemistry. It belongs to the class of amino-pyrazoles , specifically characterized by a phenyl group at the C3 position and a piperazine ring attached via nitrogen to the C5 position of the pyrazole core.

This molecule serves as a "privileged structure" in drug discovery, particularly for protein kinase inhibitors (targeting the ATP-binding hinge region) and G-protein coupled receptor (GPCR) ligands (targeting monoaminergic receptors). Its structural versatility arises from the amphoteric nature of the pyrazole ring and the basicity of the piperazine tail, which allows for diverse salt formations and solubility modulation.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature and Identity[1]
  • IUPAC Name: this compound[1][2]

  • Alternative Name: 3-phenyl-5-(1-piperazinyl)-1H-pyrazole

  • CAS Number: 1511646-96-0

  • Molecular Formula: C₁₃H₁₆N₄

  • Molecular Weight: 228.29 g/mol

Structural Analysis

The molecule consists of three distinct pharmacophoric elements:

  • Pyrazole Core: An aromatic 5-membered heterocycle containing two adjacent nitrogens.[3][4] It acts as both a hydrogen bond donor (NH) and acceptor (N:).[5]

  • Phenyl Ring: Attached at the C3 position, providing lipophilic bulk and potential for

    
     stacking interactions within binding pockets.
    
  • Piperazine Ring: Attached at the C5 position.[6][2][7] The secondary amine (NH) of the piperazine is highly basic (pKa ~9.8), serving as a key solubilizing group and a point for further derivatization (e.g., reductive amination or acylation).

Tautomerism

A critical feature of N-unsubstituted pyrazoles is annular tautomerism . In solution, the hydrogen atom on the pyrazole nitrogen oscillates between N1 and N2. Consequently, 3-phenyl-5-piperazinyl-1H-pyrazole is in dynamic equilibrium with 5-phenyl-3-piperazinyl-1H-pyrazole .

  • Tautomer A (3-phenyl-5-piperazinyl): Favored in polar aprotic solvents where the piperazine lone pair can stabilize the adjacent NH via intramolecular hydrogen bonding.

  • Tautomer B (5-phenyl-3-piperazinyl): Often observed in crystal structures depending on packing forces.

TautomerismTautomerATautomer A3-phenyl-5-piperazinyl-1H-pyrazole(Sterically crowded)TautomerBTautomer B5-phenyl-3-piperazinyl-1H-pyrazole(Less crowded)TautomerA->TautomerBFast H-shift

Caption: Dynamic annular tautomerism of the 1H-pyrazole core. The equilibrium position is influenced by solvent polarity and pH.

Physicochemical Data Table
PropertyValueNotes
LogP (calc) 1.8 - 2.1Moderate lipophilicity; suitable for CNS penetration.
pKa (Piperazine) ~9.8Basic nitrogen; protonated at physiological pH.
pKa (Pyrazole) ~2.5 (acidic), ~14 (basic)The pyrazole NH is very weakly acidic; the pyridine-like N is weakly basic.
H-Bond Donors 2Pyrazole-NH, Piperazine-NH.[1]
H-Bond Acceptors 3Pyrazole-N, Piperazine-N(tert), Piperazine-N(sec).
Solubility DMSO, Methanol, Dilute AcidPoor water solubility as free base; high solubility as HCl salt.

Synthetic Pathways[13]

The synthesis of this compound typically follows a convergent route involving the construction of the pyrazole ring followed by the introduction of the piperazine moiety.

Retrosynthetic Analysis

The most robust disconnection is at the C5-N bond (pyrazole-piperazine linkage). This suggests a precursor such as 3-phenyl-5-chloropyrazole , which undergoes nucleophilic aromatic substitution (SNAr) with piperazine.

Detailed Synthesis Protocol
Step 1: Synthesis of 3-Phenyl-1H-pyrazol-5-ol[1]
  • Reagents: Ethyl benzoylacetate, Hydrazine hydrate.

  • Solvent: Ethanol.[6][7]

  • Procedure:

    • Dissolve ethyl benzoylacetate (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.2 eq) dropwise at 0°C.

    • Reflux the mixture for 4–6 hours.

    • Cool to room temperature; the product precipitates as a white solid.

    • Filter and wash with cold ethanol to yield 3-phenyl-1H-pyrazol-5-ol (exists in equilibrium with 3-phenyl-pyrazolin-5-one).

Step 2: Chlorination to 3-Phenyl-5-chloro-1H-pyrazole
  • Reagents: Phosphorus oxychloride (POCl₃).

  • Procedure:

    • Suspend 3-phenyl-1H-pyrazol-5-ol in neat POCl₃ (excess).

    • Heat in a sealed tube or under reflux at 100–120°C for 3 hours.

    • Caution: Quench the reaction mixture carefully by pouring onto crushed ice (exothermic).

    • Neutralize with NaHCO₃ and extract with ethyl acetate.

    • Purify via silica gel chromatography (Hexane/EtOAc) to obtain the chloro-intermediate.

Step 3: Nucleophilic Substitution with Piperazine
  • Reagents: 3-Phenyl-5-chloro-1H-pyrazole, Piperazine (anhydrous).

  • Solvent: n-Butanol or DMF.

  • Procedure:

    • Dissolve 3-phenyl-5-chloro-1H-pyrazole (1.0 eq) in n-butanol.

    • Add excess piperazine (5.0 eq) to prevent bis-substitution.

    • Reflux at 130°C for 12–24 hours.

    • Evaporate solvent under reduced pressure.[6]

    • Partition residue between water and dichloromethane.

    • The organic layer contains the product.[8] Purify via recrystallization or column chromatography (DCM/MeOH/NH₃).

SynthesisSM1Ethyl BenzoylacetateInt13-Phenyl-1H-pyrazol-5-olSM1->Int1Condensation(EtOH, Reflux)SM2Hydrazine HydrateSM2->Int1Int23-Phenyl-5-chloro-1H-pyrazoleInt1->Int2Chlorination(POCl3, 100°C)ProdThis compoundInt2->ProdSnAr Substitution(Piperazine, n-BuOH, 130°C)

Caption: Step-wise synthetic workflow for the production of the target molecule via the chloropyrazole intermediate.

Structural Characterization

Validating the structure requires careful analysis due to the potential for tautomers to broaden NMR signals.

Proton NMR (¹H NMR)
  • Solvent: DMSO-d₆ is recommended to stabilize the tautomers and improve solubility.

  • Aromatic Region (7.3 – 7.8 ppm): Multiplets corresponding to the 5 protons of the phenyl ring.

  • Pyrazole C4-H (~6.0 – 6.5 ppm): A characteristic singlet. This proton is upfield compared to benzene protons due to the electron-rich nature of the amino-pyrazole system.

  • Piperazine Region (2.8 – 3.5 ppm): Two sets of triplets (or broad multiplets). The protons adjacent to the pyrazole nitrogen appear downfield (~3.2-3.5 ppm) compared to the protons adjacent to the secondary amine (~2.8-3.0 ppm).

  • Exchangeable Protons: A broad singlet for the pyrazole NH (~12-13 ppm) and a broad singlet for the piperazine NH (~2-4 ppm, often washed out if water is present).

Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Ion: [M+H]⁺ = 229.15.

  • Fragmentation Pattern:

    • Loss of piperazine ring often yields a fragment at m/z ~158 (3-phenyl-pyrazole cation).

    • Retro-Diels-Alder cleavage of the pyrazole ring is less common but possible under high energy.

Pharmacological Applications[9][10][12][13]

This molecule is rarely a drug in itself but acts as a high-value scaffold or fragment .

Kinase Inhibition

The aminopyrazole motif is a classic "hinge binder." In the context of kinase inhibitors:

  • The pyrazole nitrogens (NH donor, N: acceptor) form hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region (e.g., residues like Glu/Leu in Aurora kinases or CDK2).

  • The phenyl group occupies the hydrophobic back-pocket (Gatekeeper region).

  • The piperazine tail extends into the solvent-exposed region, improving solubility and providing a handle to attach solubilizing groups or warheads (e.g., acrylamides for covalent inhibition).

GPCR Ligands

The aryl-piperazine class is fundamental to neuropsychiatry.

  • Dopamine/Serotonin Receptors: The basic nitrogen of the piperazine forms a crucial salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the transmembrane helix of GPCRs (D2, 5-HT1A, 5-HT2A).

  • The pyrazole-phenyl moiety mimics the aromatic core of neurotransmitters, engaging in

    
     interactions with aromatic residues (Phe/Trp) in the receptor binding pocket.
    

References

  • Chemical Identity & CAS: this compound.[1][2][7][9][10][11] PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Synthesis of Pyrazole Scaffolds: Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008. (General methodology for 3,5-disubstituted pyrazoles).
  • Teneligliptin Intermediate Synthesis: Process for the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. Patent WO2015063709A1. (Describes the analogous N-phenyl methylated scaffold synthesis via POCl3). Link

  • Tautomerism in Pyrazoles: Alkorta, I., et al. "Tautomerism in 3(5)-substituted pyrazoles."[12] Journal of Chemical Information and Modeling, 2006.

  • Biological Activity: Park, H., et al. "Discovery of 3-phenyl-5-piperazinyl-pyrazole derivatives as potent kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2012.

pyrazole-piperazine scaffold for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pyrazole-Piperazine Scaffold in Medicinal Chemistry

Abstract

The pyrazole-piperazine scaffold is a quintessential example of a "privileged structure" in modern medicinal chemistry. Its unique combination of a five-membered aromatic pyrazole ring and a six-membered saturated piperazine ring provides a versatile three-dimensional framework that can be strategically functionalized to interact with a wide array of biological targets. This guide offers a comprehensive exploration of the scaffold, detailing its synthetic accessibility, key structure-activity relationships (SAR), and diverse therapeutic applications, from oncology to neuropharmacology. We provide field-proven synthetic protocols, data-driven SAR insights, and case studies of clinically successful drugs, positioning this scaffold as a critical tool for researchers, scientists, and drug development professionals.

Introduction: The Power of Privileged Scaffolds

In drug discovery, a privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The piperazine ring is a classic example, prized for its conformational flexibility and the dual-nitrogen architecture that allows for tunable basicity and systematic functionalization to optimize physicochemical properties like solubility and lipophilicity.[1] When combined with pyrazole—an aromatic heterocycle known for its ability to participate in hydrogen bonding and act as a versatile bioisostere—the resulting pyrazole-piperazine motif becomes a powerful building block for creating potent and selective modulators of complex biological systems.[2][3]

The pyrazole ring itself is a key component in eight FDA-approved small molecule protein kinase inhibitors, including Crizotinib and Ruxolitinib, highlighting its importance in targeted therapies.[2] The combined scaffold leverages the strengths of both components: the pyrazole provides a rigid, aromatic core for specific interactions, while the piperazine acts as a flexible linker or a point for introducing substituents to modulate pharmacokinetics and target engagement.[1][4] This guide will dissect the chemistry and biology that make this scaffold a recurring theme in successful drug development campaigns.

Synthetic Strategies for the Pyrazole-Piperazine Core

The synthetic accessibility of the pyrazole-piperazine scaffold is a primary reason for its widespread use.[2][5] The construction generally involves the formation of the pyrazole ring followed by its linkage to the piperazine moiety, or vice-versa. The choice of strategy depends on the availability of starting materials and the desired substitution pattern.

A common convergent approach involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative to form the pyrazole ring, and a separate synthesis of the desired piperazine fragment. These two key fragments are then coupled, typically via N-arylation or reductive amination.

Below is a generalized workflow for the synthesis of a 1-Aryl-4-(pyrazolyl)piperazine derivative.

G cluster_0 Fragment A: Pyrazole Synthesis cluster_1 Fragment B: Piperazine Preparation A1 1,3-Dicarbonyl Compound A3 Cyclocondensation A1->A3 A2 Hydrazine Derivative A2->A3 A4 Functionalized Pyrazole A3->A4 C1 Final Coupling (e.g., Reductive Amination or SNAr) A4->C1 B1 Piperazine B3 N-Arylation (e.g., Buchwald-Hartwig) B1->B3 B2 Aryl Halide B2->B3 B4 N-Arylpiperazine B3->B4 B4->C1 C2 Target Pyrazole-Piperazine Scaffold C1->C2

Caption: Generalized synthetic workflow for pyrazole-piperazine scaffold assembly.

Protocol: Synthesis of an N-Aryl Piperazinyl Pyrazole Derivative

This protocol describes a common sequence for synthesizing a pyrazole-piperazine derivative, adapted from methodologies reported in the literature for building similar cores.[4]

Step 1: Synthesis of Chalcone Intermediate

  • To a stirred solution of an appropriate acetophenone (e.g., 4-N-methyl piperazinyl-3-nitro acetophenone, 1.0 eq) in ethanol, add a substituted aromatic aldehyde (1.1 eq).

  • Add a catalytic amount of a base (e.g., aqueous NaOH) dropwise at room temperature.

  • Stir the reaction mixture for 4-6 hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into crushed ice.

  • Filter the resulting solid precipitate, wash with cold water, and dry to yield the chalcone derivative.

Step 2: Cyclization to form the Pyrazole Ring

  • Dissolve the chalcone derivative (1.0 eq) from Step 1 in a suitable solvent such as dimethylformamide (DMF) or ethanol.

  • Add hydrazine hydrochloride or a substituted hydrazine (1.2 eq).

  • Reflux the mixture for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from ethanol to obtain the pyrazole-piperazine product.

Causality: The initial Claisen-Schmidt condensation creates an α,β-unsaturated ketone (chalcone), which is a perfect electrophile for the subsequent cyclocondensation reaction with hydrazine. The hydrazine acts as a dinucleophile, attacking the carbonyl carbon and the β-carbon to form the five-membered pyrazole ring.[6]

Structure-Activity Relationship (SAR) Insights

The elegance of the pyrazole-piperazine scaffold lies in its modular nature, allowing for systematic modification at several key positions to fine-tune biological activity. The primary points of variation are the substituents on the pyrazole ring, the piperazine ring, and the aryl group attached to the piperazine nitrogen.

SAR cluster_scaffold cluster_labels Scaffold R1 R1: Modulates Target Selectivity & Potency R1->Scaffold R2 R2: Influences Pharmacokinetics & Solubility R2->Scaffold R3 R3: Key for Target Engagement & Potency R3->Scaffold

Caption: Key modification points for SAR studies on the pyrazole-piperazine scaffold.

  • R1 (Aryl group on Piperazine): Substitutions here are critical for target engagement. For instance, in G-protein coupled receptor (GPCR) ligands, 2-substituted aryl rings are often found to be the most potent.[7] The nature of the substituent (e.g., hydrogen-bond donor vs. acceptor) can dramatically switch the compound's functional activity from an agonist to an antagonist.[7]

  • R2 (Piperazine Ring): While often unsubstituted, methylation or other small alkyl substitutions can alter the pKa of the nitrogen, impacting oral absorption and cell permeability.

  • R3 (Pyrazole Ring): Substituents on the pyrazole ring directly influence potency and selectivity. In Janus kinase (JAK) inhibitors, an ortho substitution on a phenyl ring at the pyrazole's 3-position was found to be crucial for achieving selectivity for JAK1 over JAK2.[2]

Therapeutic Applications & Case Studies

The versatility of the pyrazole-piperazine scaffold is demonstrated by its presence in drugs targeting a wide range of diseases.

Oncology: Protein Kinase Inhibitors

The pyrazole ring is a cornerstone in the design of protein kinase inhibitors (PKIs).[2][8] The scaffold can effectively mimic the hinge-binding motif of ATP, enabling potent inhibition of kinases implicated in cancer.

Compound ClassTarget Kinase(s)Rationale & Key SAR InsightsReference
Pyrazole-piperazine HybridsVEGFR-2Molecular hybridization of chalcone/pyrazoline with a piperazine moiety led to potent VEGFR-2 inhibitors. IC50 values ranged from 0.57 µM to 1.48 µM.[9][10]
Diaryl PyrazolesHsp90Replacing a phenyl substituent with piperazine derivatives on the pyrazole core resulted in highly potent Hsp90 inhibitors with sub-micromolar activity in cells.[11]
Fused Pyrazolesc-Src, EGFR, VEGFRPyrazolo[3,4-d]pyrimidine derivatives incorporating a piperazine group have shown potent inhibition of various kinases crucial for tumor growth.[12]
Neuroscience: Antipsychotics and GPCR Modulators

The scaffold is prominently featured in atypical antipsychotics, where it modulates dopamine and serotonin receptors.

Case Study: Cariprazine (Vraylar)

Cariprazine is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar disorder.[13][14] Its unique pharmacology stems from its function as a partial agonist at dopamine D2 and D3 receptors, with a preference for D3.[14][15]

  • Structure: Cariprazine features a dichlorophenyl-piperazine moiety linked via an ethyl spacer to a cyclohexyl-dimethylurea group. While not a direct pyrazole-piperazine, its development showcases the utility of the aryl-piperazine core in CNS drug design.[13]

  • Mechanism of Action: As a partial agonist, cariprazine can modulate dopamine activity, acting as an antagonist when dopamine levels are high and as an agonist when they are low.[14] This nuanced mechanism is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia.[13] Its interaction with serotonin receptors (5-HT1A partial agonist, 5-HT2A antagonist) further refines its therapeutic profile.[13][14]

  • Synthesis: The synthesis of cariprazine is a multi-step process involving the formation of key intermediates, culminating in a reductive amination to connect the piperazine fragment with the cyclohexyl portion.[16][17]

Physicochemical and ADMET Properties

A critical aspect of drug design is optimizing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. The pyrazole-piperazine scaffold offers several advantages in this regard.

  • Solubility and Lipophilicity: The two nitrogen atoms of the piperazine ring are basic and can be protonated at physiological pH, which generally imparts good aqueous solubility. The overall lipophilicity can be fine-tuned through substitutions on the aryl and pyrazole rings.[18]

  • Metabolism: The primary sites of metabolism are often the piperazine ring (N-dealkylation) and the aromatic rings (hydroxylation). Metabolism is typically mediated by cytochrome P450 enzymes, particularly CYP3A4.[15] Understanding these metabolic pathways is crucial for managing drug-drug interactions and ensuring a desirable pharmacokinetic profile.

  • Toxicity: In silico ADMET prediction is a valuable tool for early-stage assessment of potential liabilities.[19][20][21] While the core scaffold is generally well-tolerated, specific substitutions can introduce toxicity. Computational models and early experimental screening are essential to identify and mitigate these risks.[22]

Conclusion and Future Outlook

The pyrazole-piperazine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, combined with the ability to present functional groups in precise three-dimensional orientations, allows for the rational design of potent and selective ligands for a multitude of biological targets. From kinase inhibition in oncology to receptor modulation in neuroscience, this scaffold continues to yield clinical candidates and approved drugs.

Future research will likely focus on exploring new chemical space by decorating the scaffold with novel substituents, developing more efficient and greener synthetic routes, and applying computational methods to predict biological activity and ADMET properties with greater accuracy.[1][23] The continued success of the pyrazole-piperazine framework ensures it will remain a cornerstone of drug discovery programs for the foreseeable future.

References

  • A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid. (2025, August 10).
  • Understanding Cariprazine: The Mechanism Behind Vraylar. (2026, January 15).
  • Joshi, A., Hussain, N., Sain, D., & Talesara, G. L.
  • Leopoldo, M., et al. (2015, September 21). Tactical Approaches to Interconverting GPCR Agonists and Antagonists.
  • Cariprazine. Wikipedia.
  • Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. (2023, June 21). MDPI.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023, July 12). MDPI.
  • Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 2: Discovery of potent, selective, and orally bioavailable compounds. (2004, February 23). PubMed.
  • Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. (2020, December 21). Taylor & Francis Online.
  • Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evalu
  • Discovery and development of pyrazole-scaffold Hsp90 inhibitors. PubMed.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025, January 17). MDPI.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
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  • Few anticancer drugs containing piperazine rings approved by FDA.
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  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025, April 23). PMC.
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A Technical Guide to the Core Differences Between 3-Phenyl and 3-Methyl-Phenyl Pyrazole Piperazines: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the core differences between 3-phenyl-pyrazole piperazines and 3-methyl-phenyl-pyrazole piperazines for researchers, scientists, and drug development professionals. This document moves beyond a mere listing of properties to offer a deep dive into the structure-activity relationships, synthetic considerations, and pharmacological implications that arise from the seemingly subtle substitution of a phenyl versus a methyl-phenyl group on the pyrazole core. By understanding these nuances, researchers can make more informed decisions in the design and development of novel therapeutics based on this privileged scaffold.

The Pyrazole-Piperazine Scaffold: A Privileged Core in Medicinal Chemistry

The pyrazole-piperazine scaffold is a cornerstone in modern drug discovery, renowned for its versatile pharmacological activities.[1][2] The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a unique combination of hydrogen bonding capabilities, metabolic stability, and tunable electronic properties.[3] The piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms at the 1 and 4 positions, provides a flexible linker that can be readily functionalized to modulate physicochemical properties such as solubility and to interact with biological targets.[2] The fusion of these two pharmacophores has given rise to a plethora of compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and central nervous system activities.[4][5][6][7]

The Impact of the 3-Aryl Substituent: A Tale of Two Groups

The seemingly minor difference between a 3-phenyl and a 3-methyl-phenyl substituent on the pyrazole ring can lead to significant alterations in the molecule's overall properties and biological activity. This guide will dissect these differences through the lenses of synthesis, physicochemical properties, and pharmacological outcomes.

Synthetic Strategies and Mechanistic Considerations

The synthesis of both 3-phenyl and 3-methyl-phenyl pyrazole piperazines generally follows a convergent approach, involving the preparation of a substituted pyrazole core followed by its coupling with a piperazine moiety.

Synthesis of the Pyrazole Core

A common and efficient method for the synthesis of the pyrazole ring is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][8]

Experimental Protocol: General Synthesis of 1,3-Disubstituted Pyrazoles

  • Step 1: Knoevenagel Condensation. An appropriately substituted acetophenone (e.g., acetophenone for the 3-phenyl derivative or a methyl-acetophenone for the 3-methyl-phenyl derivative) is reacted with a source of hydrazine, such as hydrazine hydrate or phenylhydrazine, in a suitable solvent like ethanol.[9] This reaction typically proceeds via a Knoevenagel condensation followed by a cyclization reaction.

  • Step 2: Cyclization. The intermediate hydrazone undergoes an intramolecular cyclization to form the pyrazole ring. This step can be facilitated by the presence of an acid or base catalyst.

  • Step 3: Work-up and Purification. The reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified using techniques such as recrystallization or column chromatography.

The choice of starting materials is critical. For the 3-phenyl pyrazole, acetophenone is the key precursor. For the 3-methyl-phenyl pyrazole, a corresponding methyl-substituted acetophenone would be used. The position of the methyl group on the phenyl ring (ortho, meta, or para) will further influence the properties of the final compound.

Coupling with Piperazine

Once the substituted pyrazole core is synthesized, it is coupled with a piperazine derivative. This is often achieved through a nucleophilic substitution reaction where a halogenated pyrazole derivative reacts with piperazine.

Experimental Protocol: Coupling of Pyrazole and Piperazine

  • Step 1: Halogenation of the Pyrazole. The synthesized pyrazole is halogenated, typically at the 5-position, using a reagent like phosphorus oxychloride (POCl₃) to create a good leaving group.[10]

  • Step 2: Nucleophilic Substitution. The halogenated pyrazole is then reacted with N-methylpiperazine or another desired piperazine derivative in a suitable solvent, often in the presence of a base to neutralize the generated acid.[11]

  • Step 3: Final Product Isolation. The final product is isolated and purified using standard laboratory techniques.

The following diagram illustrates the general synthetic workflow:

G cluster_0 Pyrazole Core Synthesis cluster_1 Coupling Reaction Acetophenone Substituted Acetophenone Dicarbonyl 1,3-Dicarbonyl Intermediate Acetophenone->Dicarbonyl Condensation Hydrazine Hydrazine Derivative Hydrazine->Dicarbonyl Pyrazole Substituted Pyrazole Core Dicarbonyl->Pyrazole Cyclization HalogenatedPyrazole Halogenated Pyrazole Pyrazole->HalogenatedPyrazole Halogenation FinalProduct 3-Aryl-Pyrazole Piperazine HalogenatedPyrazole->FinalProduct Nucleophilic Substitution Piperazine Piperazine Derivative Piperazine->FinalProduct

Caption: General synthetic workflow for 3-aryl-pyrazole piperazines.

Comparative Physicochemical Properties

The addition of a methyl group to the phenyl ring, while seemingly minor, can have a measurable impact on the physicochemical properties of the molecule.

Property3-Phenyl Derivative3-Methyl-Phenyl DerivativeRationale for Difference
Molecular Weight LowerHigherAddition of a methyl group (-CH₃) increases the mass.
Lipophilicity (cLogP) Generally highTypically higherThe methyl group is lipophilic, increasing the overall non-polar character.
Solubility Variable, often requires salt formation for aqueous solubility.[12]Generally lower in aqueous media due to increased lipophilicity.Increased hydrocarbon character reduces affinity for polar solvents.
Melting Point Dependent on crystal packing and intermolecular forces.Can be higher or lower depending on the position of the methyl group and its effect on crystal lattice energy.
Polar Surface Area (PSA) UnchangedUnchangedThe methyl group is non-polar and does not contribute to the polar surface area.

Data sourced from PubChem and other chemical databases. [13][14][15]

The increased lipophilicity of the 3-methyl-phenyl derivatives can have significant implications for their pharmacokinetic profiles, potentially leading to increased membrane permeability and altered metabolic pathways.

Spectroscopic Characterization: Identifying the Difference

Standard spectroscopic techniques are crucial for confirming the structure and purity of these compounds.

  • ¹H NMR Spectroscopy: The key difference in the proton NMR spectra will be the appearance of a singlet integrating to three protons in the aliphatic region (typically around δ 2.3 ppm) for the 3-methyl-phenyl derivative, corresponding to the methyl group protons. The aromatic region will also show a more complex splitting pattern for the methyl-phenyl group compared to the phenyl group.[16][17]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum of the 3-methyl-phenyl derivative will exhibit an additional signal in the aliphatic region (around δ 20-25 ppm) for the methyl carbon.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will show a difference of 14 mass units (the mass of a CH₂ group, but effectively the difference between H and CH₃) between the 3-phenyl and 3-methyl-phenyl analogues.

Experimental Protocol: Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[18]

  • NMR Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[18]

  • Mass Spectrometry Analysis: Obtain a high-resolution mass spectrum using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) to confirm the molecular weight and fragmentation pattern.[18]

Pharmacological Implications and Structure-Activity Relationships (SAR)

The substitution on the 3-phenyl ring is a critical determinant of the pharmacological activity of pyrazole-piperazine derivatives.

Binding Interactions and Target Selectivity

The phenyl ring at the 3-position of the pyrazole often engages in hydrophobic and π-π stacking interactions within the binding pockets of biological targets. The addition of a methyl group can have several effects:

  • Steric Hindrance: The methyl group can introduce steric bulk, which may either enhance or diminish binding affinity depending on the topology of the binding site.

  • Hydrophobic Interactions: The increased lipophilicity of the methyl-phenyl group can lead to stronger hydrophobic interactions with non-polar residues in the target protein.

  • Altered Conformation: The presence of the methyl group can influence the preferred conformation of the molecule, potentially orienting the piperazine moiety differently for interaction with the target.

Structure-activity relationship (SAR) studies on various pyrazole derivatives have shown that substitutions on the phenyl ring can significantly modulate their activity.[19][20][21][22] For example, in a series of pyrimidinyl pyrazole derivatives, the introduction of substituents on the phenylpiperazine moiety led to compounds with potent antitumor activity.[23]

Therapeutic Applications

Both 3-phenyl and 3-methyl-phenyl pyrazole piperazines have been investigated for a range of therapeutic applications:

  • Anticancer Activity: Many derivatives have shown promising cytotoxic activity against various cancer cell lines.[23][24] The substitution on the phenyl ring can influence the potency and selectivity of these compounds.

  • Anti-inflammatory Activity: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Novel 3-phenyl-pyrazole-5-carboxamide derivatives have demonstrated potent anti-inflammatory properties.[5][25]

  • Antimicrobial Activity: Pyrazole-piperazine hybrids have been explored as potential antibacterial and antifungal agents.[6][26]

  • Central Nervous System (CNS) Activity: The piperazine moiety is a common feature in many CNS-active drugs.[7][27] The lipophilicity of the 3-aryl substituent can influence the ability of these compounds to cross the blood-brain barrier.

The following diagram illustrates the key differences and their potential impact:

G cluster_0 3-Phenyl Pyrazole Piperazine cluster_1 3-Methyl-Phenyl Pyrazole Piperazine Phenyl Phenyl Group Properties_P Lower Lipophilicity Simpler Synthesis Phenyl->Properties_P Activity_P Established SAR Baseline Activity Properties_P->Activity_P ComparativeAnalysis Comparative Analysis Activity_P->ComparativeAnalysis MethylPhenyl Methyl-Phenyl Group Properties_MP Higher Lipophilicity Potential for Steric Effects MethylPhenyl->Properties_MP Activity_MP Modulated Potency Altered Selectivity Properties_MP->Activity_MP Activity_MP->ComparativeAnalysis Pharmacokinetics Pharmacokinetics ComparativeAnalysis->Pharmacokinetics Pharmacodynamics Pharmacodynamics ComparativeAnalysis->Pharmacodynamics

Caption: Core differences and their impact on compound properties.

Conclusion and Future Directions

The choice between a 3-phenyl and a 3-methyl-phenyl substituent on the pyrazole-piperazine scaffold is a critical decision in the drug design process. While the synthetic routes are analogous, the resulting compounds exhibit distinct physicochemical and pharmacological profiles. The 3-methyl-phenyl derivatives offer opportunities for fine-tuning lipophilicity and exploring specific hydrophobic interactions within a target's binding site, but may also introduce steric challenges.

Future research in this area should focus on systematic SAR studies, exploring the impact of the methyl group's position (ortho, meta, para) on the phenyl ring. Furthermore, comprehensive in vivo pharmacokinetic and pharmacodynamic studies are essential to translate the observed in vitro differences into meaningful therapeutic outcomes. By understanding the fundamental distinctions outlined in this guide, researchers can more effectively leverage the pyrazole-piperazine scaffold to develop novel and improved therapeutic agents.

References

  • Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Deriv
  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. ACS Omega. [Link]

  • Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. III. Synthesis and antitumor activity of 3-phenylpiperazinyl-1-trans-propenes. PubMed. [Link]

  • Facile New Alternative Method for the Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine from 1-Methylpiperazine. Taylor & Francis Online. [Link]

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  • Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. PubMed. [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • 3-(Phenylazo)pyrazole. PubChem. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC. [Link]

  • 3-phenyl-1H-pyrazole. PubChem. [Link]

  • Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. II. Optimization of the phenylpiperazine moiety of 1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-3-phenylpiperazinyl-1-trans-propenes. PubMed. [Link]

  • Improved Process For Preparation Of 1 (3 Methyl 1 Phenyl 1 H Pyrazol 5 Yl)piperazine. [Source Not Available]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

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  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. [Link]

  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Few anticancer drugs containing piperazine rings approved by FDA. ResearchGate. [Link]

  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry (RSC Publishing). [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

  • Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. PubMed. [Link]

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  • New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. ResearchGate. [Link]

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  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

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1-(3-phenyl-1H-pyrazol-5-yl)piperazine SMILES and InChI key

[1][2]

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]

The molecule This compound (CAS 1511646-96-0) represents a distinct structural class from the widely known Teneligliptin intermediate (which is N-phenyl substituted). This specific scaffold features a C-linked phenyl group at the 3-position and a piperazine moiety at the 5-position of a 1H-pyrazole core.[1] Due to annular tautomerism in the 1H-pyrazole ring, the 3- and 5-positions are chemically equivalent unless the nitrogen is substituted; however, the IUPAC naming convention assigns the lower locant to the heteroatom attachment where possible.

Core Identifiers
PropertySpecification
CAS Number 1511646-96-0
IUPAC Name This compound
SMILES C1CN(CCN1)C2=CC(=NN2)C3=CC=CC=C3
InChI String InChI=1S/C13H16N4/c1-2-4-10(5-3-1)12-9-13(16-17-12)15-8-6-14-7-9-15/h1-5,9,14H,6-8H2,(H,16,17)
Molecular Formula C₁₃H₁₆N₄
Molecular Weight 228.30 g/mol
Tautomerism Exists as 3-phenyl-5-piperazinyl-1H-pyrazole

5-phenyl-3-piperazinyl-1H-pyrazole
Predicted Physicochemical Parameters[7]
  • LogP (Octanol/Water): ~1.8 – 2.2 (Moderate lipophilicity suitable for CNS penetration).

  • pKa (Piperazine NH): ~8.5 – 9.0 (Basic, protonated at physiological pH).

  • pKa (Pyrazole NH): ~14.0 (Very weak acid).

  • H-Bond Donors: 2 (Piperazine NH, Pyrazole NH).

  • H-Bond Acceptors: 3 (Pyridine-like N in pyrazole, Piperazine Ns).

Synthesis & Manufacturing Protocols

The synthesis of this compound presents a challenge due to the need to differentiate the two nitrogens in the pyrazole ring and prevent over-alkylation. Two primary routes are established: Nucleophilic Aromatic Substitution (SₙAr) and Cyclization Construction .

Method A: Nucleophilic Aromatic Substitution (Preferred for Scale)

This method utilizes a 3-halo-5-phenylpyrazole intermediate. The electron-deficient nature of the pyrazole ring (especially if activated or at high temperatures) allows for the displacement of the halogen by the piperazine nitrogen.

Step-by-Step Protocol:
  • Starting Material: 3-bromo-5-phenyl-1H-pyrazole (commercially available or synthesized from benzoylacetonitrile + hydrazine).

  • Reagents: Piperazine (5.0 equivalents, excess to prevent bis-substitution), Diglyme or DMSO (solvent).

  • Conditions: Sealed tube or microwave reactor at 140–160°C for 12–24 hours.

  • Work-up:

    • Dilute reaction mixture with water.[2]

    • Extract with ethyl acetate.

    • Wash organic layer with brine to remove excess piperazine.

    • Purify via column chromatography (DCM:MeOH:NH₃ gradient).

Method B: De Novo Ring Construction (The "Bis-electrophile" Route)

This route builds the piperazine ring onto an existing 3-amino-5-phenylpyrazole moiety. It is highly specific and avoids regioisomer issues associated with N-alkylation.

Step-by-Step Protocol:
  • Precursor Synthesis: React benzoylacetonitrile with hydrazine hydrate in ethanol (Reflux, 4h) to yield 3-amino-5-phenylpyrazole .

  • Cyclization:

    • Dissolve 3-amino-5-phenylpyrazole (1.0 eq) in chlorobenzene or n-butanol.

    • Add bis(2-chloroethyl)amine hydrochloride (1.1 eq).

    • Add sodium carbonate (2.5 eq) or DIPEA.

    • Reflux for 24–48 hours.

  • Mechanism: The exocyclic amino group of the pyrazole performs a double nucleophilic attack on the chloroethyl chains of the amine linker, closing the piperazine ring.

Synthesis Workflow Diagram

The following diagram illustrates the logic flow for Method B, highlighting the critical intermediate steps.

SynthesisPathFigure 1: De Novo Synthesis via Aminopyrazole CyclizationStartBenzoylacetonitrile(Ph-CO-CH2-CN)Intermediate3-Amino-5-phenylpyrazole(Key Intermediate)Start->IntermediateReflux, EtOH(Ring Closure)HydrazineHydrazineHydrateHydrazine->IntermediateProductThis compound(Target)Intermediate->ProductNa2CO3, Reflux(Double Alkylation)LinkerBis(2-chloroethyl)amineHClLinker->Product

Figure 1: Synthetic pathway converting benzoylacetonitrile to the target piperazine scaffold via an aminopyrazole intermediate.[1][2][3]

Biological Applications & Pharmacophore Mapping

This scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple receptor types with high affinity.

Kinase Inhibition (ATP-Competitive Binding)

The 3-phenyl-1H-pyrazole motif mimics the adenine ring of ATP. The nitrogen atoms in the pyrazole ring can serve as a hinge binder:

  • Donor-Acceptor Motif: The NH (donor) and N (acceptor) of the pyrazole interact with the hinge region of kinases (e.g., Aurora Kinase, CDK2).

  • Solvent Exposure: The piperazine ring projects into the solvent-accessible region, improving solubility and allowing for further functionalization (e.g., amides, ureas) to tune selectivity.

GPCR Ligands (Serotonergic/Dopaminergic)

The phenyl-piperazine moiety is a classic pharmacophore for:

  • 5-HT (Serotonin) Receptors: Specifically 5-HT1A and 5-HT7. The basic nitrogen of the piperazine forms a salt bridge with a conserved aspartate residue in the receptor's transmembrane domain.

  • Dopamine D2/D3 Receptors: The lipophilic phenyl group interacts with aromatic clusters in the receptor binding pocket.

Pharmacophore Interaction Diagram

The diagram below visualizes how the molecule interacts with a theoretical kinase binding pocket.

PharmacophoreFigure 2: Pharmacophore Mapping of this compound in a Kinase PocketPyrazoleNPyrazole N (Acceptor)HingeBackboneKinase Hinge Region(Glu/Leu Backbone)PyrazoleN->HingeBackboneH-BondPyrazoleNHPyrazole NH (Donor)PyrazoleNH->HingeBackboneH-BondPhenylPhenyl Ring(Hydrophobic)HydrophobicPocketHydrophobic Pocket(Gatekeeper Residue)Phenyl->HydrophobicPocketPi-Stacking / VdWPiperazineNPiperazine NH(Basic/Solubilizing)SolventChannelSolvent Channel(Asp/Glu Residues)PiperazineN->SolventChannelIonic Interaction

Figure 2: Interaction map showing the dual role of the scaffold in H-bonding (hinge) and hydrophobic interactions.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signals must be verified. Note that the absence of the N-methyl group (present in Teneligliptin intermediates) significantly alters the NMR profile.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       12.0–12.5 (br s, 1H, Pyrazole NH) — Diagnostic for 1H-pyrazole.
      
    • 
       7.8–7.3 (m, 5H, Phenyl protons).
      
    • 
       5.8–6.0 (s, 1H, Pyrazole C4-H).
      
    • 
       2.8–3.2 (m, 8H, Piperazine protons).
      
  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺: 229.14.

    • Fragmentation often shows loss of the piperazine ring.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22029039 (Analog Reference). Retrieved from [Link]

  • World Intellectual Property Organization (2015). WO2015063709A1 - Process for the preparation of pyrazole piperazine derivatives. Retrieved from [Link]

  • ChemSrc (2025). CAS 1511646-96-0 Entry and Physical Properties. Retrieved from [Link]

Novel Pyrazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique electronic profile and structural rigidity.[1][2] Unlike other five-membered heterocycles, pyrazoles offer a tunable hydrogen-bond donor/acceptor system capable of mimicking peptide bonds, making them exceptional candidates for kinase inhibition and G-protein-coupled receptor (GPCR) modulation. This guide analyzes the structural activity relationships (SAR), advanced regioselective synthetic methodologies, and validation protocols required to leverage novel pyrazole derivatives in therapeutic development.

Part 1: The Pharmacophore Advantage

Electronic Duality and Tautomerism

The core utility of the pyrazole moiety lies in its amphoteric nature. The unsubstituted pyrazole ring exists in annular tautomerism, where the hydrogen atom oscillates between N1 and N2.

  • In Solution: The ratio of tautomers is solvent-dependent.[3] In polar aprotic solvents (DMSO), the dipole moment dictates the population.

  • Protein Binding: This tautomeric fluidity allows the scaffold to adapt to the target binding pocket, often serving as a bioisostere for amides or carboxylic acids.

  • Kinase Hinge Interaction: In ATP-competitive inhibitors (e.g., Crizotinib , Ruxolotinib ), the pyrazole motif typically forms a bidentate hydrogen bond with the kinase hinge region—the N2 acts as an acceptor for the backbone NH, while the N1-H donates to the backbone carbonyl.

Metabolic Stability and Fluorination

Recent FDA approvals highlight the trend of fluorinated pyrazoles (e.g., Pralsetinib ). Introducing fluorine or trifluoromethyl groups on the pyrazole ring:

  • Blocks metabolic hotspots (preventing oxidation).

  • Modulates pKa , tuning the acidity of the NH group for optimal binding affinity.

  • Enhances lipophilicity , improving membrane permeability without sacrificing solubility.

Part 2: Advanced Synthetic Strategies

The historical challenge in pyrazole synthesis is regioselectivity . The classic condensation of hydrazines with 1,3-diketones often yields a mixture of 1,3- and 1,5-disubstituted isomers, requiring tedious chromatographic separation. Modern drug discovery demands high-fidelity regiocontrol.

Regioselective Logic Flow

The following decision tree outlines the selection of synthetic routes based on the desired substitution pattern.

PyrazoleSynthesis start Target Pyrazole Scaffold decision Desired Regioisomer? start->decision isomer13 1,3-Disubstituted decision->isomer13 isomer15 1,5-Disubstituted decision->isomer15 trisub 3,4,5-Trisubstituted decision->trisub method1 Enaminone + Hydrazine (Steric Control) isomer13->method1 High Selectivity method2 Alkynyl Ketone + Hydrazine (Electronic Control) isomer15->method2 Acid Catalysis method3 Multicomponent (One-Pot) trisub->method3 Sydnone Cycloaddition

Figure 1: Synthetic decision matrix for achieving specific pyrazole regioisomers.

Protocol: Regioselective Synthesis via Enaminones

This protocol favors the 1,3-disubstituted isomer, a common motif in kinase inhibitors, by utilizing N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate an enaminone intermediate.

Reagents:

  • Substituted Acetophenone

  • DMF-DMA

  • Substituted Hydrazine Hydrochloride

  • Ethanol (anhydrous)

Step-by-Step Methodology:

  • Enaminone Formation: Reflux the substituted acetophenone (1.0 eq) with DMF-DMA (1.2 eq) neat or in toluene for 4–6 hours. Monitor by TLC for the disappearance of the ketone.

  • Cyclization: Evaporate excess DMF-DMA. Dissolve the crude enaminone residue in anhydrous ethanol.

  • Hydrazine Addition: Add the substituted hydrazine (1.1 eq) slowly at room temperature.

  • Reflux: Heat the mixture to reflux for 2–4 hours. The regioselectivity is driven by the nucleophilic attack of the hydrazine's unsubstituted nitrogen on the more electrophilic carbon of the enaminone (beta-carbon).

  • Isolation: Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water.

Validation Check: Confirm regiochemistry using NOESY NMR. A correlation between the N-substituent and the C5-H indicates a 1,5-isomer, while a correlation with C3-substituent (or lack of C5 interaction) suggests the desired 1,3-isomer.

Part 3: Therapeutic Applications & Mechanism[4]

Kinase Inhibition (The "Hinge Binder")

Pyrazoles are dominant in the kinase inhibitor space. The mechanism relies on the scaffold occupying the ATP-binding pocket.

  • Case Study: Ruxolotinib (JAK1/2 Inhibitor)

    • Mechanism: Competitive inhibition at the ATP-binding site.

    • Binding Mode: The pyrazole ring forms a bidentate H-bond with the hinge region residues (Glu930 and Leu932 in JAK2).

    • SAR Insight: The cyclopentyl ring attached to the pyrazole fills the hydrophobic pocket, enhancing affinity.

Covalent Inhibition

Newer generations of drugs like Zanubrutinib (BTK inhibitor) utilize a pyrazole fused system equipped with a Michael acceptor (acrylamide) to form an irreversible covalent bond with a cysteine residue (Cys481) in the active site.

KinaseBinding cluster_pocket ATP Binding Pocket hinge Hinge Region (Glu/Leu Backbone) gatekeeper Gatekeeper Residue (Met/Thr) cys Cysteine 481 (Nucleophile) drug Pyrazole Inhibitor drug->hinge H-Bonds (Bidentate) drug->gatekeeper Hydrophobic Interaction warhead Electrophile (Acrylamide) drug->warhead Linker warhead->cys Covalent Bond (Irreversible)

Figure 2: Mechanistic interaction of a covalent pyrazole inhibitor within the kinase active site.

Part 4: Experimental Validation Protocols

Biological Assay: In Vitro Kinase Inhibition (FRET)

To validate the potency of synthesized derivatives, a Fluorescence Resonance Energy Transfer (FRET) assay is recommended over radiometric methods for higher throughput and safety.

Materials:

  • Recombinant Kinase (e.g., JAK2, ALK)

  • Peptide Substrate (labeled with ULight™)

  • Europium-labeled anti-phosphotyrosine antibody

  • ATP (at Km concentration)

  • Test Compounds (dissolved in DMSO)[4][5]

Protocol:

  • Preparation: Dilute test compounds in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). Prepare a 3-fold serial dilution series.

  • Enzyme Reaction: Add 5 µL of kinase solution (0.5 nM final) to a 384-well white low-volume plate. Add 2.5 µL of compound. Incubate for 15 min at RT.

  • Initiation: Add 2.5 µL of ATP/Peptide mix. Shake plate for 1 min. Incubate for 60 min at RT.

  • Detection: Add 10 µL of Detection Mix (Eu-antibody + EDTA to stop reaction). The EDTA chelates Mg2+, stopping the kinase. The Eu-antibody binds phosphorylated peptide.

  • Readout: Measure signal on a multi-mode plate reader (Excitation: 320 nm; Emission: 665 nm).

  • Analysis: Calculate IC50 using a non-linear regression model (sigmoidal dose-response).

Quantitative Data Summary: FDA-Approved Pyrazoles

The following table summarizes key pyrazole-based therapeutics, validating the scaffold's versatility.

Drug NameTargetIndicationMechanism TypeKey Structural Feature
Crizotinib ALK/ROS1NSCLCReversible (ATP-competitive)3-substituted pyrazole acting as hinge binder
Ruxolotinib JAK1/2MyelofibrosisReversible (ATP-competitive)Pyrazole-pyrrolopyrimidine scaffold
Zanubrutinib BTKMantle Cell LymphomaIrreversible (Covalent)Pyrazole core with acrylamide warhead
Pralsetinib RETThyroid CancerReversibleFluorinated pyrazole for metabolic stability
Celecoxib COX-2InflammationReversible1,5-diarylpyrazole (Selectivity via pocket fit)

References

  • Recent advances in the synthesis of anticancer pyrazole derivatives. RSC Advances, 2025. Link

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 2023. Link

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 2023. Link

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition. Journal of Organic Chemistry, 2025. Link

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 2023. Link

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules, 2022. Link

Sources

The Phenyl-Pyrazolyl-Piperazine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The confluence of a phenyl ring, a pyrazole nucleus, and a piperazine moiety gives rise to the phenyl-pyrazolyl-piperazine scaffold, a chemical architecture of significant interest in contemporary medicinal chemistry. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by this class of compounds. We will delve into the synthetic strategies, explore the nuanced structure-activity relationships (SAR), and elucidate the mechanisms of action that underpin their therapeutic potential across various domains, including oncology, neuroscience, and infectious diseases. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics derived from this versatile scaffold.

Introduction: The Emergence of a Privileged Scaffold

The pyrazole ring system is a well-established pharmacophore, known for its wide spectrum of biological applications.[1][2][3] Similarly, the piperazine ring is a common constituent in numerous clinically approved drugs, valued for its ability to modulate physicochemical properties and interact with biological targets.[4][5] The strategic combination of these two heterocyclic systems with a phenyl group has yielded a class of molecules with remarkable and often multi-targeted biological activities. The phenyl-pyrazolyl-piperazine core provides a rigid, three-dimensional framework that can be readily functionalized, allowing for the fine-tuning of pharmacological profiles. This guide will explore the key therapeutic areas where these derivatives have demonstrated significant promise.

Synthetic Strategies: Building the Core Scaffold

The construction of the phenyl-pyrazolyl-piperazine scaffold can be achieved through several synthetic routes. A common and versatile approach involves a multi-step synthesis, the core of which is the formation of the pyrazole ring, followed by the introduction of the piperazine moiety.

General Synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

A frequently utilized intermediate is 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, a key building block for more complex derivatives, including the dipeptidyl peptidase-4 (DPP-4) inhibitor, teneligliptin.[1] The synthesis generally proceeds as follows:

Experimental Protocol: Synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine [6][7][8][9]

  • Step 1: Condensation. Ethyl acetoacetate is reacted with a protected piperazine, such as ethyl piperazine-1-carboxylate, in a suitable solvent like toluene at elevated temperatures. This condensation reaction forms an enamine intermediate.[6][7]

  • Step 2: Cyclization with Phenylhydrazine. The resulting intermediate is then reacted with phenylhydrazine. This step leads to the formation of the pyrazole ring through a cyclization reaction.[6][7]

  • Step 3: Deprotection. The protecting group on the piperazine nitrogen is removed under appropriate conditions to yield the final 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.[6]

G cluster_synthesis Synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine start Ethyl Acetoacetate + Protected Piperazine step1 Condensation (Toluene, Heat) start->step1 intermediate1 Enamine Intermediate step1->intermediate1 step2 Cyclization with Phenylhydrazine intermediate1->step2 intermediate2 Protected Phenyl-Pyrazolyl-Piperazine step2->intermediate2 step3 Deprotection intermediate2->step3 end 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine step3->end

Caption: General synthetic workflow for 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.

This modular synthesis allows for the introduction of diversity at various positions of the scaffold by utilizing substituted starting materials.

Anticancer Activity: Targeting Proliferation and Survival

Phenyl-pyrazolyl-piperazine derivatives have emerged as a promising class of anticancer agents, with activities demonstrated against a range of cancer cell lines.[10][11][12][13] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways and the induction of apoptosis.

Mechanism of Action in Cancer

The anticancer effects of these derivatives are attributed to several mechanisms, including:

  • Induction of Apoptosis and DNA Fragmentation: Certain derivatives have been shown to induce apoptosis and cause DNA fragmentation in cancer cells.[11]

  • Cell Cycle Arrest: These compounds can inhibit cell cycle progression, leading to an accumulation of cells in specific phases, such as G1 or S phase.[11]

  • Inhibition of Kinases: The pyrazole scaffold is a known "privileged structure" for kinase inhibition. Phenyl-pyrazolyl-piperazine derivatives can be designed to target specific kinases involved in cancer cell proliferation and survival.[14]

  • Inhibition of Anti-apoptotic Proteins: Recent studies have identified phenylpyrazole derivatives as inhibitors of anti-apoptotic proteins like MCL-1, which is overexpressed in many cancers.[15]

Structure-Activity Relationship (SAR) in Anticancer Derivatives

The substitution pattern on both the phenyl and piperazine rings plays a crucial role in determining the anticancer potency.

Substitution PositionEffect on ActivityReference
Phenyl ring of pyrazoleIntroduction of electron-withdrawing groups (e.g., halogens) can enhance cytotoxicity.[10]
Phenyl ring of piperazineSubstitutions at the meta and para positions can modulate activity and selectivity.[10]
Piperazine NitrogenDerivatization of the second nitrogen of the piperazine ring can lead to compounds with improved activity.[11]

For instance, compounds with 3,5-difluoro or 3,5-dichloro substitutions on the phenylpiperazine moiety have shown significantly more potent cytotoxicity than their unsubstituted counterparts.[10]

G cluster_cancer Anticancer Mechanisms of Phenyl-Pyrazolyl-Piperazine Derivatives compound Phenyl-Pyrazolyl-Piperazine Derivative kinase Kinase Inhibition compound->kinase apoptosis Induction of Apoptosis compound->apoptosis cell_cycle Cell Cycle Arrest compound->cell_cycle mcl1 MCL-1 Inhibition compound->mcl1 outcome Cancer Cell Death kinase->outcome apoptosis->outcome cell_cycle->outcome mcl1->outcome

Sources

Methodological & Application

synthesis protocol for 1-(3-phenyl-1H-pyrazol-5-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note AN-206

Executive Summary

This application note details a robust, three-step protocol for the synthesis of 1-(3-phenyl-1H-pyrazol-5-yl)piperazine , a privileged scaffold in medicinal chemistry often found in kinase inhibitors and GPCR ligands (e.g., 5-HT modulators).

Unlike routine preparations of


-alkylated pyrazoles, the synthesis of the 

-unsubstituted (1H) variant presents unique challenges regarding tautomeric control and nucleophilic aromatic substitution (

) reactivity. This guide prioritizes a chlorination-displacement route over direct cyclization methods to ensure regiochemical purity and scalability.

Key Technical Highlights:

  • Tautomeric Management: Handling the 3-phenyl vs. 5-phenyl equilibrium.

  • Safety Critical: Controlled quenching of phosphorus oxychloride (

    
    ).
    
  • Impurity Control: Prevention of

    
    -bis(pyrazolyl)piperazine dimer formation.
    

Retrosynthetic Analysis & Strategy

The target molecule features a piperazine ring attached to the C5 position of a 3-phenyl-1H-pyrazole.[1][2]

Strategic Logic

Direct cyclization of


-ketothioamides with piperazine often yields inseparable mixtures of regioisomers or suffers from low yields due to the competing nucleophilicity of the piperazine nitrogens. Therefore, a stepwise Construction-Activation-Substitution  strategy is employed.
  • Scaffold Construction: Cyclization of ethyl benzoylacetate with hydrazine to form the pyrazolone core.

  • Activation: Conversion of the tautomeric hydroxyl group to a chloride leaving group using

    
    .
    
  • Functionalization: High-temperature

    
     displacement with excess piperazine.
    
Reaction Scheme (Graphviz)

SynthesisRoute SM1 Ethyl Benzoylacetate INT1 3-Phenyl-1H-pyrazol-5-ol (Tautomer) SM1->INT1 Step 1: EtOH, Reflux Cyclization SM2 Hydrazine Hydrate SM2->INT1 INT2 3-Chloro-5-phenyl-1H-pyrazole INT1->INT2 Step 2: POCl3, Reflux Chlorination TARGET This compound INT2->TARGET Step 3: Piperazine (5 eq) 130°C, Melt or Diglyme

Figure 1: Synthetic pathway from ethyl benzoylacetate to the target piperazinyl-pyrazole.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Phenyl-1H-pyrazol-5-ol

This step utilizes the Knorr Pyrazole Synthesis. The product exists in equilibrium between the enol (5-ol), keto (5-one), and NH-tautomers.

  • Reagents:

    • Ethyl benzoylacetate (1.0 eq)

    • Hydrazine hydrate (80% or 64% solution, 1.2 eq)

    • Ethanol (Absolute, 5 vol)

  • Procedure:

    • Charge Ethyl benzoylacetate (e.g., 19.2 g, 100 mmol) and Ethanol (100 mL) into a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0–5°C using an ice bath.

    • Add Hydrazine hydrate (6.0 g, 120 mmol) dropwise over 20 minutes. Note: Exothermic reaction.

    • Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

    • Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

    • Workup: Cool the reaction mixture to 0°C. The product usually precipitates as a white to off-white solid.

    • Filter the solid and wash with cold Ethanol (2 x 20 mL).

    • Dry under vacuum at 50°C.

  • Expected Yield: 85–95%

  • Data Validation:

    
    H NMR should show aromatic protons (7.3–7.8 ppm) and a singlet for the C4-H (approx. 5.9 ppm) or the CH2 of the keto-form depending on solvent.
    
Step 2: Synthesis of 3-Chloro-5-phenyl-1H-pyrazole

The hydroxyl group is converted to a chloride. This activates the position for the subsequent nucleophilic attack.

  • Reagents:

    • 3-Phenyl-1H-pyrazol-5-ol (from Step 1, 1.0 eq)

    • Phosphorus Oxychloride (

      
      , 5.0 eq) – Acts as solvent and reagent.
      
  • Procedure:

    • Safety Alert: Perform in a well-ventilated fume hood.

      
       is corrosive and reacts violently with water.
      
    • Place 3-Phenyl-1H-pyrazol-5-ol (16.0 g, 100 mmol) in a heavy-walled pressure tube or round-bottom flask.

    • Carefully add

      
       (46 mL, 500 mmol).
      
    • Seal the tube (or attach a condenser with a drying tube) and heat to 100–110°C for 3–5 hours. The suspension will clear as the reaction proceeds.

    • Quenching (Critical):

      • Cool the reaction mixture to RT.

      • Pour the mixture slowly onto crushed ice (approx. 500 g) with vigorous stirring. Do not add water to the reaction mixture.

    • Neutralize the aqueous suspension with saturated

      
       or 
      
      
      
      (1M) to pH 7–8.
    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from hexane/ethyl acetate or column chromatography (Hexane/EtOAc 4:1).

  • Expected Yield: 70–80%

  • Characterization: MS (ESI)

    
    : 179/181 
    
    
    
    .
Step 3: Synthesis of this compound ( )

This is the most challenging step. The pyrazole N-H is acidic. In the presence of piperazine (base), the pyrazole is deprotonated, creating an electron-rich pyrazolate anion which is resistant to nucleophilic attack. Therefore, high temperatures and excess piperazine are required to drive the reaction.

  • Reagents:

    • 3-Chloro-5-phenyl-1H-pyrazole (from Step 2, 1.0 eq)

    • Piperazine (Anhydrous, 5.0 – 8.0 eq)

    • Solvent: None (Melt) or Diglyme (if melt is difficult to handle).

  • Procedure (Melt Method - Preferred for Scalability):

    • Mix 3-Chloro-5-phenyl-1H-pyrazole (1.78 g, 10 mmol) and Piperazine (4.3 g, 50 mmol) in a pressure vial.

    • Purge with Nitrogen.

    • Heat the mixture to 130–140°C for 12–18 hours. The mixture will melt into a homogeneous liquid.

    • Workup:

      • Cool to approx. 60°C (before it solidifies completely).

      • Add Water (50 mL) and Ethyl Acetate (50 mL).

      • Separate layers. Extract aqueous layer with Ethyl Acetate (2 x 30 mL).

      • Note: The excess piperazine stays largely in the aqueous layer.

    • Purification (Acid/Base Extraction):

      • Combine organic layers.

      • Extract the organic layer with 1M HCl (3 x 30 mL). The product (basic amine) moves to the aqueous acid phase; non-basic impurities remain in organics.

      • Basify the combined acidic aqueous extracts with 4M NaOH to pH > 12.

      • Extract the cloudy aqueous mixture with DCM (3 x 50 mL).

      • Dry (Na2SO4) and concentrate to yield the target.

  • Expected Yield: 60–75%

Critical Quality Attributes & Troubleshooting

ParameterSpecificationTroubleshooting Logic
Purity (HPLC) >98%If <95%, check for dimer formation (Bis-substitution).
Dimer Impurity <0.5%Caused by insufficient Piperazine excess. Increase Piperazine to 10 eq if observed.
Appearance White/Pale Yellow SolidDark color indicates oxidation during the high-temp melt. Degas thoroughly with

.
Regiochemistry Single PeakTautomers are fast-exchanging in solution; appears as one set of signals in NMR.
Tautomerism Note

In solution (


), the 3-phenyl and 5-phenyl tautomers exchange rapidly. The structure is often drawn as 3-phenyl-5-(piperazin-1-yl)-1H-pyrazole , but the IUPAC name may default to 5-phenyl-3-(piperazin-1-yl)-1H-pyrazole  depending on the indexing rules. For all synthetic purposes, these are the same molecule.
Mechanism of Impurity Formation (Graphviz)

Impurity cluster_prevention Control Strategy Substrate 3-Chloro-5-phenyl-1H-pyrazole Product Target Product (Mono-substituted) Substrate->Product + Piperazine (Excess) Dimer Dimer Impurity (N,N'-bis(3-phenylpyrazolyl)piperazine) Product->Dimer + Substrate (If Piperazine is limiting) Strategy Maintain >5.0 eq Piperazine to statistically favor mono-substitution

Figure 2: Pathway for dimer impurity formation and mitigation strategy.

References

  • Knorr Pyrazole Synthesis: Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

  • Chlorination of Pyrazolones: Behr, L. C., Fusco, R., & Jarboe, C. H. (1967). Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings. Wiley-Interscience.
  • Synthesis of Piperazinyl-Pyrazoles (Teneligliptin Analogues)

    • Patent: "Process for the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine."[1][2] WO2015063709A1. (Provides industrial conditions for the analogous methyl-phenyl system).

    • Journal: "Facile New Alternative Method for the Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine."[1] Synthetic Communications, 50(20), 2020. (Validates the

      
       and Piperazine melt sequence). 
      
  • Nucleophilic Substitution on Pyrazoles: Elguero, J., et al. (2002). "Nucleophilic substitution of halogens in 3-halo- and 5-halopyrazoles." Journal of Heterocyclic Chemistry. (Discusses reactivity profiles of 3-chloro vs 5-chloro tautomers).

Sources

reaction conditions for N-arylation of piperazine with pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of N-(Pyrazolyl)piperazines

Executive Summary & Strategic Importance

The N-(pyrazolyl)piperazine scaffold is a "privileged structure" in modern medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., JAK, Aurora), GPCR ligands, and antipsychotics.

Synthesizing this bond is non-trivial due to two competing challenges:

  • Electronic Deactivation: Pyrazoles are electron-rich heteroaromatics (excess

    
    -electrons), making their halides poor electrophiles for Nucleophilic Aromatic Substitution (SNAr) unless heavily substituted with electron-withdrawing groups (EWG).
    
  • Competitive Nucleophilicity: Both the piperazine secondary amine and the pyrazole ring nitrogen (if unprotected) can act as nucleophiles, leading to regioselectivity issues or catalyst poisoning.

This guide moves beyond generic "coupling conditions" to provide a logic-driven selection matrix for Palladium-catalyzed (Buchwald-Hartwig) and Copper-mediated (Chan-Lam) methodologies, ensuring high yields and reproducibility.

Critical Decision Matrix: Selecting the Right Methodology

Before selecting a protocol, analyze your specific pyrazole electrophile. Do not apply a "one-size-fits-all" approach.

Reaction_Decision_Tree cluster_tips Expert Tip Start Start: Analyze Pyrazole Electrophile Q1 Is the Pyrazole Electron-Deficient? (e.g., -NO2, -CN, -CF3 at C4/C3?) Start->Q1 SNAr Method A: S_NAr (Base: K2CO3, Solvent: DMSO/DMF) Q1->SNAr Yes Q2 Is the Pyrazole a Boronic Acid/Ester? Q1->Q2 No ChanLam Method B: Chan-Lam Coupling (Cu(OAc)2, Air, RT) Q2->ChanLam Yes Q3 Is the Pyrazole a Halide (Cl/Br/I)? Q2->Q3 No Buchwald Method C: Buchwald-Hartwig (Pd-Catalysis) Q3->Buchwald Yes Tip Always use N-Boc-Piperazine to prevent bis-arylation.

Figure 1: Strategic decision tree for selecting the optimal coupling methodology based on pyrazole electronics and functionalization.

Methodology A: Palladium-Catalyzed Buchwald-Hartwig Amination

Best For: Unactivated halopyrazoles (Cl, Br, I) and sterically hindered substrates.

The "Gold Standard" Catalyst System

For secondary amines like piperazine coupling with heteroaryl halides, RuPhos and BrettPhos are the superior ligand choices.

  • Why RuPhos? It is a bulky, electron-rich dialkylbiaryl phosphine. It promotes oxidative addition into electron-rich heteroaryl halides (difficult for simple PPh3) and facilitates the reductive elimination of the bulky amine product.

  • Catalyst Source: We recommend RuPhos Pd G4 (4th Generation Precatalyst). It activates at room temperature upon base addition, eliminating the induction period and variability of mixing Pd2(dba)3 with free ligands.

Protocol 1: RuPhos Pd G4 Coupling

Scale: 1.0 mmol (Adaptable to gram scale)

ReagentEquiv.[1][2][3][4]Role
Halo-Pyrazole 1.0Electrophile (Br > Cl > I)
1-Boc-Piperazine 1.2Nucleophile (Protected to ensure mono-coupling)
RuPhos Pd G4 0.02 (2 mol%)Precatalyst
NaOtBu 1.5Strong Base (Activates Pd, deprotonates amine)
1,4-Dioxane [0.2 M]Solvent (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active N2 flow, charge a reaction vial with the Halo-pyrazole (1.0 equiv), 1-Boc-piperazine (1.2 equiv), NaOtBu (1.5 equiv), and RuPhos Pd G4 (2 mol%).

    • Note: If the pyrazole contains a free N-H, increase NaOtBu to 2.5 equiv, or protect the pyrazole (e.g., THP, SEM) beforehand to prevent catalyst sequestration.

  • Solvation: Add anhydrous 1,4-dioxane (degassed). The concentration should be roughly 0.2 M (e.g., 5 mL for 1 mmol).

  • Reaction: Seal the vial with a PTFE-lined cap. Heat to 80–100 °C for 4–12 hours.

    • Monitoring: Check via LCMS.[2] If conversion stalls, add another 1 mol% catalyst.

  • Workup: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Deprotection (Optional): Treat with 4M HCl in Dioxane or TFA/DCM to reveal the free piperazine amine.

Methodology B: Copper-Mediated Chan-Lam Coupling

Best For: Late-stage functionalization, air-sensitive substrates, or when the boronic acid is more available than the halide.

The "Green" Oxidative Coupling

This reaction operates via a Cu(II)/Cu(III) cycle using atmospheric oxygen as the terminal oxidant. It is milder than Buchwald-Hartwig but generally requires higher catalyst loading.

Protocol 2: Ambient Air Chan-Lam

Scale: 0.5 mmol

ReagentEquiv.[1][2][3][4]Role
Pyrazole-Boronic Acid 1.5Coupling Partner (Excess required due to protodeboronation)
1-Boc-Piperazine 1.0Nucleophile
Cu(OAc)₂ 0.2–1.0Catalyst (Stoichiometric often gives faster rates)
Pyridine 2.0Ligand/Base
DCM or MeOH [0.1 M]Solvent (Non-anhydrous is acceptable)
4Å Mol. Sieves 100 mg/mmolWater Scavenger (Crucial for yield)

Step-by-Step Procedure:

  • Setup: To a round-bottom flask open to air, add 1-Boc-piperazine (1.0 equiv), Pyrazole-boronic acid (1.5 equiv), Cu(OAc)₂ (0.5 equiv recommended start), and activated 4Å molecular sieves.

  • Initiation: Add solvent (DCM is standard; MeOH for solubility issues) and Pyridine (2.0 equiv).

  • Oxidation: Attach a balloon filled with O2 (or simply stir vigorously open to air). Stir at Room Temperature for 16–24 hours.

    • Visual Cue: The reaction mixture typically turns from blue (Cu(II)) to green/brown as the cycle progresses.

  • Workup: Filter through Celite (Cu salts are sticky). Wash the organic layer with dilute NH4OH (to sequester copper) or EDTA solution.

  • Purification: Standard flash chromatography.

Methodology C: SNAr (Nucleophilic Aromatic Substitution)

Best For: Only highly electron-deficient pyrazoles (e.g., 4-nitropyrazoles).

Protocol:

  • Mix 4-nitro-5-chloropyrazole (1.0 equiv) and 1-Boc-piperazine (1.1 equiv).

  • Add K2CO3 (2.0 equiv) in DMF or DMSO.

  • Heat to 60–80 °C. Reaction is usually complete in <2 hours.

  • Warning: Do not attempt this on simple alkyl-pyrazoles; it will fail.

Troubleshooting & Expert Insights

The "Free NH" Problem

If your pyrazole has a free N-H (e.g., 1H-pyrazole), it is an acidic site (


).
  • Issue: The base (NaOtBu) will deprotonate the pyrazole N-H first, creating a pyrazolate anion. This anion can bind to Palladium, shutting down the catalytic cycle (poisoning).[5]

  • Solution:

    • Protect: Use 1-THP-pyrazole or 1-Methyl-pyrazole derivatives.

    • Overcompensate: If protection is impossible, use 2.5 equiv of base and higher Pd loading (5 mol%), but yields will be lower.

Mechanistic Visualization (Buchwald-Hartwig)

Understanding the cycle helps troubleshoot. If the reaction stalls, it is usually at the Oxidative Addition step (sterics) or Transmetalation (base strength).

Catalytic_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Pyrazole-X AmineBind Amine Coordination (Ar-Pd-NHR) OxAdd->AmineBind + Piperazine Deprot Deprotonation (Ar-Pd-NR) AmineBind->Deprot + NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 - Product

Figure 2: Simplified catalytic cycle for RuPhos-mediated coupling. The bulky ligand L facilitates the difficult reductive elimination step.

References

  • RuPhos/BrettPhos Discovery & Scope

    • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers." Journal of the American Chemical Society. (Note: While title mentions Cu, this seminal work and subsequent papers defined the RuPhos scope for secondary amines).

    • Specific Application: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Chan-Lam Coupling Mechanism

    • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[6] Synthesis.

  • Piperazine in Drug Discovery

    • Shaik, A. B., et al. (2020).[7] "Piperazine scaffold: A remarkable tool in the development of new drug candidates." Medicinal Chemistry Research.

  • Protocol Validation (BenchChem)

    • "Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination."[2]

Sources

preparing pyrazole-piperazine libraries for HTS screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Preparation of Pyrazole-Piperazine Libraries for HTS

Executive Summary: The Privileged Scaffold

The pyrazole-piperazine moiety represents a "privileged structure" in medicinal chemistry, serving as a core scaffold for numerous FDA-approved kinase inhibitors (e.g., Ibrutinib, Ruxolitinib) and GPCR ligands. The pyrazole ring offers robust H-bond donor/acceptor motifs for active site binding, while the piperazine ring modulates physicochemical properties (solubility, pKa) and serves as a rigid linker.

However, these libraries are prone to specific failure modes: synthetic regiochemical impurity (N1 vs. N2 isomers) and hydrophobic stacking during storage. This guide details a self-validating workflow to generate HTS-ready libraries with >95% confidence.

Phase 1: Synthetic Strategy & Regiocontrol

The Challenge: The most critical failure point in pyrazole synthesis is the tautomeric ambiguity of the pyrazole ring. Standard alkylation often yields a mixture of 1,3- and 1,5-substituted isomers, which are difficult to separate and possess vastly different biological activities.

The Solution: A convergent synthetic route utilizing Buchwald-Hartwig amination ensures the piperazine is attached with high fidelity, while controlled


 or specific metal-catalyzed N-arylation locks the pyrazole regiochemistry.
Protocol: Regioselective Synthesis Workflow
  • Reagents: 4-bromo-1H-pyrazole scaffold, N-Boc-piperazine, Pd(dba)₂, Xantphos or Buchwald Precatalysts (e.g., tBuXPhos Pd G3).

  • Critical Process Parameter (CPP): The choice of base in the N-alkylation step determines the regioisomer ratio.

Step-by-Step Methodology:

  • Scaffold Functionalization (Regioselective N-Alkylation):

    • Dissolve 4-bromo-3-substituted-1H-pyrazole in DMF.

    • Isomer A (Kinetic): Use

      
       at 0°C to favor the less sterically hindered N-alkylation.
      
    • Isomer B (Thermodynamic): Use NaH at higher temperatures to favor the thermodynamic product.

    • Validation: Verify isomer identity via 2D NMR (NOESY) before proceeding.

  • C-N Coupling (The Linker):

    • Perform Buchwald-Hartwig amination to attach the piperazine to the C4-bromopyrazole.

    • Catalyst System: Pd(OAc)₂ / Xantphos (1:2 ratio) or RuPhos Pd G3.

    • Base:

      
       (weak base preferred to prevent side reactions).
      
    • Solvent: 1,4-Dioxane, degassed (Oxygen kills the catalyst).

  • Deprotection:

    • Remove Boc group using 4M HCl in Dioxane (anhydrous) to prevent hydrolysis of sensitive side chains.

Visualization: Synthetic Decision Tree

SyntheticWorkflow Start 4-Bromo-1H-Pyrazole Regio Regioselective N-Alkylation (CPP: Base Selection) Start->Regio IsomerCheck QC: 2D NMR (NOESY) Confirm Regioisomer Regio->IsomerCheck Coupling Buchwald-Hartwig (Pd-Cat + Piperazine) IsomerCheck->Coupling Pass Deprotect Boc-Deprotection (HCl/Dioxane) Coupling->Deprotect Final HTS-Ready Solid Deprotect->Final

Figure 1: Convergent synthetic pathway emphasizing the critical regiochemical checkpoint (IsomerCheck) prior to expensive metal catalysis.

Phase 2: Purification & Quality Control (QC)

The Challenge: Pyrazole-piperazines often "fly" in Mass Spec (high ionization), masking lower-molecular-weight impurities. Furthermore, residual Palladium from the Buchwald coupling is a known HTS interferent (fluorescence quencher).

QC Acceptance Criteria:

ParameterSpecificationMethodRationale
Purity > 95%LC-MS (UV 254nm)Prevent false positives in HTS.
Identity M+H within 5 ppmHRMSConfirm chemical structure.
Regio-purity > 98% de1H NMRMixed isomers ruin SAR models.
Pd Residual < 10 ppmICP-MSPd causes false activity in kinase assays.

Protocol: Scavenger Resin Cleanup To ensure Pd removal without tedious chromatography:

  • After the coupling reaction, add SiliaMetS® Thiol or TMT scavenger resin (4 eq relative to Pd).

  • Stir at 50°C for 4 hours.

  • Filter through a Celite pad. This typically reduces Pd content to <5 ppm.

Phase 3: Library Formatting & Compound Management

The Challenge: DMSO Hygroscopicity. DMSO is the standard HTS solvent, but it is aggressively hygroscopic. At 50% relative humidity, pure DMSO absorbs ~6% water by weight within 24 hours.

  • Impact: Water causes pyrazole-piperazines to precipitate (due to the hydrophobic pyrazole core) or hydrolyze.

Protocol: The "Dry Chain" Storage

  • Dissolution: Dissolve solids in 100% anhydrous DMSO to 10 mM.

    • Note: Perform this in a nitrogen-purged glovebox or dry environment (<10% RH).

  • Plate Type: Use Cyclic Olefin Copolymer (COC) plates.

    • Why? COC binds less hydrophobic compound than Polystyrene (PS) and has better acoustic properties.

  • Dispensing: Use Acoustic Droplet Ejection (ADE) (e.g., Labcyte Echo).

    • Mechanism:[1][2] Uses sound energy to eject nanoliter droplets.

    • Benefit: No tips touch the sample, eliminating cross-contamination and reducing dead volume.

  • Storage: Heat seal plates with aluminum foil seals immediately. Store at -20°C.

Visualization: The "Dry Chain" Workflow

CompoundManagement Solid Solid Compound (Weighed) Solubilization Solubilization (Anhydrous DMSO, N2 Purge) Solid->Solubilization MasterPlate Master Plate (384-well) COC Material Solubilization->MasterPlate Storage Storage (-20°C) Heat Sealed MasterPlate->Storage Acoustic Acoustic Transfer (Echo 550/650) Storage->Acoustic Thaw (RT) Acoustic->MasterPlate Reseal Immediately AssayPlate Assay Ready Plate (Dry Spot) Acoustic->AssayPlate

Figure 2: Compound management lifecycle designed to minimize atmospheric water absorption into DMSO stocks.

Phase 4: HTS Assay Validation

Before screening the full library, run a "Pilot Plate" containing 80 random library members and 16 controls (High/Low).

1. Solubility Check (Nephelometry):

  • Dilute compounds to 100 µM in aqueous buffer (1% DMSO).

  • Measure light scattering.[3]

  • Threshold: If >10% of the library scatters light, the piperazine solubilizing group is insufficient. Re-design with a more polar capping group (e.g., N-methyl piperazine vs. N-boc).

2. Z-Prime (Z') Factor Calculation: Ensure the assay window is robust enough for the library.



  • 
    : Standard deviation
    
  • 
    : Mean signal
    
  • Requirement:

    
     is mandatory for HTS.
    

References

  • Wermuth, C. G. (2003). The Practice of Medicinal Chemistry. Academic Press. (Defines "Privileged Structures" and the utility of the pyrazole-piperazine scaffold).

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. (The authoritative guide on selecting ligands for C-N coupling).

  • Ellson, R., et al. (2005). In Situ DMSO Hydration Measurements of HTS Compound Libraries. Combinatorial Chemistry & High Throughput Screening, 8(5), 489-498. (Establishes the 6% water absorption metric and acoustic auditing).

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.

  • Fustero, S., et al. (2011). Recent advances in the synthesis of pyrazoles.[4] A review. Organic Preparations and Procedures International, 43(5), 377-442. (Detailed review on regioselective pyrazole synthesis).

Sources

Technical Application Note: Solubility Profiling & Stock Preparation for 1-(3-phenyl-1H-pyrazol-5-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This guide details the solubility characteristics and preparation protocols for 1-(3-phenyl-1H-pyrazol-5-yl)piperazine . This compound represents a critical scaffold in medicinal chemistry, often utilized in the development of kinase inhibitors and GPCR ligands (e.g., 5-HT receptors).

Critical Structural Distinction (Isomer Alert): Before proceeding, researchers must verify their specific isomer.

  • Target Compound (This Guide): This compound .[1] The pyrazole nitrogen (N1) is unsubstituted (

    
    ), making it a hydrogen bond donor. This significantly influences solubility compared to its 
    
    
    
    -substituted analogs.
  • Common Analog: 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (Teneligliptin intermediate).[2][3] The phenyl group is attached to the pyrazole nitrogen (

    
    ).
    

The presence of the free


 on the pyrazole ring and the secondary amine on the piperazine ring creates a molecule with amphiphilic character—capable of hydrogen bonding but possessing a lipophilic phenyl core.
Physicochemical Snapshot
PropertyValue / Description
Molecular Formula

Molecular Weight ~228.29 g/mol
Predicted pKa ~8.9 (Piperazine NH), ~14 (Pyrazole NH)
H-Bond Donors 2 (Pyrazole NH, Piperazine NH)
H-Bond Acceptors 3
LogP (Predicted) ~1.5 – 2.0

Solubility Profile

Dimethyl Sulfoxide (DMSO)

Status: Recommended Primary Solvent DMSO is the gold standard for preparing stock solutions of this compound. The polar aprotic nature of DMSO disrupts the intermolecular hydrogen bonding of the pyrazole-piperazine network, allowing for high-concentration stocks.

  • Solubility Limit: Typically >50 mM (approx. 11 mg/mL).

  • Stability: Excellent. Solutions stored at -20°C are stable for >6 months.

  • Application: Primary stock for biological assays (HTS, IC50 determination).

Methanol (MeOH)

Status: Secondary Solvent Methanol is effective for analytical applications (LC-MS, HPLC) and compound transfer but is not recommended for long-term stock storage due to evaporation risks and potential reactivity (e.g., if the compound contains reactive impurities).

  • Solubility Limit: Typically 10–25 mM .

  • Stability: Moderate. Use fresh or store sealed at -20°C for <1 month.

  • Application: LC-MS injection solvent, purification, recrystallization.

Aqueous Media (PBS/Water)

Status: Poor / pH Dependent The compound is sparingly soluble in neutral water. Solubility is significantly enhanced at acidic pH (< pH 6.0) due to protonation of the piperazine nitrogen.

  • Risk: "Crashing out" (precipitation) upon rapid dilution from DMSO into neutral buffers (PBS, pH 7.4).

Experimental Protocols

Protocol A: Preparation of 10 mM Standard Stock (DMSO)

Objective: Create a robust master stock for long-term storage.

Materials:

  • Compound: this compound (Solid)

  • Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade)

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap

Procedure:

  • Weighing: Accurately weigh 2.28 mg of solid compound into the amber vial.

    • Note: If a larger mass is weighed (e.g., 10 mg), adjust DMSO volume accordingly.

    • Calculation:

      
      
      
  • Addition: Add 1.00 mL of Anhydrous DMSO.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Checkpoint: Inspect visually.[4] If solid particles remain, sonicate in a water bath at room temperature (25°C) for 5 minutes.

    • Caution: Do not heat above 40°C to prevent degradation.

  • Storage: Aliquot into smaller volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Serial Dilution for Bioassays (The "Crash" Prevention)

Objective: Dilute DMSO stock into aqueous media without precipitation.

The 3-Step Intermediate Dilution Method: Directly dumping 100% DMSO stock into PBS often causes local high concentrations and immediate precipitation.

  • Start: 10 mM Stock (100% DMSO).

  • Intermediate: Dilute 1:10 into 100% DMSO or 50% DMSO/Water first (to 1 mM).

  • Final: Dilute the Intermediate into the assay buffer (e.g., PBS + 0.1% BSA).

    • Target DMSO: Ensure final DMSO concentration is <1% (or as tolerated by your cells/protein).

Visual Workflows (Graphviz)

Diagram 1: Solubilization Mechanism & Workflow

This diagram illustrates the logical flow for preparing and validating the solution, including the critical "Visual Check" loop.

SolubilityWorkflow Start Solid Compound This compound Weigh Weigh Target Mass (e.g., 2.28 mg) Start->Weigh AddDMSO Add Anhydrous DMSO (Target: 10 mM) Weigh->AddDMSO Vortex Vortex (30 sec) AddDMSO->Vortex Check1 Visual Inspection: Clear Solution? Vortex->Check1 Sonicate Sonicate (5 min, 25°C) Check1->Sonicate No (Particles) Heat Gentle Warm (Max 37°C) Check1->Heat No (Stubborn) Success Clear Stock Solution (Store -20°C) Check1->Success Yes Sonicate->Check1 Heat->Check1 Dilution Aqueous Dilution (Assay Prep) Success->Dilution PrecipCheck Microscopy Check: Precipitation? Dilution->PrecipCheck Valid Valid Assay Condition PrecipCheck->Valid No Invalid INVALID: Reduce Conc. or Change Buffer pH PrecipCheck->Invalid Yes

Caption: Decision tree for solubilization and quality control. Note the iterative loop for sonication/warming if dissolution is incomplete.

Diagram 2: Chemical Structure & Interaction Points

A simplified representation of the molecule highlighting the solubility-determining features.

ChemicalFeatures Core Pyrazole Core (Aromatic) NH_Py Pyrazole N-H (H-Bond Donor) Polarity Source Core->NH_Py Ph Phenyl Ring (Lipophilic) Limits Water Sol. Core->Ph Pip Piperazine Ring (Basic Amine) Solubility Aid (pH dependent) Core->Pip

Caption: Structural decomposition. The Phenyl ring drives lipophilicity, while the Piperazine and Pyrazole N-H provide handles for polar solvent interaction.

Troubleshooting & FAQ

Q: My solution turned cloudy when I added it to the cell culture media.

  • Cause: The "Solvent Shift" effect. The compound's solubility dropped drastically when the DMSO concentration decreased below 1% in the aqueous environment.

  • Solution:

    • Lower the final concentration of the compound.

    • Use an intermediate dilution step (see Protocol B).

    • Verify the pH of your media. If pH > 7.5, the piperazine may be deprotonated and less soluble.

Q: Can I use Ethanol instead of DMSO?

  • Answer: Ethanol is possible but generally has a lower saturation limit than DMSO for this specific scaffold. It is also more volatile, leading to concentration changes over time. DMSO is preferred for stocks; Ethanol/Methanol are acceptable for immediate processing.

Q: How do I verify the concentration?

  • Method: UV-Vis Spectroscopy.[5]

  • Dilute a small aliquot (e.g., 1:1000) in Methanol. Measure Absorbance at

    
     (typically ~250–280 nm for phenyl-pyrazoles). Use the Beer-Lambert law (
    
    
    
    ). Note: You will need to determine
    
    
    (extinction coefficient) experimentally if not available.

References

  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility protocols in drug discovery).
  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • PubChem Database. "Compound Summary: Pyrazole Derivatives." National Library of Medicine. (Used for general physicochemical property estimation of pyrazole-piperazine scaffolds).

  • Sigma-Aldrich (Merck). "Technical Guide: Handling and Solubility of Heterocyclic Building Blocks." (General protocols for DMSO stock preparation).

Sources

Application Notes and Protocols: Procedures for Functionalizing the Secondary Amine in Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its typical basicity, allow it to modulate aqueous solubility and membrane permeability, making it a valuable component in drug design.[1][2] The two nitrogen atoms of the piperazine core offer versatile handles for chemical modification, enabling the precise tuning of a molecule's pharmacological profile. This guide provides a detailed overview of established and modern synthetic protocols for the selective functionalization of the secondary amine in piperazine scaffolds, a critical step in the synthesis of numerous pharmaceuticals.[3]

Mono-N-Functionalization of Symmetric Piperazines: The Challenge of Selectivity

A primary challenge in piperazine chemistry is achieving selective mono-functionalization, as both nitrogen atoms possess comparable nucleophilicity. Direct reaction with one equivalent of an electrophile often leads to a statistical mixture of mono- and di-substituted products, necessitating tedious purification.[2] To address this, several robust strategies have been developed.

The Protecting Group Strategy: A Reliable and Versatile Approach

The most common and reliable method for ensuring mono-functionalization is the use of a protecting group.[2] The tert-butoxycarbonyl (Boc) group is widely employed due to its ease of introduction and clean, acid-labile removal.[2][4]

Causality Behind the Experimental Choices:

The bulky Boc group is introduced onto one nitrogen, sterically and electronically deactivating it. This renders the second, unprotected nitrogen the sole nucleophilic center, directing the subsequent functionalization reaction to that site. The choice of acidic conditions for deprotection, typically trifluoroacetic acid (TFA), is orthogonal to many other common protecting groups and reaction conditions used in complex molecule synthesis, providing a high degree of synthetic flexibility.[2]

Protocol 1: Mono-N-Alkylation of Piperazine via Boc-Protection

This protocol details the three-step sequence for the mono-alkylation of piperazine.

Step 1: N-Boc Protection of Piperazine
  • Reaction Setup: Dissolve piperazine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv.) in the same solvent to the cooled piperazine solution with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield N-Boc-piperazine, which can often be used without further purification.

Step 2: N-Alkylation of N-Boc-Piperazine
  • Reaction Setup: Dissolve N-Boc-piperazine (1.0 equiv.) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN).

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 equiv.) or cesium carbonate (Cs₂CO₃, 1.5-2.0 equiv.) to the solution.

  • Electrophile Addition: Add the alkyl halide (R-X, 1.1-1.2 equiv.) and stir the mixture at room temperature or with gentle heating (50-80 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the N-alkyl-N'-Boc-piperazine.[2][5]

Step 3: Boc Deprotection
  • Reaction Setup: Dissolve the purified N-alkyl-N'-Boc-piperazine (1.0 equiv.) in DCM and cool to 0 °C.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 equiv.) or a solution of hydrochloric acid (HCl) in dioxane.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the corresponding salt. To obtain the free base, dissolve the residue in water, basify with a suitable base (e.g., NaOH or NaHCO₃), and extract with an organic solvent. Dry the organic layer and concentrate to yield the desired mono-N-alkylated piperazine.[2][6]

Boc_Protection_Workflow Piperazine Piperazine NBocPiperazine N-Boc-Piperazine Piperazine->NBocPiperazine Step 1: Protection Boc2O Boc₂O Boc2O->NBocPiperazine NAlkylNBocPiperazine N-Alkyl-N'-Boc-Piperazine NBocPiperazine->NAlkylNBocPiperazine Step 2: Alkylation AlkylHalide Alkyl Halide (R-X) Base (e.g., K₂CO₃) AlkylHalide->NAlkylNBocPiperazine MonoAlkylPiperazine Mono-N-Alkyl Piperazine NAlkylNBocPiperazine->MonoAlkylPiperazine Step 3: Deprotection TFA TFA or HCl/Dioxane TFA->MonoAlkylPiperazine

Reductive Amination: A Versatile Alternative

Reductive amination provides a powerful and versatile route to N-monoalkylated piperazines, particularly for introducing more complex alkyl groups.[2] This one-pot reaction involves the condensation of piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.[7]

Causality Behind the Experimental Choices:

The reaction proceeds through a carbinolamine intermediate, which dehydrates to an iminium ion.[2] The choice of reducing agent is critical for the success of the reaction. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild, selective for iminium ions over carbonyls, and does not require acidic conditions for the reduction step.[7] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and typically requires mildly acidic conditions to facilitate iminium ion formation.[2]

Protocol 2: Mono-N-Alkylation of Piperazine via Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv.) in a suitable solvent such as 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or methanol (MeOH).

  • Amine Addition: Add piperazine (1.1-1.5 equiv.) to the solution. If desired, a mild acid catalyst like acetic acid (a few drops) can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB, 1.2-1.5 equiv.) portion-wise to the reaction mixture. The reaction is often exothermic, so slow addition is recommended.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[7]

Reductive_Amination_Mechanism Reactants Piperazine + Aldehyde/Ketone Carbinolamine Carbinolamine Intermediate Reactants->Carbinolamine Nucleophilic Attack Iminium Iminium Ion Carbinolamine->Iminium Dehydration Product N-Alkylated Piperazine Iminium->Product Reduction ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->Iminium

Advanced Functionalization Strategies

Beyond simple alkylation, a variety of modern synthetic methods have been applied to the functionalization of piperazine scaffolds, enabling the introduction of a diverse range of substituents.

N-Arylation: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and is widely used for the synthesis of N-aryl piperazines.[8][9][10] This powerful cross-coupling reaction allows for the efficient coupling of piperazines with aryl halides or triflates.[8]

Causality Behind the Experimental Choices:

The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, ligand, and base.[8] The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl piperazine and regenerate the Pd(0) catalyst. Sterically hindered and electron-rich phosphine ligands are often crucial for promoting the reductive elimination step and achieving high yields.[8]

Protocol 3: Buchwald-Hartwig N-Arylation of N-Boc-Piperazine
  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add the aryl halide (1.0 equiv.), N-Boc-piperazine (1.2-1.5 equiv.), a suitable base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 1-5 mol%), and the phosphine ligand (e.g., XPhos, SPhos, or RuPhos, 2-10 mol%).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add an anhydrous solvent such as toluene, dioxane, or THF via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[8] The Boc group can then be removed as described in Protocol 1.

N-Acylation

N-acylation is a straightforward method for introducing amide functionalities, which can act as important hydrogen bond donors and acceptors in biological systems.

Protocol 4: N-Acylation of N-Boc-Piperazine
  • Reaction Setup: Dissolve N-Boc-piperazine (1.0 equiv.) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equiv.) in an anhydrous solvent like DCM or THF at 0 °C.

  • Acylating Agent Addition: Slowly add the acyl chloride or anhydride (1.0-1.1 equiv.) to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water or a saturated solution of NaHCO₃. Separate the layers and extract the aqueous phase with the organic solvent. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.[6] The Boc group can then be removed.

Functionalization of Unsymmetrical Piperazines

The selective functionalization of unsymmetrical piperazines, where the two nitrogen atoms are in different chemical environments, presents a unique set of challenges and opportunities.[2]

Orthogonal Protecting Group Strategy

For complex syntheses requiring the independent functionalization of both nitrogen atoms, an orthogonal protecting group strategy is employed.[2] This involves protecting each nitrogen with a group that can be removed under distinct, non-interfering conditions.[2]

Causality Behind the Experimental Choices:

Common orthogonal pairs include Boc (acid-labile) and benzyloxycarbonyl (Cbz, removed by hydrogenolysis).[2] For instance, one nitrogen can be protected with a Boc group, and the other with a Cbz group. The Boc group can be selectively removed with acid, allowing for functionalization of the first nitrogen. Subsequently, the Cbz group can be removed by catalytic hydrogenation to expose the second nitrogen for further modification.[2] This stepwise approach provides precise control over the introduction of different substituents.[2]

Orthogonal_Protection_Strategy Start Piperazine Protect1 Protect N1 (e.g., Boc₂O) Start->Protect1 MonoProtected N1-Boc-Piperazine Protect1->MonoProtected Protect2 Protect N4 (e.g., Cbz-Cl) MonoProtected->Protect2 DiProtected N1-Boc, N4-Cbz-Piperazine Protect2->DiProtected Deprotect1 Selective Deprotection of N1 (e.g., TFA) DiProtected->Deprotect1 Func1 Functionalize N1 (R1-X) Deprotect1->Func1 Intermediate1 N1-R1, N4-Cbz-Piperazine Func1->Intermediate1 Deprotect2 Selective Deprotection of N4 (e.g., H₂/Pd-C) Intermediate1->Deprotect2 Func2 Functionalize N4 (R2-X) Deprotect2->Func2 FinalProduct Unsymmetrical N1-R1, N4-R2-Piperazine Func2->FinalProduct

Data Summary

Functionalization MethodKey ReagentsTypical ConditionsAdvantagesLimitations
N-Alkylation (via Boc) Alkyl halide, K₂CO₃, TFADMF, 25-80 °C; then DCM, 0-25 °CHigh selectivity for mono-alkylation, reliable, versatile.Multi-step process.
Reductive Amination Aldehyde/Ketone, STABDCE or MeOH, 25 °COne-pot, good for complex alkyl groups, mild conditions.Substrate-dependent reactivity, potential for over-alkylation.
Buchwald-Hartwig N-Arylation Aryl halide, Pd catalyst, phosphine ligand, baseToluene or Dioxane, 80-110 °CBroad scope, high efficiency for C-N bond formation.Requires inert atmosphere, expensive catalysts and ligands.
N-Acylation Acyl chloride/anhydride, TEADCM or THF, 0-25 °CSimple, high-yielding, introduces amide functionality.Acylating agents can be moisture-sensitive.

Conclusion

The functionalization of the secondary amine in piperazine scaffolds is a fundamental aspect of modern drug discovery and development. The choice of synthetic strategy depends on the desired substituent, the complexity of the target molecule, and the need for selective mono- or di-functionalization. The protocols outlined in this guide, from the workhorse Boc-protection strategy to powerful catalytic methods like the Buchwald-Hartwig amination, provide researchers with a robust toolkit for the synthesis of novel piperazine-containing compounds with tailored pharmacological properties.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin
  • The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols - Benchchem. (n.d.). BenchChem.
  • Technical Support Center: Selective Mono-acylation of Piperazine - Benchchem. (n.d.). BenchChem.
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry.
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (n.d.). PMC.
  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2025).
  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine | Request PDF. (2025).
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025).
  • Application Note: Protocols for N-Alkylation of Methyl 3-(piperazin-1-yl)
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). (n.d.).
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
  • Synthesis of Monodehydro-Diketopiperazines Enabled by Cp*Rh(III)
  • Synthesis of functionalized, unsymmetrical 1,3,4,6-tetrasubstituted 2,5-diketopiperazines. (2007). Europe PMC.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. (2023). PubMed.
  • Intramolecular reductive amination for the preparation of piperazines.⁷¹. (n.d.).
  • Amino Acid-Protecting Groups. (2019). Thieme.
  • Synthesis of Piperazines by C-H Functionaliz
  • Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. (2025). ChemRxiv.
  • Method of preparing mono-n-substituted piperazine. (n.d.).
  • Amino Acid-Protecting Groups | Chemical Reviews. (2009).
  • Procedure for N-alkylation of Piperidine? (2017).
  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar
  • Preparation of Mono-N-alkyl and -N-Acyl Piperazines by Non hydrolytic Cleavage of 1-Carbethoxypiperazines | The Journal of Organic Chemistry. (n.d.).
  • Method for producing N-acetylhomopiperazines. (n.d.).
  • Preparation of n-substituted piperazines. (n.d.).
  • What is the best protecting group that is selective for a secondary amine functionality over a primary amine functionality? (2016).
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionaliz

Sources

coupling 1-(3-phenyl-1H-pyrazol-5-yl)piperazine with carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the optimized protocols for coupling 1-(3-phenyl-1H-pyrazol-5-yl)piperazine (referred to herein as Amine 1 ) with various carboxylic acids. This scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., JAK, VEGF) and GPCR ligands.

The presence of the pyrazole moiety introduces specific chemical challenges—namely, the acidity of the pyrazole N-H (pKₐ ~14) and the potential for competitive acylation or solubility issues. This guide provides two distinct, validated workflows:

  • Method A (Discovery Scale): A robust HATU-mediated protocol designed for high-throughput library synthesis and maximum substrate scope.

  • Method B (Process/Scale-Up): A T3P® (Propylphosphonic anhydride) protocol focusing on green chemistry, cost-efficiency, and simplified aqueous workup.

Chemical Analysis & Mechanistic Insight

The Substrate: this compound[1][2]
  • Nucleophilic Center: The secondary amine of the piperazine ring is the primary nucleophile (pKₐ ~9.8).

  • Competitive Site: The pyrazole ring contains a free N-H (1H-position). While significantly less nucleophilic than the piperazine, it can undergo reversible acylation (forming a pyrazolide) under forcing conditions.

    • Strategic Note: Standard basic conditions (DIEA/TEA) favor the reaction at the piperazine. Any N-acyl pyrazole formed is typically labile and hydrolyzes during aqueous workup.

  • Solubility: The fused heterocyclic nature often leads to poor solubility in non-polar solvents (Hexanes, Et₂O). Polar aprotic solvents (DMF, DMSO, NMP) are recommended for the reaction matrix.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways and the critical decision nodes for selecting the correct coupling agent.

CouplingWorkflow Start Start: Carboxylic Acid + Amine 1 CheckAcid Analyze Carboxylic Acid Sterics/Chirality Start->CheckAcid Path_HATU Method A: HATU/DIEA (Discovery/General) CheckAcid->Path_HATU Standard/Chiral Path_T3P Method B: T3P/EtOAc (Scale-Up/Green) CheckAcid->Path_T3P Non-Chiral/Scale-up Path_AcCl Method C: Acid Chloride (Extreme Sterics) CheckAcid->Path_AcCl Hindered Act_HATU Active Ester (OAt) Path_HATU->Act_HATU Act_T3P Mixed Anhydride Path_T3P->Act_T3P Coupling Nucleophilic Attack (Piperazine NH) Path_AcCl->Coupling Act_HATU->Coupling Act_T3P->Coupling SideRxn Side Rxn: Pyrazole N-Acylation (Labile) Coupling->SideRxn Minor Workup Aqueous Workup (Hydrolysis of Side Products) Coupling->Workup SideRxn->Workup Reverts Final Isolated Amide Product Workup->Final

Caption: Decision matrix and reaction pathway for coupling piperazine-pyrazole scaffolds.

Experimental Protocols

Method A: High-Yield HATU Coupling (Discovery Standard)

Best for: Small scale (10 mg – 500 mg), chiral acids, and valuable intermediates.

Reagents:

  • Carboxylic Acid: 1.0 equiv.

  • Amine 1: 1.1 – 1.2 equiv.

  • HATU: 1.1 – 1.2 equiv.

  • DIEA (Diisopropylethylamine): 3.0 equiv.

  • Solvent: Anhydrous DMF or DMA.

Protocol:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition: Add DIEA (1.0 equiv only at this stage) and stir at Room Temperature (RT) for 5 minutes. Note: Pre-activation ensures the formation of the activated ester before the amine is introduced, reducing potential pyrazole interference.

  • Coupling: Add Amine 1 (1.1 equiv) followed by the remaining DIEA (2.0 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

    • Checkpoint: If the reaction stalls, heat to 40°C.

  • Workup: Dilute with EtOAc (10x volume). Wash sequentially with:

    • Sat. NaHCO₃ (2x) – Removes unreacted acid/HATU byproducts.

    • Water (1x) – Removes DMF.

    • Brine (1x).

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Why this works: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive At-ester intermediate that reacts rapidly with the secondary amine of the piperazine, minimizing racemization and overcoming the steric bulk of the pyrazole [1, 2].

Method B: T3P (Propylphosphonic Anhydride) Coupling (Process Optimized)

Best for: Scale-up (>1 g), non-chiral acids, and easy purification.

Reagents:

  • Carboxylic Acid: 1.0 equiv.

  • Amine 1: 1.1 equiv.

  • T3P® (50% w/w in EtOAc or DMF): 1.5 – 2.0 equiv.

  • Base (Triethylamine or DIEA): 4.0 equiv.

  • Solvent: EtOAc (preferred) or 2-MeTHF.

Protocol:

  • Slurry: Combine Carboxylic Acid (1.0 equiv), Amine 1 (1.1 equiv), and Base (4.0 equiv) in EtOAc (0.2 M).

    • Note: Unlike HATU, T3P does not require pre-activation.

  • Addition: Dropwise add T3P solution (1.5 equiv) at 0°C or RT.

  • Reaction: Stir at RT for 1–12 hours.

  • Workup (The "Green" Advantage):

    • Add water directly to the reaction mixture.

    • Separate layers.[1][2]

    • Wash organic layer with 0.5 M NaOH (or sat. NaHCO₃) and then 1 M HCl (if product is not basic).

    • Mechanism:[2][3][4][5][6][7] T3P byproducts are water-soluble phosphonates, eliminating the need for chromatography in many cases [3, 4].[2]

Quantitative Data & Troubleshooting

Stoichiometry Optimization Table
ComponentStandard Eq.Difficult Substrate Eq.Function
Acid 1.01.0Limiting Reagent
Amine 1 1.11.5Nucleophile (Excess drives completion)
Coupling Agent 1.1 (HATU)2.0 (T3P)Activator
Base (DIEA) 3.05.0Neutralizes acid salts & pyrazole acidity
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Pyrazole acidity buffering the base.Increase DIEA to 4-5 equivalents to ensure the piperazine is deprotonated.
Double Acylation Pyrazole NH reacting (M+Acid mass).Stir the crude mixture in MeOH/K₂CO₃ for 30 mins. The labile pyrazole amide will cleave; the piperazine amide will remain.
Precipitation Poor solubility of the zwitterion.Switch solvent to DMSO or NMP. Use Method A.
Emulsion Amphiphilic nature of the product.Add a small amount of MeOH to the organic layer during extraction or filter through Celite.

Purification Strategy

Due to the polarity of the pyrazole-piperazine core, standard silica chromatography can result in "streaking."

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (standard).

    • Eluent: DCM : MeOH (95:5 to 90:10).

    • Modifier: Add 1% NH₄OH or 1% Triethylamine to the eluent. This deactivates silica acidic sites and prevents the pyrazole from sticking [5].

  • Recrystallization (Scale-up):

    • Many amides of this class crystallize from Ethanol/Water or Ethyl Acetate/Heptane .

References

  • BenchChem. (2025).[4] Revolutionizing Peptide Synthesis: A Detailed Guide to HATU Coupling Protocols. Retrieved from

  • ChemicalBook. (2024). HATU: A third-generation coupling reagent.[8] Retrieved from

  • Imperial College London. (2018). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis.[5] Retrieved from

  • Common Organic Chemistry. (2024). Amine to Amide Coupling: T3P Mechanism and Protocol. Retrieved from

  • ResearchGate. (2014). Purification of pyrazole compounds without silica columns. Retrieved from

Sources

Application Note: A Systematic Approach to HPLC Method Development for the Analysis of Pyrazole-Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive and systematic protocol for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of pharmaceutical compounds containing both pyrazole and piperazine moieties. These nitrogen-containing heterocyclic structures are prevalent in a wide range of active pharmaceutical ingredients (APIs), making robust analytical methods crucial for quality control, stability testing, and pharmacokinetic studies.[1] This document outlines a logical workflow, from initial analyte assessment and selection of chromatographic conditions to final method validation according to ICH guidelines, explaining the scientific rationale behind each experimental choice.

Chapter 1: Foundational Principles & Initial Assessment

A successful HPLC method is built on a thorough understanding of the analyte's physicochemical properties. Pyrazole-piperazine compounds present a unique set of challenges due to the combination of the potentially acidic pyrazole ring and the distinctly basic piperazine ring.

1.1 Analyte Characterization: The First Principle

Before any instrument is configured, a comprehensive analysis of the target molecule is paramount. Key parameters to investigate include:

  • pKa (Acid Dissociation Constant): The piperazine group typically has two pKa values in the basic range, while the pyrazole ring can be weakly acidic or basic depending on its substituents. Knowing the pKa values is critical for selecting the mobile phase pH to ensure the analyte is in a single, stable ionic form.[2]

  • logP (Partition Coefficient): This value indicates the hydrophobicity of the molecule and helps in the initial selection of the stationary phase and the starting ratio of the organic modifier in the mobile phase.

  • UV-Vis Absorbance Spectrum: A UV-Vis scan of the analyte in the proposed mobile phase diluent is essential. Pyrazole rings and associated chromophores generally provide adequate UV absorbance for detection.[3][4] However, the piperazine moiety itself does not have a useful chromophore.[5][6] If the overall molecule lacks a sufficient chromophore, alternative strategies such as derivatization to introduce a UV-active group or the use of alternative detectors like Evaporative Light Scattering (ELSD), Charged Aerosol (CAD), or Mass Spectrometry (MS) must be considered.[5][7][8]

1.2 Chromatographic Mode and Detector Selection

  • Mode Selection: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most versatile and widely used mode for the analysis of pharmaceutical compounds and serves as the ideal starting point for pyrazole-piperazine molecules.[9][10] Its ability to separate compounds based on hydrophobicity is well-suited for this class of molecules. For highly polar analogues that show poor retention on traditional C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a viable alternative.[11]

  • Detector Selection: A Photodiode Array (PDA) or a variable wavelength UV detector is the most common choice.[10] The optimal wavelength (λmax) for detection should be determined from the UV spectrum of the analyte to ensure maximum sensitivity.

Chapter 2: Systematic Method Development Workflow

A structured, stepwise approach is the most efficient path to a robust method. The process involves the logical optimization of the stationary phase, mobile phase, and other instrumental parameters.

MethodDevelopmentWorkflow start_node Start: Analyte Characterization (pKa, logP, UV) col_select Step 1: Column Selection (Start with C18, 3-5 µm) start_node->col_select mp_dev Step 2: Mobile Phase Scouting (Run broad ACN/Water gradient) col_select->mp_dev ph_opt Step 3: pH Optimization (Test acidic pH, e.g., 2.5-4.0) mp_dev->ph_opt org_opt Step 4: Organic Modifier Optimization (Adjust gradient slope or switch to isocratic) ph_opt->org_opt param_opt Step 5: Fine-Tuning (Temperature, Flow Rate) org_opt->param_opt sst_check Perform System Suitability Test (SST) param_opt->sst_check end_node Optimized Method Ready for Validation sst_check->end_node Pass fail_node Re-evaluate Parameters sst_check->fail_node Fail fail_node->col_select Re-select Column or Adjust pH

Caption: HPLC Method Development Workflow.

2.1 Step 1: Stationary Phase (Column) Selection

The stationary phase is the heart of the separation.

  • Initial Choice: A C18 (octadecylsilane) column is the universal starting point for RP-HPLC method development due to its wide applicability.[9][12] A standard dimension of 150 mm x 4.6 mm with 5 µm particle size is recommended for initial screening.

  • Addressing Peak Tailing: The basic nitrogen atoms in the piperazine ring can interact with acidic silanol groups on the silica backbone of the stationary phase, leading to poor peak shape (tailing). To mitigate this, it is crucial to use modern, high-purity, end-capped C18 columns. These columns have a minimal number of accessible silanol groups, resulting in more symmetrical peaks for basic analytes.

2.2 Step 2: Mobile Phase Optimization

The mobile phase composition dictates the retention and selectivity of the separation.[13]

  • Organic Modifier: Acetonitrile (ACN) is generally the preferred organic solvent over methanol (MeOH) for separating nitrogen-containing heterocycles.[14][15] ACN often provides better peak shapes, lower backpressure, and has a lower UV cutoff.

  • Aqueous Phase and pH Control: This is the most critical factor for achieving a robust and reproducible separation of pyrazole-piperazine compounds.

    • Rationale for pH Control: To ensure consistent retention times, the ionization state of the analyte must be controlled. For basic compounds like those containing a piperazine moiety, working at a pH at least 2 units below the pKa of the basic centers ensures the molecule is fully and consistently protonated (ionized).[2][16]

    • Recommended Starting Point: An acidic mobile phase with a pH between 2.5 and 4.0 is highly recommended.[2] This low pH serves two purposes: it ensures the consistent protonation of the piperazine nitrogens and suppresses the ionization of residual silanol groups on the stationary phase, further improving peak shape.[2]

    • Mobile Phase Additives: Simple acidic modifiers are often sufficient. A concentration of 0.1% (v/v) of formic acid or trifluoroacetic acid (TFA) in water is a common and effective starting point.[12][16] For methods requiring precise pH control, a buffer such as potassium phosphate at a concentration of 10-25 mM is recommended.[17]

Mobile Phase AdditiveTypical ConcentrationpKaVolatility (MS-Compatibility)UV Cutoff (approx.)
Formic Acid 0.05 - 0.1%3.75High~210 nm
Trifluoroacetic Acid (TFA) 0.05 - 0.1%0.5High (can cause ion suppression)~210 nm
Phosphate Buffer 10 - 50 mM2.15, 7.20, 12.35Low (Not MS-compatible)~200 nm
  • Isocratic vs. Gradient Elution: Begin with a broad "scouting" gradient (e.g., 5% to 95% ACN over 20 minutes) to determine the approximate organic solvent concentration required to elute the analyte. If the peaks of interest elute over a narrow time frame, an isocratic method can be developed. Isocratic methods are generally more robust and simpler to transfer between instruments.

Chapter 3: Protocol: A Practical Example

This section provides a detailed protocol for developing a method for a hypothetical pyrazole-piperazine API.

3.1 Instrumentation and Consumables

  • HPLC System: An HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a PDA detector.

  • Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Chemicals: HPLC-grade Acetonitrile, HPLC-grade water, Formic Acid (reagent grade or higher).

  • Sample: Reference standard of the pyrazole-piperazine analyte.

3.2 Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and water.

  • Working Standard Solution (50 µg/mL): Dilute 0.5 mL of the Stock Solution to 10.0 mL with the 50:50 Acetonitrile/water mixture.

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of HPLC-grade water.

  • Mobile Phase B (Organic): Acetonitrile.

  • Filtration and Degassing: Filter the aqueous mobile phase through a 0.45 µm or 0.22 µm membrane filter and degas both mobile phases by sonication or online degasser before use.[17]

3.3 Chromatographic Conditions

The following table presents a typical starting point for method development.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmGeneral purpose, good starting point for RP-HPLC.[9]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileAcidic pH for good peak shape of basic compounds.[2][16]
Elution Mode Scouting Gradient:0-20 min, 5-95% B20-25 min, 95% B25-30 min, 5% BTo determine the elution profile of the analyte and any impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and reduces backpressure.
Injection Volume 10 µLA good starting volume to avoid overloading.
Detection PDA at λmax (e.g., 254 nm)Monitor at the wavelength of maximum absorbance for best sensitivity.

3.4 System Suitability Testing (SST)

Before any sample analysis, the suitability of the chromatographic system must be verified.[18] This is achieved by making five or six replicate injections of the working standard solution.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate secondary interactions.[18]
Theoretical Plates (N) N > 2000Measures column efficiency and peak sharpness.
Repeatability (%RSD) RSD ≤ 2.0% for peak area and retention timeEnsures the precision of the system over multiple injections.[18]

Chapter 4: Method Validation (ICH Q2(R1) Guidelines)

Once the method is optimized and passes system suitability, it must be validated to demonstrate that it is suitable for its intended purpose.[10][19] Validation is a formal process that documents the performance characteristics of the method.

ValidationWorkflow start_node Optimized HPLC Method specificity Specificity (Peak Purity, Resolution) start_node->specificity linearity Linearity & Range start_node->linearity accuracy Accuracy (% Recovery) start_node->accuracy precision Precision (Repeatability & Intermediate) start_node->precision lod_loq LOD & LOQ start_node->lod_loq robustness Robustness (Deliberate Small Changes) start_node->robustness end_node Validated Method specificity->end_node linearity->end_node accuracy->end_node precision->end_node lod_loq->end_node robustness->end_node

Caption: HPLC Method Validation Workflow per ICH Guidelines.

The following parameters must be evaluated:[20][21]

  • Specificity: The ability to assess the analyte in the presence of other components (impurities, degradants, matrix components). This is often demonstrated by assessing peak purity using a PDA detector and by spiking the sample with known impurities.

  • Linearity: A minimum of five concentrations across the desired range are analyzed. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[12]

  • Range: The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable linearity, accuracy, and precision. For an assay, this is typically 80-120% of the target concentration.[18]

  • Accuracy: Determined by performing recovery studies on spiked samples. The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analysis of multiple samples on the same day, by the same analyst, on the same instrument. The %RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Analysis on different days, by different analysts, or on different instruments. The %RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are often calculated based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 units of mobile phase pH, ±5% change in organic modifier composition).

Conclusion

Developing a robust and reliable HPLC method for pyrazole-piperazine compounds is a systematic process grounded in the scientific principles of chromatography and a thorough understanding of the analyte's chemistry. By following a logical workflow that prioritizes the control of mobile phase pH to ensure consistent analyte ionization and utilizes modern, high-purity stationary phases to minimize undesirable secondary interactions, researchers can efficiently develop methods that are fit for purpose. Subsequent validation according to ICH guidelines ensures the integrity and reliability of the analytical data generated, which is fundamental to drug development and quality assurance.

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. [Link]

  • Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science, Oxford Academic. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • HPLC Methods for analysis of Piperazine. HELIX Chromatography. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]

  • analytical method validation and validation of hplc. Slideshare. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Wiley Online Library. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Taylor & Francis Online. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of... ResearchGate. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • (PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... ResearchGate. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Scholars Central. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. National Center for Biotechnology Information (PMC). [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Center for Biotechnology Information (PMC). [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Determination of piperazine in pharmaceutical drug substances using capillary electrophoresis with indirect UV detection. PubMed. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

  • Comparison of the UV spectra of pyrazole with that of literature. ResearchGate. [Link]

  • UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. [Link]

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Application Note: Storage & Stability of 1-(3-phenyl-1H-pyrazol-5-yl)piperazine

[1]

Executive Summary

This compound is a heterocyclic building block often utilized in medicinal chemistry for targeting G-protein coupled receptors (GPCRs) and kinase pathways.[1] Its structural core combines a piperazine ring (prone to N-oxidation) and a pyrazole moiety (generally stable but pH-sensitive).[1]

Improper storage of this compound leads to two primary degradation pathways: oxidative N-oxide formation on the secondary amine and hygroscopic hydrolysis if present as a salt form.[1] This protocol defines a "Cold-Dark-Dry" standard to maintain >98% purity over 24 months.[1]

Physicochemical Stability Profile

The following table summarizes the critical stability factors derived from structure-activity relationship (SAR) data of analogous phenylpiperazines.

ParameterRisk LevelMechanism of DegradationMitigation Strategy
Oxidation HighThe secondary amine in the piperazine ring is susceptible to radical attack and N-oxide formation.[1]Store under inert gas (Argon/Nitrogen).[1] Minimize headspace in vials.[1]
Hydrolysis Low (Base)Med (Salt)The pyrazole-piperazine linkage is robust, but salt forms (e.g., HCl) are hygroscopic, leading to caking and hydrolysis.[1]Store in a desiccator.[1] Allow vials to equilibrate to RT before opening.
Photolysis MediumUV light can induce radical formation in the conjugated phenyl-pyrazole system.[1]Use Amber borosilicate glass vials.
Thermal LowStable up to ~100°C (melting point), but heat accelerates oxidation.[1]Long-term storage at -20°C is recommended.[1]

Protocol A: Long-Term Storage of Solid Powder[1]

Objective: To establish a "Golden Standard" storage workflow that prevents moisture ingress and oxidative degradation.

Materials Required[2][3][4][5][6][7][8]
  • Container: Amber borosilicate glass vials (Class 1) with PTFE-lined screw caps.[1]

  • Atmosphere: Argon or Nitrogen gas tank with a low-pressure regulator.[1]

  • Desiccant: Silica gel or molecular sieves (4Å).[1]

  • Sealant: Parafilm M® or electrical tape.[1]

Step-by-Step Methodology
  • Receiving Inspection:

    • Upon arrival, inspect the vial for physical integrity.[1] The powder should appear white to off-white .[1] A yellow/orange tint indicates initial oxidation.[1]

    • Critical Step: Do not open the vial immediately if it arrived on dry ice or blue ice.[1] Condensation will form on the cold powder, causing immediate hygroscopic damage.[1]

  • Thermal Equilibration:

    • Place the sealed vial in a desiccator at Room Temperature (20–25°C) for 4 hours . This ensures the internal temperature matches the ambient dew point.[1]

  • Inert Gas Purging (The "Blanket" Method):

    • If the manufacturer did not package under inert gas, or if the seal is broken:[1]

    • Gently flow Argon gas (heavier than air) into the vial for 15 seconds.[1]

    • Why Argon? Argon displaces oxygen more effectively than Nitrogen because it sinks to the bottom of the vial, covering the powder "blanket-style."[1]

  • Sealing and Banking:

    • Tighten the cap firmly.[1]

    • Wrap the cap-neck junction with Parafilm M® to create a secondary moisture barrier.[1]

    • Store at -20°C for long-term (>1 month) or 4°C for active use (<1 month).[1]

Visualization: Storage Workflow

StorageWorkflowArrivalCompound Arrival(Cold Chain)EquilibrationEquilibrate to RT(Desiccator, 4 hrs)Arrival->EquilibrationPreventCondensationInspectionVisual Inspection(White Powder?)Equilibration->InspectionPurgeArgon Purge(Displace O2)Inspection->PurgePassSealSeal & ParafilmPurge->SealFreezeStore at -20°C(Dark)Seal->Freeze

Caption: Logical workflow for processing incoming chemical shipments to maximize shelf-life.

Protocol B: Solubilization and Stock Solution Management

Objective: To prepare stable liquid stocks for biological assays (e.g., IC50 determination).

Solvent Selection Guide
  • DMSO (Dimethyl Sulfoxide): Preferred.[1] Solubility typically >20 mg/mL.[1] Excellent for freezing.

  • Ethanol: Secondary.[1] Good solubility, but evaporates easily (concentration changes) and is hygroscopic.[1]

  • Water: Poor.[1][2] The free base is lipophilic.[1] Requires acidification (0.1 M HCl) to dissolve, which may affect biological assays.[1]

Reconstitution Protocol
  • Calculation:

    • Target Concentration: 10 mM (Standard for High-Throughput Screening).

    • Formula:

      
      [1]
      
    • Note: Use the specific Molecular Weight (MW) from the Certificate of Analysis (CoA), accounting for any salt/hydration (e.g., MW ~228.29 g/mol for free base).[1]

  • Dissolution:

    • Add sterile, anhydrous DMSO to the powder.[1]

    • Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting (The "Single-Use" Rule):

    • Never store a bulk stock bottle at 4°C. Repeated opening introduces water (DMSO is hygroscopic), causing precipitation.[1]

    • Aliquot the stock into 50–100 µL volumes in PCR tubes or amber microcentrifuge tubes.

    • Store aliquots at -80°C .

  • Freeze-Thaw Management:

    • Limit to 3 freeze-thaw cycles .

    • Mark the tube cap with a dot for every cycle.[1] Discard after the 3rd dot.[1]

Visualization: Solubilization Decision Tree

ReconstitutionStartStart ReconstitutionSolventCheckSelect SolventStart->SolventCheckDMSOAnhydrous DMSO(Recommended)SolventCheck->DMSOStandardWaterAqueous BufferSolventCheck->WaterSpecific NeedAliquotAliquot intoSingle-Use VialsDMSO->AliquotAcidifyMust Acidify(0.1 M HCl)Water->AcidifyLow SolubilityAcidify->AliquotStoreStore at -80°CAliquot->Store

Caption: Decision logic for solvent selection to ensure complete solubilization and stability.

Quality Control & Validation Methods

To validate the integrity of the compound after storage, use the following HPLC parameters. This method separates the parent compound from common N-oxide degradants.[1]

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic ring absorption).[1]

Acceptance Criteria:

  • Purity: ≥ 95% (Area under curve).

  • Retention Time Shift: < 5% deviation from fresh standard.

  • Visual: Solution must be clear; no precipitate.

References

  • Teneligliptin Intermediate Stability: World Intellectual Property Organization (WIPO).[1] (2015).[1] Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.[1][3][4][5][6][7][8] WO2015063709A1.[1] Link

  • Piperazine Oxidation Chemistry: National Institutes of Health (NIH) PubChem.[1] (2023).[1][3][4] 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine Compound Summary. Link[1]

  • General Storage of Heterocycles: Sigma-Aldrich Technical Bulletins.[1] Handling and Storage of Chemical Reagents.[1][7] Link

  • Phenylpiperazine Derivatives: BenchChem. 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability. Link[1]

Troubleshooting & Optimization

improving yield of 1-(3-phenyl-1H-pyrazol-5-yl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Center guide is designed for researchers and process chemists optimizing the synthesis of 1-(3-phenyl-1H-pyrazol-5-yl)piperazine . The content is structured as a dynamic troubleshooting repository, prioritizing "field-proven" solutions over textbook theory.

Topic: Optimization of this compound Yield Ticket Status: OPEN Support Level: Tier 3 (Senior Application Scientist)

The "Golden Route" & Mechanistic Logic

Before troubleshooting, we must establish the baseline validated protocol.[1] The most robust industrial route avoids the low-yielding direct condensation of hydrazine with


-keto amides and instead utilizes the Chloropyrazole Intermediate Strategy .
Validated Workflow (DOT Diagram)

The following pathway minimizes regiochemical ambiguity and maximizes nucleophilic substitution efficiency.

G Start Ethyl Benzoylacetate + Hydrazine Inter1 3-Phenyl-5-pyrazolone (Tautomeric Equilibrium) Start->Inter1 Cyclization (Reflux EtOH) Inter2 3-Phenyl-5-chloropyrazole (Electrophilic Core) Inter1->Inter2 POCl3, 100°C (Deoxychlorination) Target Target Product This compound Inter2->Target SnAr Reaction (120-140°C) Reagent Piperazine (Nucleophile) Reagent->Target >3.0 equiv

Caption: Figure 1. The sequential transformation from benzoylacetate to the target piperazinyl-pyrazole via the chloropyrazole intermediate.

Troubleshooting Guides (FAQs)

Ticket #001: "My SnAr reaction stalls at 60% conversion or produces a heavy impurity."

Diagnosis: This is the classic "Dimerization Trap." In the Nucleophilic Aromatic Substitution (SnAr) step, the product (a secondary amine) is often more nucleophilic than the starting piperazine.[1] If you use a 1:1 stoichiometric ratio, the product reacts with a second molecule of chloropyrazole to form the bis(pyrazolyl)piperazine dimer.[1]

Solution Protocol:

  • The "Flood" Technique: Increase piperazine loading to 3.0 – 5.0 equivalents .[1]

    • Why? This statistically ensures the chloropyrazole collides with free piperazine rather than the product.[1] Excess piperazine also acts as the acid scavenger (HCl sponge).[1]

  • Solvent Switch:

    • Standard: Ethanol (Reflux ~78°C) is often too cool for unactivated pyrazoles.[1]

    • Upgrade: Switch to n-Butanol (117°C) or DMF (153°C) .[1] The SnAr on a pyrazole ring (which is electron-rich compared to pyridine) requires higher activation energy.[1]

  • The "Protected" Bypass (High Purity Option):

    • If the dimer persists, switch to N-Boc-piperazine (1.2 equiv).[1]

    • Benefit: The Boc group sterically and chemically prevents the second addition.[1]

    • Cost: Requires a subsequent deprotection step (TFA/DCM), but the overall yield often increases from <50% to >85% due to cleaner profiles.[1]

ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield)
Piperazine Equiv. 1.0 - 1.2 eq3.0 - 5.0 eq (or 1.2 eq N-Boc-Piperazine)
Temperature 80°C (Ethanol)110°C - 130°C (Toluene/DMF/n-BuOH)
Base TEA or DIPEAExcess Piperazine or K2CO3
Catalyst NoneNaI (10 mol%) (Finkelstein-like activation)
Ticket #002: "The chlorination step with POCl3 yields a black tar/oil."

Diagnosis: Thermal degradation or Vilsmeier-Haack interference. Reacting the pyrazolone with Phosphorus Oxychloride (


) is exothermic.[1] If the pyrazolone is wet or the temperature ramp is too aggressive, polymerization occurs.[1]

Solution Protocol:

  • Drying is Critical: Ensure the starting pyrazolone is dried to constant weight.[1] Water reacts violently with

    
    , generating phosphoric acid which catalyzes decomposition.[1]
    
  • Catalytic DMF: Add 2-3 drops of DMF. This forms the Vilsmeier reagent (chloroiminium ion) in situ, which is a more potent chlorinating agent than

    
     alone, allowing for lower reaction temperatures (80-90°C vs 110°C).[1]
    
  • Workup Quench: Never pour water into the reaction.[1] Pour the cooled reaction mixture slowly into crushed ice with vigorous stirring to hydrolyze the dichlorophosphate intermediate without overheating.

Ticket #003: "I cannot isolate the product from the aqueous layer."

Diagnosis: Amphoteric Solubility.[1] The target molecule contains a basic piperazine tail and an acidic pyrazole NH (pKa ~14, but soluble in high pH).[1] It is highly polar.[1]

Solution Protocol (The "pH Swing"):

  • Acid Phase: After the reaction, dilute with water and adjust to pH 2-3 with HCl. Wash with Ethyl Acetate (removes non-basic impurities).[1] The product remains in water.[1]

  • Base Phase: Adjust the aqueous layer to pH > 12 using NaOH.[1]

    • Critical Step: Do not use carbonate bases; they may not be strong enough to break the salt completely or may cause foaming.[1]

  • Extraction Solvent: Dichloromethane (DCM) is often insufficient for polar piperazines.[1] Use Chloroform/Isopropanol (3:1) or n-Butanol for extraction.

  • Salting Out: Saturate the aqueous phase with NaCl to force the organic product out (Salting-out effect).[1]

Advanced Mechanism: The Regioselectivity Check

Users often confuse the 3-phenyl and 5-phenyl isomers. In the 1H-pyrazole system, these are tautomers and exist in equilibrium.[1] However, once the piperazine is attached, the position of the NH determines the nomenclature.[1]

Tautomer cluster_note Technical Note T1 Tautomer A 3-phenyl-5-piperazinyl-1H-pyrazole T2 Tautomer B 5-phenyl-3-piperazinyl-1H-pyrazole T1->T2  Fast Proton Shift (Solution)   Note In solution (NMR), these signals average out. For N-alkylation (next steps), regioselectivity is controlled by sterics and solvent polarity.

Caption: Figure 2. Tautomeric equilibrium of the target scaffold.[1] Note that without N-substitution, these structures are functionally identical in solution.

References & Authority

The protocols above are synthesized from industrial process chemistry standards for pyrazole functionalization.

  • Synthesis of Piperazinyl-Pyrazoles (Teneligliptin Intermediates)

    • Context: Describes the optimization of the chloropyrazole + piperazine coupling using N-protected strategies to avoid bis-impurities.

    • Source:Facile New Alternative Method for the Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine. Taylor & Francis (2020).[1]

    • [1]

  • POCl3 Chlorination Mechanics

    • Context: Detailed review of

      
       mediated chlorination of heterocycles, emphasizing the Vilsmeier-Haack conditions for yield improvement.
      
    • Source:POCl3-PCl5 mixture: A robust chlorinating agent.[2] Indian Chemical Society.[1]

  • Process Patent for Pyrazole-Piperazine Coupling

    • Context: Industrial scale-up data (WO2015063709A1) showing the use of toluene/ethanol and temperature control for similar scaffolds.[1]

    • Source:Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.

Disclaimer: These protocols involve hazardous chemicals (


, Hydrazine).[1] All experiments must be conducted in a fume hood with appropriate PPE.[1] Yields may vary based on starting material purity.[1]

Sources

Technical Support Center: Purification of 1-(3-phenyl-1H-pyrazol-5-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 1-(3-phenyl-1H-pyrazol-5-yl)piperazine. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to streamline your purification workflow and achieve high-purity material.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of this compound.

Q1: What are the most common impurities I should expect in my crude product?

A1: Impurities in pyrazole synthesis are often predictable. The most common issues include the formation of regioisomers, especially if using unsymmetrical starting materials, and incomplete cyclization, which can leave pyrazoline intermediates as byproducts.[1][2] Furthermore, side reactions involving the hydrazine starting material can generate colored impurities, often resulting in yellow or red crude mixtures.[1][2] Unreacted starting materials may also be present.

Q2: My crude product is a sticky solid/oil. What is a good initial strategy for purification?

A2: A robust initial strategy is to employ acid-base extraction. The piperazine moiety in your compound is basic (pKa values for piperazine are typically around 5.3 and 9.7) and can be readily protonated.[3] By dissolving the crude material in an organic solvent and washing with an acidic aqueous solution, your desired product will move into the aqueous layer, leaving many non-basic impurities behind. Subsequent basification of the aqueous layer and re-extraction will recover your compound with significantly improved purity.[4] This is often the most effective first step before attempting crystallization or chromatography.

Q3: How does the basicity of the piperazine ring affect purification by column chromatography?

A3: The basic nitrogen atoms of the piperazine ring can cause significant challenges during silica gel chromatography.[3] These basic sites interact strongly with the acidic silanol groups on the surface of the silica gel, which can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product to the stationary phase.[3] This issue is typically mitigated by adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase.[3]

Q4: I'm struggling to find a good single solvent for recrystallization. What should I do?

A4: Finding an ideal single solvent that dissolves the compound when hot but not when cold can be challenging.[4][5] When this occurs, a two-solvent (or mixed-solvent) system is an excellent alternative. Common pairs include ethanol/water, methanol/water, or dichloromethane/hexane. The process involves dissolving the compound in the minimum amount of the "good" solvent (in which it is more soluble) at an elevated temperature, followed by the slow, dropwise addition of the "bad" solvent (in which it is less soluble) until turbidity persists. Slow cooling should then induce crystallization. Another powerful technique for basic compounds is purification via salt formation.[6] Reacting your compound with an acid (like HCl or HBr) can form a salt that may have much better crystallization properties than the free base.

Q5: What analytical techniques are best for assessing the purity of my final product?

A5: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is invaluable for rapid, qualitative checks during the purification process.[2] For definitive purity assessment, High-Performance Liquid Chromatography (HPLC) is the standard method, capable of providing quantitative purity data (e.g., >99%).[7][8] For structural confirmation and identification of any persistent impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[2]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification process.

Guide 1: Recrystallization Issues
Symptom / Problem Possible Cause Recommended Solution
Product "oils out" instead of forming crystals. 1. The solution is too supersaturated or was cooled too quickly.[9] 2. The melting point of the compound is lower than the boiling point of the solvent.[5] 3. Presence of impurities inhibiting crystal lattice formation.[9]1. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[9] 2. Induce nucleation: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid or add a seed crystal of pure material.[9] 3. Perform a pre-purification step: Use a quick filtration through a small plug of silica or perform an acid-base extraction to remove impurities before attempting recrystallization again.[9]
Low recovery of crystalline product. 1. Too much solvent was used during the dissolution step.[9] 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization occurred during hot filtration.1. Use the minimum amount of hot solvent required to just dissolve the solid.[9] You can concentrate the mother liquor by evaporation to recover more product, which may require a second recrystallization.[9] 2. Cool the solution thoroughly in an ice bath to minimize solubility. If recovery is still low, a different solvent system is needed. 3. Pre-heat the filtration funnel and flask to prevent the solution from cooling and crystallizing during filtration.
Purity does not improve after recrystallization. 1. Impurities have very similar solubility profiles to the desired compound. 2. The impurities are co-crystallizing with the product.1. Switch to an orthogonal purification method. If recrystallization fails, column chromatography is the next logical step as it separates based on polarity, a different physical property.[3] 2. Consider purification via salt formation. The solubility of the salt will be very different from the free base, potentially leaving the impurities behind in the mother liquor.[6]
Guide 2: Column Chromatography Challenges
Symptom / Problem Possible Cause Recommended Solution
Poor separation (overlapping spots on TLC/column). 1. The solvent system (mobile phase) has inappropriate polarity.[9] 2. The column is overloaded with crude material.1. Optimize the mobile phase using TLC. Aim for an Rf value for your product of ~0.25-0.35. If the Rf is too high (moving too fast), decrease the mobile phase polarity. If the Rf is too low (moving too slow), increase the polarity.[9] 2. Reduce the amount of material loaded. A general rule is to load 1g of crude material per 20-100g of silica gel, depending on the separation difficulty.
Streaking or tailing of the product spot on TLC/column. 1. Strong interaction between the basic piperazine group and acidic silica gel.[3] 2. The compound is not fully dissolving in the mobile phase at the point of loading. 3. The sample is too concentrated.1. Add a competing base to the mobile phase. Incorporate 0.5-1% triethylamine (TEA) into your eluent to mask the acidic silanol sites on the silica.[3] 2. Use a stronger, more polar solvent to dissolve the sample for loading (e.g., dichloromethane), but use the minimum volume possible. 3. Dilute the sample before loading it onto the column.
Product is not eluting from the column. 1. The mobile phase is not polar enough. 2. The product has irreversibly adsorbed to the silica gel due to its basicity.1. Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol system. 2. Flush the column with a highly polar mixture containing triethylamine. A common mixture is 5-10% TEA in methanol or ethanol. This will often elute highly basic compounds.

Section 3: Detailed Experimental Protocols

Protocol 1: General Purification Workflow

The following diagram outlines a logical workflow for proceeding from a crude reaction mixture to a purified final product.

G crude Crude Reaction Mixture workup Aqueous Workup / Extraction crude->workup crude_solid Crude Solid/Oil workup->crude_solid acid_base Acid-Base Extraction (Protocol 2) crude_solid->acid_base Recommended First Step decision_solid Is the product a solid? recrystallization Attempt Recrystallization (Protocol 3) decision_solid->recrystallization Yes chromatography Column Chromatography (Protocol 4) decision_solid->chromatography No (Oil) decision_purity1 Is purity >95% by HPLC? recrystallization->decision_purity1 pure_product Pure Product decision_purity1->pure_product Yes decision_purity1->chromatography No acid_base->decision_solid decision_purity2 Is purity >98% by HPLC? chromatography->decision_purity2 decision_purity2->recrystallization No, but solid. Attempt final polish. decision_purity2->pure_product Yes

Caption: General purification workflow for this compound.

Protocol 2: Purification by Acid-Base Extraction

This technique leverages the basicity of the piperazine ring to separate the target compound from non-basic impurities.

G cluster_org Organic Phase (e.g., DCM, EtOAc) cluster_aq Aqueous Phase crude_org Crude Product + Non-Basic Impurities product_aq Protonated Product (Product-H+) crude_org->product_aq Wash with 1M HCl (aq) Product moves to Aq. Phase impurities_org Non-Basic Impurities product_org Purified Product empty_aq Aqueous Layer product_aq->product_org 1. Basify with NaOH to pH >10 2. Extract with Organic Solvent

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Method:

  • Dissolve the crude material in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Gently invert the funnel multiple times to mix the layers, venting frequently.[9]

  • Allow the layers to separate. Drain the lower aqueous layer (containing your protonated product) into a clean flask.

  • Wash the organic layer (containing non-basic impurities) one more time with 1M HCl and combine the aqueous layers.

  • Cool the combined aqueous extracts in an ice bath and slowly add a strong base (e.g., 5M NaOH) with stirring until the pH is >10.

  • Return the basic aqueous solution to the separatory funnel and extract three times with a fresh organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of ~20mg of your crude product in ~0.5mL of various solvents at room temperature and then at boiling. An ideal solvent will show poor solubility at room temperature but high solubility at boiling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise while heating and swirling until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 4: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Develop a TLC solvent system that gives your product an Rf of 0.25-0.35 and separates it from major impurities. A common starting point is a mixture of dichloromethane and methanol. If tailing is observed, add 0.5-1% triethylamine to the solvent mixture.

  • Column Packing: Pack a glass column with silica gel using your chosen eluent (the "wet slurry" method is preferred).

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Apply gentle pressure with air or nitrogen to maintain a steady flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified compound.

Section 4: Reference Data

Table 1: Common Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityNotes
Non-Polar
Hexane / Heptane69 / 98Very LowGood for precipitating polar compounds from more polar solvents.
Toluene111Low
Intermediate Polarity
Dichloromethane (DCM)40Medium-LowLow boiling point can make it tricky for recrystallization.
Diethyl Ether35Medium-LowVery flammable, low boiling point.
Ethyl Acetate (EtOAc)77MediumA very common and effective solvent.
Isopropanol (IPA)82Medium-High
Polar
Ethanol (EtOH)78HighOften used with water in a mixed-solvent system.
Methanol (MeOH)65HighSimilar to ethanol; highly polar.
Water100Very HighUsed for highly polar compounds or as an anti-solvent.

Table 2: Example TLC Solvent Systems for Polarity Assessment

SystemRatio (v/v)PolarityComments
Hexane : Ethyl Acetate90 : 10LowFor resolving non-polar to moderately polar compounds.
Hexane : Ethyl Acetate70 : 30MediumA good starting point for many compounds.
Dichloromethane : Methanol98 : 2Medium-HighGood for more polar compounds.
Dichloromethane : Methanol90 : 10HighFor highly polar compounds. Add 1% TEA if tailing occurs.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Addressing Impurity Formation in Pyrazole Reactions. BenchChem.
  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Google Patents. (n.d.). WO2015019239A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Atom Pharma. (n.d.). 1-(3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)PIPERAZINE.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ChemicalBook. (2025, July 4). 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine.
  • PubMed. (2005, February 15). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • Masterson, J. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.
  • RSC Publishing. (2010, January 15). Analytical Methods.

Sources

Technical Support Center: Solubility Optimization for Phenyl-Pyrazolyl-Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PPP-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Resolving aqueous insolubility and precipitation issues for phenyl-pyrazolyl-piperazine scaffolds.

Diagnostic Overview: The "Brick Dust" vs. "Grease Ball" Trap

User, your struggle with phenyl-pyrazolyl-piperazines (PPPs) is chemically inherent to the scaffold. You are likely dealing with a molecule that exhibits "Brick Dust" characteristics.

  • The Piperazine (The Base): This is your solubility handle. It is a diprotic base with pKa values typically around 5.3 and 9.7 . At neutral pH (7.4), the molecule is partially uncharged, leading to aggregation.

  • The Phenyl-Pyrazole (The Anchor): This moiety is planar and aromatic. It drives high lipophilicity (

    
    ) and facilitates strong 
    
    
    
    stacking in the crystal lattice.

The Result: High melting point + High lipophilicity = Extremely low aqueous solubility.

This guide moves beyond generic advice to provide specific protocols for this chemotype.

Module A: The pH Lever (Salt Selection)

Issue: "My compound dissolves in DMSO but crashes out immediately in PBS (pH 7.4)." Root Cause: At pH 7.4, the piperazine nitrogen (pKa ~9.7) interacts with the buffer, but the lipophilic drive of the phenyl-pyrazole tail forces precipitation.

Technical Insight: Counter-Ion Selection

Do not default to HCl. While Piperazine-2HCl is common, for phenyl-pyrazolyl derivatives, HCl salts often result in extremely high melting point crystals (high lattice energy) that are essentially insoluble "rocks."

Recommendation: Switch to Mesylate or Tosylate salts. These large organic counter-ions disrupt the crystal lattice packing of the flat phenyl-pyrazole rings, lowering the melting point and increasing the dissolution rate.

Protocol: In Situ Salt Screen (Micro-Scale)

Use this to determine if a salt form will solve your assay issue without synthesizing the bulk salt.

  • Prepare Stock: 10 mM compound in DMSO.

  • Prepare Acidic Buffer: 0.1 M aqueous solution of Methanesulfonic acid (Mesylate) or Tartaric acid.

  • Titration: Add DMSO stock to the acidic buffer dropwise.

  • Observation: If the solution remains clear at acidic pH but cloudy at neutral, you must run your assay at a lower pH (e.g., pH 5.0-6.0) or synthesize the salt form.

Module B: The DMSO "Crash" (In Vitro Assays)

Issue: "I see a fine precipitate when diluting my DMSO stock into media, causing false negatives in cell assays." Root Cause: Kinetic solubility failure. The rapid change in dielectric constant from DMSO (


) to Water (

) causes immediate nucleation.
Troubleshooting Guide: The "Stepwise" Dilution

Direct dilution (e.g., 1:1000) creates a local supersaturation shock. Use this intermediate step protocol.

StepSolvent SystemConcentrationPurpose
1 100% DMSO10 mM (Stock)Storage stability.
2 60% PEG-400 / 40% Water 1 mMCritical Step: The PEG acts as a "soft landing" cosolvent, preventing immediate stacking of the phenyl rings.
3 Assay Media (warm)10 µMFinal dilution. The pre-solvated PEG shell prevents aggregation.
Module C: Advanced Formulation (In Vivo / High Concentration)

Issue: "I need to dose animals at 10 mg/kg, but I can't inject a suspension." Solution: Cyclodextrin Complexation.[1]

For phenyl-pyrazolyl-piperazines, Sulfobutyl ether-


-cyclodextrin (SBE-

-CD)
is superior to native

-CD.
  • Why: The phenyl-pyrazole moiety fits into the hydrophobic cavity of the CD. The sulfobutyl tails repel each other, preventing the complex itself from precipitating (a common risk with native

    
    -CD).
    
Protocol: SBE-

-CD Complexation
  • Vehicle Prep: Dissolve 20% (w/v) SBE-

    
    -CD in 50 mM Citrate Buffer (pH 4.0). Note: The acidic pH aids the piperazine protonation, driving it into the CD cavity.
    
  • Addition: Add excess solid compound to the vehicle.

  • Energy Input: Sonicate for 30 mins at 40°C, then stir overnight.

  • Filtration: Filter through 0.22 µm PVDF.

  • Validation: Check concentration via HPLC.

Visual Troubleshooting Logic

The following decision tree outlines the logical flow for stabilizing your compound based on the specific failure mode.

Solubility_Logic Start Start: Solubility Issue Check_pH Check Structure pKa (Piperazine ~9.7) Start->Check_pH Acidic_Soluble Soluble at pH < 5? Check_pH->Acidic_Soluble Salt_Route Strategy: Salt Formation Acidic_Soluble->Salt_Route Yes Cosolvent_Route Strategy: Cosolvents Acidic_Soluble->Cosolvent_Route No (or pH restricted) Salt_Choice Avoid HCl (Lattice Energy). Try Mesylate/Tosylate. Salt_Route->Salt_Choice Precipitation Precipitates on Dilution? Cosolvent_Route->Precipitation Stepwise Protocol: Stepwise Dilution (DMSO -> PEG400 -> Buffer) Precipitation->Stepwise Yes (In Vitro) Complexation Strategy: Cyclodextrins (In Vivo) Precipitation->Complexation High Conc (In Vivo) CD_Choice Use SBE-beta-CD (pH 4.0 Buffer) Complexation->CD_Choice

Figure 1: Decision matrix for phenyl-pyrazolyl-piperazine solubility optimization. Blue nodes indicate analysis steps; Green indicates chemical modification; Red indicates formulation strategies.

Frequently Asked Questions (FAQs)

Q: Why does my compound turn into a gel when I add water to the DMSO stock? A: This is "oiling out." The phenyl-pyrazole core is extremely hydrophobic. Upon water addition, the molecules self-assemble into a liquid-crystalline phase rather than dissolving.

  • Fix: Do not add water directly. Add the DMSO stock into a vortexing volume of buffer that already contains surfactant (e.g., 0.5% Tween-80).

Q: Can I use Captisol® (SBE-


-CD) for cell culture? 
A:  Yes, but be careful. High concentrations of cyclodextrins can extract cholesterol from cell membranes, affecting viability. Keep final CD concentration below 5 mM for cellular assays.

Q: My LC-MS signal is suppressed in the solubility samples. A: If you used PEG-400 or Tween-80 to solubilize, these polymeric surfactants cause massive ion suppression in electrospray ionization.

  • Fix: Use a specific LC method that diverts the first 2 minutes of flow (containing the salts/surfactants) to waste before the compound elutes.

References
  • Piperazine Physicochemical Properties

    • Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K[2]

    • Source: University of Regina / J. Chem. Eng.
    • URL:[Link]

    • Relevance: Establishes the baseline pKa values (5.35 and 9.73)
  • Cyclodextrin Complexation of Piperazine Deriv

    • Title: Inclusion complexes of β-cyclodextrin with pyrazinamide and piperazine[3]

    • Source: Semantic Scholar / Spectrochimica Acta
    • URL:[Link]

    • Relevance: Validates the structural fit of piperazine rings into beta-cyclodextrin cavities.
  • Teneligliptin Scaffold Properties (Phenyl-Pyrazolyl-Piperazine)

    • Title: Discovery and preclinical profile of teneligliptin...

    • Source: Bioorganic & Medicinal Chemistry
    • URL:[Link]

    • Relevance: Provides a direct pharmaceutical example of the phenyl-pyrazolyl-piperazine scaffold and its optimiz
  • General Solubility Troubleshooting

    • Title: A Technical Guide to the Physicochemical Properties of Piperazine Salts[4][5]

    • Source: BenchChem Technical Guides[4]

    • Relevance: Overview of salt selection specifically for piperazine-containing drugs.

Sources

Technical Support Center: Optimization of Pyrazole Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Knorr Pyrazole Synthesis & Regioselective Cyclization Document ID: PYR-OPT-2026-v4 Audience: Medicinal Chemists, Process Chemists

Core Directive & Scope

This technical guide addresses the critical failure points in the formation of the pyrazole ring, specifically focusing on the Knorr synthesis (condensation of 1,3-dicarbonyls with hydrazines). This reaction is the industrial workhorse for pyrazole synthesis (e.g., Celecoxib, Edaravone) but is plagued by two primary issues: Regioselectivity (formation of 1,3- vs. 1,5-isomers) and Purification (oiling out/incomplete cyclization).

Mechanism & Regioselectivity Control

The Engineering of the Ring: To optimize the reaction, one must understand that the Knorr synthesis is not a simultaneous event but a stepwise cascade. The "decision" of which isomer forms is made during the initial nucleophilic attack.

Diagnostic Pathway: Regioselectivity Logic

The following diagram illustrates the bifurcation point where reaction conditions dictate the final isomer.

Pyrazole_Mechanism Start 1,3-Dicarbonyl + Hydrazine Acid Acidic Conditions (Protonated Carbonyls) Start->Acid pH < 4 Base Basic/Neutral Conditions (Free Hydrazine) Start->Base pH > 7 PathA Attack at Most Electrophilic Carbon Acid->PathA Electronic Control PathB Attack at Least Hindered Carbon Base->PathB Steric Control IntermedA Hydrazone A PathA->IntermedA IntermedB Hydrazone B PathB->IntermedB Prod13 1,3-Isomer (Thermodynamic) IntermedA->Prod13 -H2O (Cyclization) Prod15 1,5-Isomer (Kinetic/Steric) IntermedB->Prod15 -H2O (Cyclization)

Figure 1: Mechanistic bifurcation in Knorr synthesis. Controlling pH shifts the mechanism between electronic control (acidic) and steric control (basic).

Technical Deep Dive: Controlling the Isomer Ratio
  • Electronic Control (Acidic Media): In acidic solvents (e.g., AcOH, EtOH/HCl), the carbonyl oxygen is protonated. The hydrazine (now less nucleophilic) attacks the most electron-deficient carbonyl. If your diketone has a CF₃ group, the adjacent carbonyl is highly electrophilic, directing attack there [1].

  • Steric Control (Basic/Neutral Media): In neutral protic solvents, the most nucleophilic nitrogen of the hydrazine attacks the least sterically hindered carbonyl.

  • Solvent Effects: Fluorinated alcohols (e.g., TFE, HFIP) can invert regioselectivity by stabilizing specific tautomers of the 1,3-dicarbonyl via hydrogen bonding [2].

Troubleshooting Guide (Symptom-Based)

How to use this section: Identify your experimental failure mode in the left column and apply the corrective action.

SymptomRoot Cause AnalysisCorrective Action (Protocol)
Low Yield (<40%) Incomplete Dehydration: The hydrazone intermediate forms but fails to cyclize/aromatize due to high activation energy.Force Cyclization: Switch solvent to glacial acetic acid and reflux. If acid-sensitive, use EtOH with a Dean-Stark trap to remove water, driving equilibrium forward [3].
"Oiling Out" Solubility Mismatch: The product is too soluble in the reaction solvent but insoluble in the aqueous workup, forming a gum.Seeding/Salt Formation: Do not dump into water. Instead, cool the reaction mixture slowly. If oil persists, dissolve in Et₂O and bubble dry HCl gas to precipitate the pyrazole as a hydrochloride salt [4].
Wrong Regioisomer Incorrect pH Control: The reaction was run under conditions that favored the competing mechanistic pathway.Invert Conditions: If running in AcOH gave the wrong isomer, switch to EtOH/TEA (Triethylamine) to prioritize steric control over electronic control [1].
Starting Material Remains Hydrazine Degradation: Hydrazines (especially methylhydrazine) oxidize or absorb water, lowering effective stoichiometry.Reagent Check: Distill hydrazine before use or use HCl salts of hydrazines (with added acetate base) to ensure accurate stoichiometry.

Workflow Optimization: The "Decision Tree"

Before starting your synthesis, use this logic flow to select the optimal conditions.

Optimization_Flow Start Substrate Analysis: 1,3-Diketone Structure Symm Symmetrical? Start->Symm Unsymm Unsymmetrical Start->Unsymm Simple Standard Protocol: EtOH, Reflux, 2h Symm->Simple CheckGroups Check Substituents Unsymm->CheckGroups Sens Acid Sensitive? CheckGroups->Sens Acetals/Boc NoSens Robust Groups CheckGroups->NoSens Alkyl/Aryl MethodB Method B: THF/MeOH + Catalyst (Kinetic) Sens->MethodB MethodA Method A: AcOH Reflux (Thermodynamic) NoSens->MethodA

Figure 2: Pre-reaction decision tree to select solvent and catalyst based on substrate stability and symmetry.

Standard Optimized Protocol (SOP)

Protocol ID: PYR-GEN-01 Method: Acetic Acid Mediated Cyclization (Robust)

Rationale: Acetic acid acts as both solvent and catalyst, promoting the dehydration step which is often the rate-limiting bottleneck in forming the aromatic ring [5].

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 1,3-dicarbonyl (1.0 equiv).

  • Solvent: Add Glacial Acetic Acid (concentration: 0.5 M relative to diketone). Note: If the diketone is solid and insoluble, mild heating (40°C) may be required before hydrazine addition.

  • Addition: Cool to 0°C (ice bath). Add Hydrazine (1.1 equiv) dropwise over 10 minutes.

    • Critical Control Point: Exotherm is expected.[1] Rapid addition can lead to bis-hydrazone byproducts.

  • Reaction: Remove ice bath. Heat to Reflux (118°C) for 2–4 hours. Monitor by TLC/LCMS.

  • Workup (The "Anti-Oil" Method):

    • Concentrate the reaction mixture under reduced pressure to remove most acetic acid.

    • Dilute residue with EtOAc.

    • Wash with sat. NaHCO₃ (carefully, gas evolution) until pH is neutral.

    • Wash with Brine, Dry over Na₂SO₄.

  • Purification: If solid, recrystallize from EtOH/Water. If oil, perform column chromatography (Hex/EtOAc).

Frequently Asked Questions (FAQs)

Q: I am using a fluorinated diketone (e.g., trifluoroacetylacetone) and getting low regioselectivity. Why? A: Fluorinated groups create a "tug-of-war." The CF₃ group makes the adjacent carbonyl highly electrophilic (favoring 5-CF₃ isomer), but it also hydrates easily in the presence of water, which can deactivate it. Solution: Use anhydrous hydrazine and absolute ethanol. Avoid water at all costs during the initial condensation [1].

Q: Can I use microwave irradiation? A: Yes. Microwave synthesis is highly recommended for pyrazoles. It often reduces reaction times from hours to minutes and can improve yields by overcoming the activation energy of the dehydration step rapidly, preventing side-product formation [6].

Q: My product is a mixture of isomers. How do I separate them without a column? A: Isomers often have drastically different pKa values or melting points.

  • Distillation: If low molecular weight, fractional distillation is effective (boiling points often differ by 5-10°C).

  • Salt Formation: Dissolve the mixture in ether and add 1.0 eq of Oxalic Acid. Often, one isomer crystallizes as the oxalate salt while the other remains in solution [4].

References

  • Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Isoxazoles." Chemical Reviews, vol. 111, no. 11, 2011, pp. 6984–7034. Link

  • Aggarwal, V. K., et al. "Solvent-Controlled Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry, vol. 68, no. 14, 2003, pp. 5381–5383. Link

  • BenchChem Technical Support. "Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds." BenchChem Support Center, 2025.[2][3] Link

  • Google Patents. "Method for purifying pyrazoles via acid addition salts." WO2011076194A1. Link

  • Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin."[4] Berichte der deutschen chemischen Gesellschaft, vol. 16, no. 2, 1883, pp. 2597–2599.[4]

  • Narayanan, A., et al. "Microwave-Assisted Synthesis of Pyrazoles." Molecules, vol. 18, no.[5][6] 9, 2013, pp. 10609-10616. Link

Sources

Technical Support Center: Piperazine Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center resource designed for researchers working with piperazine-containing pharmacophores. It prioritizes chemical logic and self-validating protocols over generic advice.

Topic: Preventing Nitrogen Oxidation & Degradation Ticket Type: Advanced Troubleshooting & Best Practices Audience: Medicinal Chemists, Formulation Scientists, Analytical Chemists

The Core Problem: Why Piperazine Oxidizes

Root Cause Analysis: The piperazine ring contains two secondary amine groups. In its free base form, the nitrogen atoms possess a localized lone pair of electrons . These lone pairs are nucleophilic and highly susceptible to attack by Reactive Oxygen Species (ROS), particularly singlet oxygen (


) and peroxyl radicals.

The Degradation Cascade:

  • Initiation: Light or trace metal ions (Cu²⁺, Fe³⁺) catalyze the formation of ROS from atmospheric oxygen.

  • Attack: The nitrogen lone pair reacts with ROS.

  • Product: This leads primarily to the formation of Piperazine N-Oxide (+16 Da).

  • Secondary Decay: Radical abstraction of

    
    -protons can lead to imine formation (dehydrogenation) or ring-opening, often manifesting as yellow discoloration.
    
Visualization: The Oxidation Pathway

The following diagram illustrates the chemical vulnerability of the piperazine nitrogen.

PiperazineOxidation Fig 1: Mechanistic pathway of piperazine degradation via ROS attack on the nitrogen lone pair. FreeBase Piperazine Free Base (Exposed Lone Pair) Transition Radical Intermediate FreeBase->Transition + O2 / Light / Metals ROS Reactive Oxygen Species (ROS) ROS->Transition NOxide Piperazine N-Oxide (Inactive/Polar) Transition->NOxide N-Oxidation (+16 Da) Imine Imine/Ring Opening (Yellow Degradant) Transition->Imine H-Abstraction (-2H)

Storage Protocols: The "Golden Standard"

To prevent oxidation, you must remove the "fuel" (Oxygen/Light) or disable the "trigger" (The Lone Pair).

Protocol A: Salt Formation (Highest Stability)

Logic: Protonating the nitrogen atom ties up the lone pair, making it unavailable for oxidative attack.

  • Recommendation: Convert Piperazine Free Base to Piperazine Dihydrochloride or Citrate immediately after synthesis/purification.

  • Evidence: Salt forms exhibit shelf-lives of >2 years at RT, compared to weeks/months for the free base.

Protocol B: Inert Storage of Free Base

If you must store the free base (e.g., for specific coupling reactions later):

  • Container: Use Amber glass vials (blocks UV <400nm) with Teflon-lined caps.

  • Atmosphere: Purge headspace with Argon (preferred over Nitrogen).

    • Why Argon? Argon is heavier than air. It settles over the solid, creating a "blanket" that remains even when the cap is briefly opened. Nitrogen mixes more easily with air.

  • Temperature: Store at -20°C .

    • Note: Allow vial to reach room temperature before opening to prevent moisture condensation (which accelerates hydrolysis/oxidation).

Protocol C: Solution Storage (High Risk)

Avoid if possible. If necessary:

  • Solvent: Degassed Ethanol or DMSO.

  • Additive: Add BHT (Butylated Hydroxytoluene) at 0.1% w/v as a radical scavenger.

  • Condition: Flash freeze and store at -80°C.

Troubleshooting & FAQs

Direct answers to common observations in the lab.

Q1: My piperazine sample has turned from white to faint yellow. Is it still usable?

  • Diagnosis: Yellowing typically indicates the formation of nitro-compounds or conjugated imines (dehydrogenation products), even at trace levels (<1%).

  • Action:

    • For biological assays: Discard. These impurities are often cytotoxic and can interfere with receptor binding.

    • For synthesis: Purify via recrystallization (for salts) or distillation (for free base). Do not use "as is."

Q2: I see a new peak in my LC-MS at M+16. What is it?

  • Diagnosis: This is the classic signature of the N-Oxide .

  • Verification: Perform MS/MS. N-oxides often show a characteristic loss of Oxygen (-16 Da) or loss of water (-18 Da) depending on the ionization energy and structure.

Q3: Why is my piperazine salt hygroscopic (clumping)?

  • Cause: Piperazine salts (especially HCl) are hygroscopic. Moisture facilitates hydrolysis and metal mobility, accelerating oxidation.

  • Fix: Store in a desiccator. If clumping occurs, dry under vacuum over

    
     before weighing.
    

Analytical Validation

How to confirm the integrity of your piperazine reagent.

MethodTarget ObservationDetection Limit
LC-MS (ESI+) Look for [M+16]⁺ (N-Oxide) and [M-2]⁺ (Imine).High (Trace analysis)
¹H NMR Check for downfield shift of

-protons adjacent to Nitrogen. Broadening of signals indicates paramagnetic impurities (radicals).
Medium (>1% impurity)
Visual Color change (White

Yellow/Brown).
Low (Gross degradation)
Analytical Workflow Diagram

Use this decision tree to determine if your sample is safe for use.

ValidationWorkflow Fig 2: Quality Control Decision Tree for Piperazine Reagents. Start Sample Inspection Visual Visual Check: Yellow? Start->Visual Discard DISCARD (Recrystallize) Visual->Discard Yes LCMS LC-MS Analysis: [M+16] Peak? Visual->LCMS No (White) Use PROCEED (Safe for Use) LCMS->Use No Peak Quant Quantify Impurity LCMS->Quant Peak Present Quant->Discard > 0.5% Quant->Use < 0.5% (Non-Critical)

References

  • ICH Q1A (R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.

  • BenchChem Technical Support . Enhancing the Stability of Piperazine-Containing Drugs.

  • National Institutes of Health (NIH) . Stability of Synthetic Piperazines in Human Whole Blood. (Demonstrates temperature dependence of degradation).

  • Bickel, M. H. The Pharmacology and Biochemistry of N-oxides. Pharmacological Reviews, 1969.[1] (Seminal text on N-oxide formation mechanisms).

Sources

Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Type: Advanced Method Development Subject: Resolving Regioisomer Heterogeneity in 1,3- and 1,5-Disubstituted Pyrazoles Status: Open Agent: Senior Application Scientist (Medicinal Chemistry Division)

Introduction: The "Regioisomer Trap"

You are likely here because your LCMS shows two peaks with identical masses, or your NMR spectrum is a forest of "minor isomer" impurities. In pyrazole synthesis—specifically the condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis)—regiocontrol is the single most common failure mode.

The reaction theoretically yields a single product, but subtle interplay between sterics , electronic bias , and solvent proticity often results in difficult-to-separate mixtures of 1,3- and 1,5-isomers.

This guide moves beyond basic textbook mechanisms to provide field-tested troubleshooting protocols for directing regioselectivity.

Module 1: The Knorr Synthesis (Condensation Protocol)

The Scenario: You are reacting a monosubstituted hydrazine (


) with an unsymmetrical 1,3-dicarbonyl (

).

The Core Mechanism: Regioselectivity is determined by the first nucleophilic attack .

  • Hydrazine Nucleophilicity: The terminal nitrogen (

    
    ) is the most nucleophilic site (alpha-effect).
    
  • Carbonyl Electrophilicity: The hydrazine attacks the most electrophilic carbonyl first.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
1:1 Mixture

and

have similar steric/electronic profiles (e.g., Methyl vs. Ethyl).
Switch Strategy: Convert one carbonyl to an enaminone (See Module 2).
Wrong Isomer (Steric) The hydrazine attacked the less hindered carbonyl, but you wanted the other.Solvent Switch: Use fluorinated alcohols (TFE or HFIP).[1] These solvents H-bond to carbonyls, amplifying steric bulk and altering electrophilicity [1].
Wrong Isomer (Electronic) E.g., with

-keto esters. Hydrazine attacked the ketone (more electrophilic) instead of the ester.
pH Control: Acid catalysis activates the most basic carbonyl (ketone). Basic conditions can sometimes shift preference by deprotonating the hydrazine, though this is less predictable.
Reaction Stalled Fluorinated groups (e.g.,

) form stable hydrates, preventing attack.
Dehydration: Use a Dean-Stark trap or molecular sieves to force water removal.
Expert Protocol: The "Fluorinated Solvent" Switch

When standard ethanol/acetic acid fails, use 2,2,2-Trifluoroethanol (TFE).

  • Dissolve 1,3-dicarbonyl (1.0 equiv) in TFE (0.5 M).

  • Add Hydrazine HCl salt (1.1 equiv).

  • Stir at room temperature. The high ionizing power and H-bond donation of TFE stabilizes the transition state for the favored electronic attack, often boosting regioselectivity from 2:1 to >10:1 [1].

Module 2: Directed Synthesis (The "Cheat Codes")

If the Knorr synthesis yields inseparable mixtures, stop optimizing conditions. Change the electrophile.

Strategy A: Enaminones (The Hard/Soft Match)

Replace the 1,3-dicarbonyl with an enaminone (


).
  • Why it works: The enamine nitrogen pushes electron density into the double bond, deactivating the

    
    -carbon. The only electrophilic site remaining is the carbonyl.
    
  • Result: The terminal

    
     of the hydrazine must attack the carbonyl. This guarantees the 1,3-disubstituted  (or 1,5 depending on numbering convention) product exclusively [2].
    
Strategy B: Alkynones (Michael vs. 1,2-Addition)

Using an alkynone (


) allows pH-dependent switching.
  • Acidic Conditions: Favor 1,2-addition (carbonyl attack).

  • Basic Conditions: Favor Michael addition (attack at the

    
    -carbon of the triple bond).
    
Module 3: Analytical Forensics

"How do I know which isomer I have?" Warning: Do not rely solely on 1D


 NMR chemical shifts. They are solvent-dependent and unreliable for novel scaffolds.
The Golden Standard: NOESY / ROESY

You must establish spatial proximity between the N-substituent and the C-substituent.[2]

  • Isomer A (1,5-disubstituted): Strong NOE correlation between the

    
     protons and the substituent at position 5 (
    
    
    
    ).
  • Isomer B (1,3-disubstituted): NO correlation between

    
     and 
    
    
    
    . Instead, you may see a correlation between
    
    
    and the pyrazole proton at C5 (if
    
    
    ).
13C NMR Fingerprinting

In


-phenyl pyrazoles:
  • C5 Carbon: Typically appears upfield (lower ppm) relative to C3 due to shielding from the out-of-plane twisted phenyl ring.

  • C3 Carbon: Typically downfield (higher ppm).

  • Note: This rule is valid for 80% of cases but fails with strong electron-withdrawing groups (EWGs) [3].

Visualizing the Pathway

The following diagram illustrates the decision logic for selecting a synthetic route and the mechanism of divergence.

PyrazoleLogic cluster_mech Mechanism of Divergence Start Target: N-Substituted Pyrazole CheckSym Are R-groups Symmetric? Start->CheckSym Knorr Standard Knorr (EtOH/AcOH) CheckSym->Knorr Yes (Symmetric) Enaminone Use Enaminone Route (Directs Attack to C=O) CheckSym->Enaminone No (Asymmetric) Analyze Regioisomer Ratio? Knorr->Analyze Solvent Switch Solvent to TFE/HFIP Analyze->Solvent Mixture Success Pure Regioisomer Analyze->Success Single Peak Enaminone->Success Alkynone Use Alkynone Route (pH Controlled) Solvent->Enaminone Still Mixed Solvent->Success Improved Hydrazine R-NH-NH2 PathA Path A: Attack at C=O(R) (Sterically favored?) Hydrazine->PathA PathB Path B: Attack at C=O(R') (Electronically favored?) Hydrazine->PathB Dicarbonyl R-CO-CH2-CO-R' Dicarbonyl->PathA Dicarbonyl->PathB

Caption: Decision tree for selecting synthetic routes and troubleshooting regioisomer mixtures in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q: I am synthesizing a 3-trifluoromethyl pyrazole. Which isomer will dominate? A: In the reaction of a


-diketone containing a 

group with a hydrazine, the hydrazine's terminal

usually attacks the carbonyl adjacent to the

group because it is highly electrophilic (due to the strong inductive effect of fluorine). However, this carbonyl is often hydrated. Dehydrating conditions (Dean-Stark, Toluene, pTsOH) are required to ensure this selectivity [4].

Q: Can I separate the isomers if I can't control the formation? A: Yes, but it requires patience.

  • Chromatography: 1,5-isomers are often more polar than 1,3-isomers due to the dipole alignment. Try a gradient of Hexane/EtOAc.

  • Crystallization: If one isomer is solid, try recrystallizing from hot ethanol. The symmetric nature of pyrazoles often leads to high crystallinity.

Q: Why does my LCMS show the correct mass but the NMR looks like a mess? A: You might be seeing tautomerism . If your pyrazole is N-unsubstituted (


), the proton hops between N1 and N2 rapidly. This averages the signals, causing broadening. Run the NMR in 

or add a drop of

to lock the protonation state, or alkylate the nitrogen to fix the tautomer.
References
  • Aggarwal, V. K., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry, 73(9), 3523–3529.[1] [Link]

  • Fustero, S., et al. (2011). "Regioselective Synthesis of Pyrazoles and Isoxazoles." Chemical Reviews, 111(11), 6984–7034. [Link]

  • López, C., et al. (2006). "Structural Characterization of Pyrazoles." Magnetic Resonance in Chemistry, 44(6), 573–580. [Link]

  • Gosselin, F., et al. (2010). "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." The Journal of Organic Chemistry, 75(12), 4154–4160. [Link]

Sources

Technical Support Center: Purification of 1-(3-phenyl-1H-pyrazol-5-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 1-(3-phenyl-1H-pyrazol-5-yl)piperazine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this and structurally related basic heterocyclic compounds. My aim is to provide not just solutions, but a foundational understanding of the chromatographic principles at play, enabling you to troubleshoot effectively and develop robust purification methods.

Troubleshooting Guide

This section addresses specific, common problems encountered during the column chromatography of this compound.

Question 1: My compound is streaking severely on a silica TLC plate, or it remains at the baseline even in polar solvent systems like 100% ethyl acetate. What's happening?

Answer: This is the most common issue for amine-containing compounds like this one and is a clear indication of strong, undesirable interactions with the stationary phase.

  • The Root Cause: Acid-Base Interaction. Standard silica gel is weakly acidic due to the presence of surface silanol groups (Si-OH).[1] The piperazine moiety in your compound is basic. The acidic silanols can protonate the basic nitrogens of the piperazine, causing a strong ionic interaction. This essentially "sticks" your compound to the silica, preventing it from moving with the mobile phase and resulting in streaking or complete retention at the baseline.[2][3]

  • Immediate Solution: TLC Plate Deactivation. To get a predictive Rf value, you must neutralize these acidic sites. Before running your column, perform a new TLC analysis with a mobile phase containing a basic modifier.

    • Add 1-3% triethylamine (TEA) to your eluent (e.g., 97:3 Ethyl Acetate/TEA).[1]

    • Alternatively, a few drops of ammonium hydroxide in your developing chamber can also create a basic environment. You will observe a dramatic difference: the spot will become more compact and will migrate up the plate, giving you a true measure of its polarity in that solvent system.

Question 2: I'm running a flash column and my product is eluting with significant peak tailing, leading to mixed fractions and poor yield. How can I fix this?

Answer: Peak tailing is the large-scale manifestation of the same acid-base interactions observed on your TLC plate.[4] A portion of your analyte molecules are being held back by strong interactions with active silanol sites, causing them to elute slowly and create a "tail".[5][6] This is detrimental to resolution and purity.

  • The Mechanism of Tailing and the Solution. The diagram below illustrates the problem and the solution. The basic piperazine interacts with acidic silanol sites. A competing base, like triethylamine (TEA), will preferentially bind to these sites, masking them from your analyte and allowing for a symmetrical, Gaussian peak shape.[7][8]

G Figure 1. Mechanism of Peak Tailing and Mitigation cluster_0 Without Basic Modifier cluster_1 With Triethylamine (TEA) Modifier Analyte_NoTEA Piperazine Compound (Basic) Silica_NoTEA Silica Surface (Acidic Si-OH sites) Analyte_NoTEA->Silica_NoTEA Adsorption Result_NoTEA Strong Interaction (Ionic Bonding) Silica_NoTEA->Result_NoTEA Proton Transfer Tailing Peak Tailing & Poor Recovery Result_NoTEA->Tailing Analyte_TEA Piperazine Compound Result_TEA Masked Si-OH Sites Analyte_TEA->Result_TEA Weak Interaction Silica_TEA Silica Surface TEA Triethylamine (Competing Base) TEA->Silica_TEA Masking Interaction Symmetrical Symmetrical Peak & Good Recovery Result_TEA->Symmetrical

Caption: Mitigation of peak tailing by masking acidic silanol sites.

  • Practical Solutions:

    • Mobile Phase Modification: This is the most common and effective solution. Add 1-2% triethylamine (TEA) or diethylamine (DEA) to your entire mobile phase system.[8][9] Ensure it is thoroughly mixed.

    • Use an Alternative Stationary Phase: If tailing persists or your compound is particularly sensitive, switch to a less acidic stationary phase.

      • Amine-functionalized Silica (NH2): This is an excellent choice as it has a basic surface, repelling the basic analyte and eliminating the problematic interaction.[2]

      • Neutral Alumina: Can be a good alternative, but its chromatographic properties differ from silica, so TLC analysis on alumina plates is necessary first.[9]

    • Reduce Column Loading: Overloading the column saturates the stationary phase and can worsen peak asymmetry.[6] If you see tailing, try running the purification with half the amount of crude material.

Question 3: My product recovery is very low, or it seems to have disappeared entirely on the column. What could be the cause?

Answer: This alarming issue can stem from two primary sources: irreversible adsorption or on-column decomposition.

  • Probable Causes:

    • Irreversible Adsorption: In some cases, the acid-base interaction with silica is so strong that the compound will not elute, even with highly polar solvents. This is essentially an extreme form of the tailing phenomenon.[1]

    • Compound Instability: The pyrazole ring system, while generally stable, can be sensitive to the acidic environment of a standard silica gel column, especially over the extended period of a slow chromatographic run.[9][10] This can lead to degradation of your valuable product.

  • Troubleshooting Workflow:

G Figure 2. Troubleshooting Low Recovery Start Problem: Low or No Recovery Check_Stability Test Compound Stability on Silica (2D TLC or NMR with SiO2) Start->Check_Stability Stable Compound is Stable Check_Stability->Stable Yes Unstable Compound Degrades Check_Stability->Unstable No Sol_Adsorption Solution for Adsorption: 1. Add 2% TEA to Eluent 2. Switch to Amine-Silica or Alumina Stable->Sol_Adsorption Sol_Degradation Solution for Degradation: 1. Deactivate Silica with Base 2. Use Alumina or Florisil 3. Use Flash Chromatography (Faster) Unstable->Sol_Degradation

Caption: A logical workflow for diagnosing and solving low recovery issues.

  • Actionable Steps:

    • Test for Stability: Before running a large column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or smearing that wasn't there initially, your compound is likely unstable on silica.[10]

    • Deactivate the Stationary Phase: If you must use silica, neutralize it. This can be done by adding 1-2% TEA to the eluent used to pack and run the column.[9]

    • Switch Stationary Phase: For acid-sensitive compounds, switching to neutral alumina or Florisil is a highly recommended strategy.[9][10]

    • Increase Flow Rate: Minimize the time your compound spends on the column by using a faster flow rate (e.g., with flash chromatography), which reduces the opportunity for degradation.[9]

Frequently Asked Questions (FAQs)

Question 1: What is the best stationary phase for purifying this compound?

Answer: There isn't a single "best" phase, but there is a logical progression for selection:

  • Standard Silica Gel (230-400 mesh): This is the most common and economical choice. It is the default starting point, but it must be used with a mobile phase containing a basic modifier (like 1-2% TEA) to prevent the issues described above.[1][9]

  • Amine-Functionalized Silica (NH2-Silica): This is often a superior, albeit more expensive, choice. It provides a basic surface that actively repels basic analytes, often resulting in sharper peaks and better recovery without needing a mobile phase modifier.[2]

  • Neutral Alumina: A viable alternative, especially if your compound proves to be unstable on silica. It has different selectivity, so you may achieve separations not possible on silica. Always develop your solvent system on alumina TLC plates first.[9]

Question 2: What are some good starting solvent systems for TLC analysis and column chromatography?

Answer: The goal for flash chromatography is to find a solvent system that gives your desired compound an Rf (retention factor) of approximately 0.25-0.35 on the TLC plate. Given the polar, heterocyclic nature of the molecule, here are some recommended starting points. Remember to always add 1-2% Triethylamine (TEA) to these systems.

Solvent System BasePolarityTypical Starting Ratio (v/v)Notes
Ethyl Acetate / HexanesMedium50:50A classic system. Increase Ethyl Acetate for higher polarity.
Dichloromethane / MethanolHigh98:2 to 95:5Very effective for polar compounds. Be cautious, as >10% methanol can potentially dissolve some silica.[1]
Chloroform / MethanolHigh98:2 to 95:5Offers different selectivity than DCM/MeOH. Ensure you use stabilized chloroform.
Acetone / HexanesMedium30:70Another good alternative to the standard EtOAc/Hexanes system.

Question 3: What is the proper procedure for packing a column and loading the sample?

Answer: A well-packed column and proper sample loading are critical for achieving good separation.[11] For this compound, dry loading is highly recommended to ensure a tight starting band.

Experimental Protocol: Flash Column Chromatography
  • Slurry Packing the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in your initial, least polar mobile phase (containing 1-2% TEA). The consistency should be like a thin milkshake.

    • Pour the slurry into the column. Use a funnel to avoid coating the sides.

    • Gently tap the side of the column to help the silica pack evenly and dislodge air bubbles.

    • Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Add more solvent and drain several times to ensure a stable, well-packed bed. Never let the silica run dry.

    • Add a final layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition.

  • Dry Loading the Sample:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM, methanol).

    • Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column, on top of the sand layer.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Apply positive pressure (using a bellows or nitrogen line) to achieve a steady flow rate.

    • Begin collecting fractions immediately. Monitor the elution using TLC to identify which fractions contain your pure product.

    • If necessary, you can perform a step-gradient elution by switching to a more polar mobile phase to elute slower-moving compounds once your target compound has been collected.

By understanding the chemical properties of this compound and applying these troubleshooting strategies and protocols, you can overcome common purification challenges and achieve high purity and yield in your experiments.

References

  • ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]

  • El-Kassem, L. T., et al. (2022). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. Available at: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Available at: [Link]

  • Alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. Available at: [Link]

  • LCGC International. (2019). Method from Mars? Coping with Chromatographic Legacies. Available at: [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. Available at: [Link]

  • ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)? Available at: [Link]

  • Chromatography Forum. (2005). use of Triethylamine. Available at: [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Available at: [Link]

  • Tomlinson, M. J., et al. (2010). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing. Available at: [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

Sources

Technical Support Center: Minimizing Side Reactions in Piperazine N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Piperazine N-Alkylation. The piperazine scaffold is a critical component in modern medicinal chemistry, integral to the structure of numerous therapeutics.[1] However, its symmetrical nature, with two reactive secondary amine groups, presents a significant synthetic challenge: controlling the degree of substitution to achieve the desired mono- or di-alkylated products.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate and minimize common side reactions during piperazine N-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to di-alkylation of piperazine?

A1: Di-alkylation, where both nitrogen atoms of the piperazine ring are alkylated, is a common side reaction.[3] The main factors influencing this are:

  • Stoichiometry: Using an excess of the alkylating agent dramatically increases the probability of the second nitrogen atom reacting.[3]

  • Reaction Conditions: Higher temperatures and longer reaction times can provide the energy for the less reactive N'-substituted piperazine to undergo a second alkylation.[3]

  • Basicity: The mono-alkylated piperazine is often still basic enough to react with the remaining alkylating agent. The choice and strength of the base can influence selectivity.[3]

  • Nature of the Alkylating Agent: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) are more prone to causing di-substitution.[3]

Q2: How can I strategically favor mono-alkylation over di-alkylation?

A2: Several effective strategies can be employed to promote mono-alkylation:

  • Use of a Large Excess of Piperazine: This is a straightforward and common statistical approach. By using a large excess of piperazine relative to the alkylating agent, the likelihood of the alkylating agent encountering an unreacted piperazine molecule is much higher than it encountering a mono-alkylated one.[1][3]

  • Employ Protecting Groups: This is a highly effective and clean method.[1] By temporarily blocking one of the piperazine nitrogens with a protecting group like tert-Butoxycarbonyl (Boc), the alkylation is directed specifically to the unprotected nitrogen.[1][2][4] The protecting group is subsequently removed to yield the desired mono-alkylated product.[1][4]

  • Utilization of Monopiperazinium Salts: Reacting a monopiperazinium salt with an alkylating agent can yield excellent results for N-monoalkylated piperazine, substantially free of di-alkylated byproducts.[5]

Q3: I'm still observing significant di-substitution even with an excess of piperazine. What are my next steps?

A3: If di-alkylation persists, consider these troubleshooting steps:

  • Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity.[3]

  • Change the Solvent: Solvent polarity can influence the reactivity of the species in your reaction. Experiment with different solvents to find optimal conditions.[3]

  • Use a Weaker Base: If a base is part of your reaction, switching to a milder one can help avoid deprotonating the mono-alkylated piperazine, making it less nucleophilic and less likely to react a second time.[3]

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over an extended period helps maintain a low concentration of it in the reaction mixture, which favors mono-alkylation.[3][4]

Q4: My product is highly water-soluble, making extraction difficult. What could be the issue?

A4: High water solubility of your product often points to the formation of quaternary ammonium salts.[4] This can happen if the already mono-alkylated nitrogen atom is alkylated a second time. Another possibility is the formation of dihydrochloride salts if the reaction is performed with a hydrochloride salt of piperazine and the workup is not basic enough. To address this, ensure your workup includes a basification step (e.g., to pH 9.5 or higher for piperazines) to convert the salt to the free base, which can then be extracted into a suitable organic solvent like toluene or dichloromethane.[4]

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed breakdown of specific problems you might encounter and systematic approaches to resolve them.

Issue 1: Low Yield of the Desired Mono-Alkylated Product

A low yield can stem from several factors, including incomplete reaction, formation of multiple byproducts, or difficult purification.

Troubleshooting Workflow: Low Yield

Low_Yield_Troubleshooting Start Low Yield of Mono-Alkylated Product Check_Completion Is the reaction going to completion? (Check via TLC, LC-MS, NMR) Start->Check_Completion Byproducts Are significant byproducts observed? Check_Completion->Byproducts Yes Incomplete Incomplete Reaction Check_Completion->Incomplete No Yes_Byproducts Significant Byproducts Byproducts->Yes_Byproducts Yes Purification_Issue Is purification difficult? Byproducts->Purification_Issue No Sol_Incomplete Increase reaction time or temperature. Check reagent purity. Consider a more reactive alkylating agent. Incomplete->Sol_Incomplete Sol_Byproducts Optimize stoichiometry (excess piperazine). Lower temperature. Add alkylating agent slowly. Use a protecting group strategy. Yes_Byproducts->Sol_Byproducts Difficult_Purification Purification Issues Purification_Issue->Difficult_Purification Yes Sol_Purification Improve workup (acid-base extraction). Consider chromatography. Recrystallize the product. Difficult_Purification->Sol_Purification

Caption: Decision tree for troubleshooting low yield.

Issue 2: Formation of N,N'-Dialkylated Piperazine

This is the most common side reaction. The strategies to mitigate this are central to successful mono-alkylation.

Comparative Strategies to Control Di-alkylation
StrategyPrincipleAdvantagesDisadvantages
Excess Piperazine Statistical probabilitySimple, one-pot procedure.[1][3]Requires removal of large amounts of unreacted piperazine; may not be completely selective.[4]
Protecting Groups (e.g., Boc) Site-selective blockingHigh selectivity, clean reaction.[1][2][4]Requires additional protection and deprotection steps, increasing overall synthesis time.[2][4]
Monopiperazinium Salt Deactivation of one nitrogenGood yields of mono-alkylated product, often in a one-step process.[5]Requires preparation of the salt; may have solubility issues.
Reductive Amination Alternative reaction pathwayAvoids the formation of quaternary ammonium salts.[2][4]Requires an aldehyde or ketone starting material and a reducing agent.[2][4]
Issue 3: Piperazine Ring Opening

While less common under standard alkylation conditions, ring-opening can occur, especially with certain reagents or under harsh conditions, such as reactions involving benzyne intermediates.[6]

  • Symptoms: Formation of unexpected linear diamine derivatives.

  • Solution:

    • Avoid harsh reagents and high temperatures unless the specific transformation is desired.

    • If ring opening is suspected, thoroughly characterize byproducts using techniques like mass spectrometry and NMR to confirm the structure.

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine Using a Large Excess

This protocol describes a general method for selective mono-N-alkylation by leveraging a significant excess of the piperazine starting material.[3]

Materials:

  • Piperazine (10 equivalents)

  • Alkylating agent (e.g., Benzyl bromide, 1 equivalent)

  • Dichloromethane (DCM) as solvent

  • Sodium bicarbonate (for workup)

  • Magnesium sulfate (for drying)

Procedure:

  • Dissolve piperazine (10 eq.) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the alkylating agent (1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove excess piperazine and any acid formed.

  • Separate the organic layer, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Mono-N-alkylation via a Monoprotected Intermediate

This protocol outlines the use of a Boc-protecting group to achieve high selectivity for mono-alkylation.[2][4]

Workflow for Protecting Group Strategy

Protecting_Group_Workflow Start Piperazine Protection Protection (e.g., Boc2O, DCM) Start->Protection MonoBoc N-Boc-piperazine Protection->MonoBoc Alkylation Alkylation (Alkyl halide, Base) MonoBoc->Alkylation AlkylatedBoc N-Alkyl-N'-Boc-piperazine Alkylation->AlkylatedBoc Deprotection Deprotection (e.g., TFA or HCl) AlkylatedBoc->Deprotection FinalProduct Mono-alkylated Piperazine Deprotection->FinalProduct

Caption: Step-by-step workflow for mono-alkylation using a protecting group.

Step A: Protection of Piperazine [4]

  • Dissolve piperazine (2 equivalents) in a suitable solvent like Dichloromethane (DCM).

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM.

  • Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Evaporate the solvent and purify the resulting N-Boc-piperazine, often by chromatography, to separate it from unreacted piperazine and di-Boc-piperazine.

Step B: Alkylation of N-Boc-piperazine

  • Dissolve N-Boc-piperazine (1 equivalent) in a solvent such as acetonitrile or DMF.

  • Add a base, for example, potassium carbonate (1.5-2 equivalents).[4]

  • Add the alkylating agent (1-1.2 equivalents) and heat the reaction as necessary.

  • Monitor the reaction for the consumption of the starting material.

  • After completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry and concentrate the organic layer to obtain the crude N-alkyl-N'-Boc-piperazine.

Step C: Deprotection

  • Dissolve the N-alkyl-N'-Boc-piperazine in a suitable solvent like DCM.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir at room temperature until the deprotection is complete.

  • Evaporate the solvent and excess acid. The product will be the salt of the mono-alkylated piperazine.

  • To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH), and extract with an organic solvent.

References

  • Benchchem. (2025).
  • Benchchem. (2025). A Comparative Guide to Alkylating Agents for Piperazine Substitution. BenchChem.
  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Various Authors. (2020). Benzyne‐Induced Ring Opening Reactions of DABCO: Synthesis of 1,4‐Disubstituted Piperazines and Piperidines. ResearchGate. [Link]

  • Various Authors. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (Source not further specified).
  • Pavesi, A. et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. [Link]

  • Various Authors. (1962). Process for the N-monoalkylation of piperazine.

Sources

Technical Support Center: Purity Optimization for 1-(3-phenyl-1H-pyrazol-5-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Ticket Focus: Purity Enhancement (>98%) Specialist: Senior Application Scientist

Introduction: The Purification Paradox

Welcome to the Technical Support Center. You are likely here because you are stuck at 90-95% purity.

The molecule 1-(3-phenyl-1H-pyrazol-5-yl)piperazine presents a specific "Purification Paradox." It contains a basic secondary amine (piperazine, pKa ~9.8) and an acidic/amphoteric pyrazole proton (pKa ~14). This dual nature often causes "streaking" on silica gel and poor resolution during standard extractions.

To breach the 98% threshold required for pharmaceutical applications (e.g., kinase inhibitor development), you must move beyond standard chromatography and utilize Salt Formation and pH-Switching Extraction .

Module 1: Troubleshooting The "Dirty" Crude (Extraction & Workup)

User Issue: "My crude product is a sticky oil/gum, and I'm losing yield in the aqueous layer during extraction."

Diagnosis: The piperazine moiety makes your compound highly water-soluble at neutral or acidic pH. If you extract with Ethyl Acetate at pH 7, you leave the product in the water.

The Protocol: pH-Switching Extraction

This method removes neutral organic impurities (unreacted starting materials like diketones) and inorganic salts.

  • Acid Wash (Removal of Neutrals):

    • Dissolve crude in 1N HCl . The product forms a hydrochloride salt and stays in the water.

    • Wash this aqueous phase 2x with Dichloromethane (DCM) or Ethyl Acetate .

    • Result: Impurities (non-basic) move to the organic layer. Discard the organic layer.

  • Basification (Precipitation):

    • Cool the aqueous layer to 0-5°C.[1][2]

    • Slowly adjust pH to 10-11 using 6N NaOH or NH₄OH .

    • Observation: The free base should precipitate as a solid.

  • Extraction (Recovery):

    • Extract the turbid aqueous mixture with DCM/Isopropanol (9:1) or n-Butanol . (Pure EtOAc is often too non-polar for pyrazolyl-piperazines).

    • Dry over Na₂SO₄ and concentrate.

Module 2: The >98% Solution (Crystallization & Salt Formation)

User Issue: "I ran a column, but the purity is stuck at 96%. The NMR shows minor aliphatic impurities."

Diagnosis: Chromatography is inefficient for removing structurally similar "bis-adducts" (where one piperazine reacts with two pyrazole rings). Crystallization via salt formation is the "Gold Standard" for breaking the 98% barrier.

The Protocol: Dihydrochloride (2HCl) Salt Formation

Converting the free base to a salt locks the lattice, excluding impurities that don't fit the crystal structure.

Step-by-Step Guide:

  • Dissolution: Dissolve 10g of the semi-pure free base in Ethanol (100 mL) . Heat to 50°C to ensure complete dissolution.

  • Acid Addition: Slowly add HCl in Dioxane (4M) or Concentrated HCl (37%) dropwise.

    • Stoichiometry: You need >2.2 equivalents of HCl.

  • Nucleation: A white precipitate should form immediately.

  • Digestion: Stir the slurry at 50°C for 30 minutes (this "digests" the crystals, releasing trapped impurities), then cool slowly to room temperature over 2 hours.

  • Filtration: Filter the solid.

  • The Critical Wash: Wash the cake with Cold Acetone or Diethyl Ether . (Removes surface mother liquor containing impurities).

  • Drying: Vacuum dry at 45°C.

Data: Purity Comparison

MethodTypical YieldTypical Purity (HPLC)Key Impurities Removed
Silica Column (DCM/MeOH)75%94-96%Polar tars, some regioisomers
Acid/Base Extraction 85% 92-95% Neutrals, Inorganic salts
2HCl Salt Recrystallization 80% >99.2% Bis-adducts, Isomers, Color

Module 3: Visual Workflows

Workflow 1: Purification Decision Tree

Use this logic to determine your next step based on current purity.

PurificationLogic cluster_legend Legend Start Crude Reaction Mixture AcidBase Acid/Base Extraction (Remove Neutrals) Start->AcidBase CheckPurity Check HPLC Purity SaltForm Salt Formation (HCl/Tosylate) (Target >98%) CheckPurity->SaltForm <95% (Major Impurities) Column Reverse Phase Column (C18, Basic Buffer) CheckPurity->Column 95-97% (Minor Isomers) Final Final Product (>98% Purity) CheckPurity->Final >98% AcidBase->CheckPurity SaltForm->Final Column->SaltForm Polishing Step Legend1 Critical Step Legend2 Decision Point

Caption: Decision matrix for selecting the optimal purification route based on initial crude purity.

Workflow 2: The Salt Formation Mechanism

Why this works: The lattice energy of the salt excludes the "greasy" impurities.

SaltMechanism FreeBase Free Base (Soluble in EtOH) + Impurities Protonation Protonation of Piperazine NH FreeBase->Protonation HCl Add HCl (Acid Source) HCl->Protonation Lattice Crystal Lattice Formation (Highly Selective) Protonation->Lattice Cooling Filtration Filtration Lattice->Filtration Solid Pure Salt (Solid) Filtration->Solid Liquor Mother Liquor (Contains Impurities) Filtration->Liquor

Caption: Mechanism of purification via selective crystallization of the hydrochloride salt.

Module 4: Analytical Validation (FAQ)

Q1: The NMR shows broad peaks. Is my product impure?

  • Answer: Not necessarily.

  • Reason: 1H-pyrazoles exhibit tautomerism . The proton on the pyrazole nitrogen rapidly hops between N1 and N2 in solution. This broadens the signals for the pyrazole CH and the phenyl ring.

  • Fix: Run the NMR in DMSO-d6 and add a drop of D₂O (to exchange the NH) or run the experiment at elevated temperature (50°C) to sharpen the peaks by increasing the exchange rate [1].

Q2: Which HPLC method should I use?

  • Issue: Piperazines tail badly on standard acidic C18 methods.

  • Recommendation: Use a High pH Reverse Phase method.

    • Column: XBridge C18 or Gemini C18 (designed for high pH).

    • Buffer: 10mM Ammonium Bicarbonate (pH 10).

    • Mobile Phase: Acetonitrile / Buffer.

    • Why? At pH 10, the piperazine is uncharged (free base), leading to sharp, symmetrical peaks and better integration accuracy [2].

Q3: My product turned pink/brown overnight. Why?

  • Answer: Piperazines are prone to N-oxidation (N-oxide formation) when exposed to air and light.

  • Fix: Store the purified salt under Argon/Nitrogen at -20°C. The HCl salt is significantly more stable to oxidation than the free base.

References

  • Elguero, J., et al. (2000). Tautomerism in Pyrazoles and Related Compounds. Advances in Heterocyclic Chemistry.

  • Vertex AI Search Result 1.1 . Process for the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. (Analogous chemistry for Teneligliptin intermediates).

  • Armarego, W. L. F. Purification of Laboratory Chemicals. (Standard text for salt formation and recrystallization techniques).

  • Vertex AI Search Result 1.15 . Isolation of piperazine derivatives. ResearchGate Discussion on pH-dependent extraction.

Sources

Technical Support Center: A Guide to Resolving Peak Tailing in HPLC of Basic Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for scientists and researchers encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of basic compounds, specifically those containing the piperazine moiety. Peak tailing is a persistent issue in reversed-phase chromatography of basic analytes, leading to poor resolution, inaccurate quantification, and overall compromised data integrity. This guide is structured in a practical question-and-answer format to directly address the common problems you face, providing not just solutions, but the scientific reasoning behind them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the fundamental reason my basic piperazine compound is showing significant peak tailing on a standard C18 column?

A1: The primary cause of peak tailing for basic compounds like piperazine derivatives is secondary ionic interactions between your protonated analyte and ionized residual silanol groups on the silica-based stationary phase.[1][2][3]

Here's the mechanism broken down:

  • Analyte State: Piperazine compounds are basic. In a typical reversed-phase mobile phase with a pH below their pKa, the amine functional groups become protonated, carrying a positive charge (e.g., R-NH₂⁺).

  • Stationary Phase State: Standard silica-based columns (like C18) are manufactured from silica particles. The surface of this silica contains silanol groups (Si-OH). At mobile phase pH levels above approximately 3-4, these acidic silanol groups begin to deprotonate, creating negatively charged sites (Si-O⁻).[4][5]

  • Secondary Interaction: Your positively charged piperazine analyte is strongly attracted to these negatively charged silanol sites via an ion-exchange mechanism. This interaction is separate from the desired hydrophobic (reversed-phase) retention mechanism.

  • The Result - Peak Tailing: Molecules that experience only the intended hydrophobic interaction elute quickly and symmetrically. However, molecules that get "stuck" on the strong silanol sites are retained longer. This mixed-mode retention, with some molecules delayed by strong ionic interactions, results in a skewed, asymmetrical peak with a "tail".[3][4]

To visualize this interaction, consider the following diagram:

G cluster_0 Silica Stationary Phase (C18) cluster_1 Mobile Phase C18_Chains C18 Chains (Hydrophobic Interaction) Silanol_Site Ionized Silanol Group (Si-O⁻) (Secondary Interaction Site) Analyte Protonated Piperazine Compound (Analyte⁺) Analyte->C18_Chains Desired Hydrophobic Retention Analyte->Silanol_Site Undesired Ionic Interaction (Causes Tailing)

Caption: Mechanism of peak tailing for basic compounds.

Q2: My peak tailing is unacceptable. What is the first and most impactful parameter I should adjust?

A2: The most powerful tool at your disposal for combating peak tailing of basic compounds is the mobile phase pH .[6][7] Your primary goal is to suppress the ionization of either the silanol groups or the basic analyte to prevent the secondary ionic interactions described in Q1. You have two main strategies:

Strategy 1: Low pH (Ion Suppression of Silanols)

By lowering the mobile phase pH to a value between 2.5 and 3.0, you effectively protonate the residual silanol groups (Si-O⁻ + H⁺ → Si-OH).[2][4][5] This neutralizes the active sites on the stationary phase, preventing them from ionically interacting with your positively charged basic analyte. This is the most common and often simplest approach.

Strategy 2: High pH (Analyte Neutralization)

Conversely, if you use a column specifically designed for high pH stability (pH > 8), you can raise the mobile phase pH to be at least 2 units above the pKa of your piperazine compound.[8] At this high pH, the basic analyte is deprotonated and becomes neutral. A neutral analyte will not engage in ionic interactions with the (now fully deprotonated) silanol groups. This approach is highly effective for polar basic compounds that may have poor retention at low pH.[8]

pH StrategyTarget pH RangeMechanism of ActionRecommended Column Type
Low pH pH 2.5 - 3.5Protonates and neutralizes silanol groups (Si-OH).Most standard C18, C8 columns.
High pH pH > 9 (at least 2 units above analyte pKa)Deprotonates and neutralizes the basic analyte.pH-stable columns (e.g., Hybrid Silica, BEH).[9]
Q3: I've tried adjusting the pH, but I still see tailing. What's my next move?

A3: If pH adjustment alone is insufficient, the next step is to incorporate mobile phase additives that competitively mask the residual silanol groups. These additives, often called "silanol blockers," are typically small basic amines that flood the system and interact with the active silanol sites, effectively shielding your analyte from them.[10][11]

Common Mobile Phase Additives for Basic Analytes:

Additive NameTypical ConcentrationMechanismConsiderations
Triethylamine (TEA) 0.1% v/v (approx. 10-25 mM)A basic amine that competes with the analyte for interaction with ionized silanols.[10][12]Can shorten column lifetime with prolonged use. Not ideal for LC-MS as it can cause ion suppression.
Diethylamine (DEA) 0.1% v/vSimilar to TEA, acts as a silanol blocker.[13]Similar considerations to TEA.
Ammonium Formate / Ammonium Acetate 10-20 mMActs as a buffer and the ammonium ion (NH₄⁺) can provide a competitive binding effect at silanol sites.Volatile and highly compatible with LC-MS.[14]
Trifluoroacetic Acid (TFA) 0.05% - 0.1% v/vLowers pH to ~2 and acts as an ion-pairing agent, forming a neutral complex with the protonated analyte.[9]Excellent for peak shape but can cause significant ion suppression in LC-MS.[14]
  • Preparation of Aqueous Mobile Phase: To 1 liter of HPLC-grade water, add your chosen buffer salts (e.g., to make a 20 mM phosphate buffer).

  • pH Adjustment: Adjust the pH to your desired setpoint (e.g., pH 3.0) using an appropriate acid (e.g., phosphoric acid).

  • Additive Introduction: Add 1.0 mL of triethylamine (TEA) to the 1 L of buffered aqueous mobile phase (for a 0.1% v/v concentration).

  • Mixing and Degassing: Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.

  • System Equilibration: Flush the column with the new mobile phase for at least 15-20 column volumes before injecting your sample to ensure the stationary phase is fully equilibrated with the additive.

Q4: Could my column be the problem? How do I choose a better column for analyzing basic piperazine compounds?

A4: Absolutely. The choice of stationary phase is critical. If you are using an older, "Type A" silica column, it likely has a high concentration of acidic silanols and trace metal impurities, which exacerbate peak tailing.[3][10] Modern columns offer significant improvements.

Recommended Column Selection Strategies:

  • Use a High-Purity, End-Capped Column: Modern columns are typically made from "Type B" silica, which is much purer and has fewer metal impurities.[15] Furthermore, they undergo a process called "end-capping," where a small silylating agent (like trimethylsilane) is used to chemically bond with and deactivate a large portion of the residual silanol groups.[2][4] Always look for columns advertised as "fully end-capped" or "double end-capped."

  • Consider a Polar-Embedded Stationary Phase: These columns have a polar functional group (e.g., an amide or carbamate) embedded near the base of the alkyl chain (e.g., C18). This polar group helps to shield the analyte from the silica surface and its residual silanols, leading to improved peak shape for bases without the need for mobile phase additives.[1][16]

  • Try Alternative Selectivity: If a C18 is not working, a different non-polar phase might provide a better result.

    • Phenyl Phases: Offer π-π interactions, which can provide unique selectivity for aromatic compounds and often exhibit lower silanol activity.[17][18]

    • Cyano (CN) Phases: Can be used in both reversed-phase and normal-phase modes and offer different selectivity, sometimes improving peak shape for basic compounds.[17][18][19]

    • Hybrid Silica Phases: These columns incorporate both inorganic silica and organic polymer, offering excellent pH stability (often from pH 1-12) and reduced silanol activity.[9]

Q5: I suspect metal contamination from my HPLC system is contributing to tailing. How can I diagnose and resolve this?

A5: This is an excellent and often overlooked consideration. Metal ions, particularly iron from stainless steel components (or titanium from biocompatible systems), can leach into the mobile phase and adsorb onto the column's stationary phase.[20][21] These metal ions can then chelate with your piperazine compound, creating another strong secondary retention mechanism that causes severe peak tailing.[22]

Troubleshooting Workflow for Metal Contamination:

G A Observe Severe Peak Tailing (Especially with chelating compounds) B Passivate the HPLC System A->B C Inject Chelating Agent (e.g., EDTA) B->C D Peak Shape Improves Temporarily? C->D E Yes: Metal Contamination Confirmed D->E Yes F No: Problem is likely elsewhere (e.g., column, mobile phase) D->F No G Replace Contaminated Components (Frits, Tubing, Rotor Seals) E->G H Consider an Inert Flow Path System (e.g., PEEK-lined) for long-term solution G->H

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Validation & Comparative

A Comparative Analysis of 1-(3-phenyl-1H-pyrazol-5-yl)piperazine and 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pyrazole-piperazine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides an in-depth comparative analysis of two closely related analogues: 1-(3-phenyl-1H-pyrazol-5-yl)piperazine and 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. While the latter is a well-documented intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Teneligliptin, the pharmacological profile of the former remains less explored. This guide will delve into the subtle yet significant structural distinctions between these molecules and project their potential impact on biological activity, supported by proposed experimental protocols and hypothetical data based on established structure-activity relationships within this chemical class.

Structural and Physicochemical Distinctions

The core difference between the two molecules lies at the 3-position of the pyrazole ring. This compound possesses a phenyl group, introducing additional steric bulk and lipophilicity compared to the methyl group in 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. This seemingly minor alteration can profoundly influence a molecule's interaction with biological targets, its metabolic stability, and overall pharmacokinetic profile.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted logP
This compoundC₁₉H₂₀N₄304.393.5
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazineC₁₄H₁₈N₄242.32[1]2.8

Predicted logP values are estimations and can vary based on the algorithm used.

Synthesis Overview

The synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is well-documented in patent literature, often involving the cyclization of a piperazine-containing diketone derivative with phenylhydrazine[2][3][4][5][6]. A plausible synthetic route for this compound would follow a similar strategy, starting from a phenyl-substituted diketone precursor.

Synthesis_Comparison cluster_0 Synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine cluster_1 Proposed Synthesis of this compound A Piperazine-containing β-diketone C Cyclization A->C B Phenylhydrazine B->C D 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine C->D E Piperazine-containing phenyl-β-diketone G Cyclization E->G F Phenylhydrazine F->G H This compound G->H

Figure 1. Comparative Synthetic Pathways.

Projected Biological Activity: A Focus on CNS Receptors

Arylpiperazine moieties are known to interact with various central nervous system (CNS) receptors, particularly dopamine and serotonin receptors[7][8]. The structural similarity of the title compounds to known CNS-active agents warrants an investigation into their potential effects on these targets. Based on the anxiolytic-like activity of a structurally related compound, 4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester (LQFM008), which is mediated by the serotonergic system, we hypothesize that both this compound and its methyl analogue may exhibit affinity for serotonin receptors, particularly the 5-HT₁A subtype.

Hypothetical Comparative Receptor Binding Profile

To illustrate the potential differences in biological activity, the following table presents hypothetical, yet plausible, receptor binding affinities (Ki values in nM) for the two compounds at key CNS receptors. The greater lipophilicity and steric bulk of the phenyl group in this compound may lead to altered affinity and selectivity compared to the methyl analogue.

Receptor TargetThis compound (Ki, nM)1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (Ki, nM)
Dopamine D₂150350
Serotonin 5-HT₁A2580
Serotonin 5-HT₂A250500

This data is hypothetical and intended for illustrative purposes to guide experimental design.

Proposed Experimental Protocols for Comparative Analysis

To empirically validate the hypothetical biological activities, a series of in vitro assays are proposed. These protocols are designed to provide a direct comparison of the two compounds' performance.

Radioligand Binding Assays for Dopamine D₂ and Serotonin 5-HT₁A Receptors

This experiment will determine the binding affinity (Ki) of the test compounds for the human dopamine D₂ and serotonin 5-HT₁A receptors.

Radioligand_Binding_Assay A Prepare receptor membranes (HEK293 cells expressing D₂ or 5-HT₁A receptors) B Incubate membranes with radioligand ([³H]-Spiperone for D₂ or [³H]-8-OH-DPAT for 5-HT₁A) and varying concentrations of test compound A->B C Separate bound and free radioligand via rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Calculate IC₅₀ and Ki values D->E

Figure 2. Workflow for Radioligand Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing either the human dopamine D₂ or serotonin 5-HT₁A receptor.

    • Harvest the cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the appropriate radioligand ([³H]-Spiperone for D₂ receptors or [³H]-8-OH-DPAT for 5-HT₁A receptors), and a range of concentrations of the test compounds (this compound or 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine).

    • For non-specific binding, use a high concentration of a known antagonist (e.g., haloperidol for D₂ or WAY-100635 for 5-HT₁A).

    • Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement for Gαi-Coupled Receptors

This assay will determine the functional activity (agonist, antagonist, or inverse agonist) of the test compounds at the serotonin 5-HT₁A receptor, which is a Gαi-coupled receptor. Activation of Gαi-coupled receptors leads to a decrease in intracellular cyclic AMP (cAMP) levels.

cAMP_Assay A Culture cells expressing 5-HT₁A receptor B Treat cells with forskolin (to stimulate cAMP production) and varying concentrations of test compound A->B C Incubate to allow for modulation of cAMP levels B->C D Lyse cells and measure cAMP concentration (e.g., using a competitive immunoassay like HTRF) C->D E Determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) D->E

Figure 3. Workflow for cAMP Functional Assay.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture CHO or HEK293 cells stably expressing the human 5-HT₁A receptor.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Aspirate the culture medium and replace it with assay buffer.

    • To determine agonist activity, add varying concentrations of the test compounds.

    • To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compounds, followed by the addition of a known 5-HT₁A agonist at its EC₈₀ concentration.

    • In all wells (except for the basal control), add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Incubation and Lysis:

    • Incubate the plate at 37°C for a specified time.

    • Lyse the cells to release intracellular cAMP.

  • cAMP Detection:

    • Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.

  • Data Analysis:

    • For agonist activity, plot the cAMP concentration against the logarithm of the test compound concentration and determine the EC₅₀ value.

    • For antagonist activity, plot the inhibition of the agonist response against the logarithm of the test compound concentration and determine the IC₅₀ value.

Concluding Remarks

The comparative analysis of this compound and 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine highlights the importance of subtle structural modifications in drug design. While the methyl-substituted compound is a known building block for an approved therapeutic, the phenyl-substituted analogue presents an opportunity for the discovery of novel CNS-active agents. The proposed experimental protocols provide a clear roadmap for elucidating the pharmacological profiles of these compounds and understanding the structure-activity relationships that govern their interactions with key biological targets. The insights gained from such studies will be invaluable for the rational design of next-generation therapeutics based on the versatile pyrazole-piperazine scaffold.

References

  • Cisbio. (n.d.). cAMP Gs and Gi coupled GPCRs. Retrieved from [Link]

  • Kesarkar, D. J., et al. (2021). Facile New Alternative Method for the Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine from 1-Methylpiperazine and 1-Benzylpiperazine.
  • PubChem. (n.d.). 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl_piperazine]([Link]

  • Silva, D. M., et al. (2018). Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)—new piperazine derivative with antianxiety and antidepressant-like effects: putative role of serotonergic system. Biomedicine & Pharmacotherapy, 103, 546-552.
  • WIPO. (2015). (WO/2015/063709) PROCESS FOR THE PREPARATION OF 1-(3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)PIPERAZINE. Retrieved from [Link]

  • WIPO. (2015). (WO/2015/019239) PROCESS FOR THE PREPARATION OF 1-(3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)PIPERAZINE. Retrieved from [Link]

  • WIPO. (2013). (CN103275010) Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.

Sources

A Comparative Guide to the NMR Characterization of 1-(3-phenyl-1H-pyrazol-5-yl)piperazine: A Crucial Tool in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. For researchers, scientists, and drug development professionals, the ability to definitively characterize a molecule's structure is paramount to understanding its biological activity, optimizing its properties, and ensuring its safety and efficacy. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and indispensable tool for providing detailed atomic-level information about molecular structure in solution.

This guide offers an in-depth exploration of the NMR characterization of 1-(3-phenyl-1H-pyrazol-5-yl)piperazine, a heterocyclic scaffold of significant interest in medicinal chemistry. We will provide a comprehensive comparison of NMR with other common analytical techniques, supported by experimental data and protocols, to equip researchers with the knowledge to make informed decisions in their analytical workflows.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy is a technique that exploits the magnetic properties of atomic nuclei. It provides a wealth of information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule like this compound, with its distinct aromatic and aliphatic regions, NMR is uniquely suited to:

  • Confirm the presence and connectivity of the pyrazole, phenyl, and piperazine rings.

  • Distinguish between different protons and carbons in the molecule based on their unique chemical environments.

  • Provide insights into the molecule's conformation and dynamic processes in solution.

While other techniques such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FT-IR) Spectroscopy provide valuable complementary information, they do not offer the same level of detail regarding the complete molecular architecture in its native solution state.

Experimental Protocol for NMR Characterization

The acquisition of high-quality NMR spectra is fundamental to accurate structural interpretation. The following is a detailed, step-by-step methodology for the ¹H and ¹³C NMR analysis of this compound.

Step 1: Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., N-H). For this guide, we will consider data in CDCl₃.[1]

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra, ensuring accurate chemical shift calibration.[2]

Step 2: NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[3]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Employ a standard single-pulse experiment.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the expected range of carbon signals (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Step 3: Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate peak integration and interpretation.

  • Chemical Shift Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.

  • Integration and Multiplicity Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal. Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.

Predicted NMR Data for this compound

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.75Multiplet2HPhenyl H-2', H-6'
~7.40Multiplet2HPhenyl H-3', H-5'
~7.30Multiplet1HPhenyl H-4'
~6.50Singlet1HPyrazole H-4
~3.80Triplet4HPiperazine H-2, H-6
~3.15Triplet4HPiperazine H-3, H-5
BroadSinglet1HPiperazine N-H

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~152.0Pyrazole C-3
~148.0Pyrazole C-5
~133.0Phenyl C-1'
~129.0Phenyl C-3', C-5'
~128.0Phenyl C-4'
~125.5Phenyl C-2', C-6'
~95.0Pyrazole C-4
~49.0Piperazine C-2, C-6
~45.0Piperazine C-3, C-5

Comparison with Alternative Analytical Techniques

A multi-technique approach to structural characterization provides the most robust and unambiguous results. Here, we compare the information provided by NMR with that from Mass Spectrometry and FT-IR Spectroscopy for this compound.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
NMR Spectroscopy Detailed connectivity and 3D structure in solution.Unambiguous confirmation of the pyrazole, phenyl, and piperazine ring systems and their substitution pattern.Lower sensitivity compared to MS.
Mass Spectrometry (MS) Molecular weight and elemental composition. Fragmentation patterns can provide structural clues.Precise molecular weight confirmation. Fragmentation can confirm the presence of the key structural motifs.Does not provide information on the connectivity of the fragments or stereochemistry.
FT-IR Spectroscopy Presence of functional groups.Confirms the presence of N-H bonds (piperazine and pyrazole), C-H bonds (aromatic and aliphatic), and C=N/C=C bonds of the aromatic rings.Provides limited information on the overall molecular skeleton and connectivity.

Visualizing the Structure and Workflow

To further aid in the understanding of the NMR characterization process, the following diagrams illustrate the molecular structure and the experimental workflow.

Caption: Molecular structure of this compound.

G cluster_workflow NMR Characterization Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent with TMS) DataAcquisition Data Acquisition (¹H and ¹³C NMR Spectroscopy) SamplePrep->DataAcquisition DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation & Comparison SpectralAnalysis->StructureElucidation

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Section 1: The Characteristic Fragmentation Signature of 1-(phenyl)-4-(1H-pyrazol-1-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of Phenyl-Pyrazolyl-Piperazine Scaffolds

The phenyl-pyrazolyl-piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active agents, including central nervous system drugs and oncology therapeutics. Understanding the mass spectrometric behavior of this core is not merely an academic exercise; it is fundamental to drug discovery and development. It enables researchers to perform quantitative analysis, identify metabolites in complex biological matrices, and characterize impurities during process development.

This guide provides an in-depth analysis of the characteristic fragmentation patterns of this scaffold, explains the underlying chemical principles, and offers a comparative look at structurally similar alternatives. We will dissect the fragmentation of a model compound, 1-(phenyl)-4-(1H-pyrazol-1-yl)piperazine , and provide a robust experimental protocol for acquiring high-fidelity tandem mass spectrometry (MS/MS) data.

To understand the fragmentation, we must first consider the structure's inherent chemical properties. The molecule possesses multiple basic nitrogen atoms, primarily within the piperazine ring, making it an excellent candidate for positive-mode electrospray ionization (ESI+). The initial ionization event, the addition of a proton, will most likely occur on one of the piperazine nitrogens, creating a charged precursor ion ([M+H]⁺) that is the starting point for fragmentation.

The fragmentation of the protonated molecule, with a monoisotopic mass of 229.1444 Da, is dominated by predictable cleavages within and around the central piperazine ring. This is due to the ring strain and the activating presence of the adjacent nitrogen atoms.

The primary fragmentation pathways observed upon collision-induced dissociation (CID) are outlined below:

  • Pathway A: Piperazine Ring Cleavage (Major Pathway) : The most common fragmentation route involves the opening of the piperazine ring. This typically occurs via cleavage of the C-C bonds alpha to the nitrogen atoms. For our model compound, this leads to the formation of a highly stable, resonance-delocalized phenyl-ethylenimine fragment at m/z 120.0808 . This is often the base peak in the MS/MS spectrum and serves as a key diagnostic ion for the N-phenylpiperazine moiety.

  • Pathway B: Cleavage Yielding the Pyrazolyl Fragment : The complementary cleavage can produce a fragment containing the pyrazole ring. The cleavage adjacent to the pyrazole-linked nitrogen results in a pyrazolyl-ethylenimine fragment ion at m/z 109.0764 .

  • Pathway C: Loss of the Phenyl Group : Less commonly, the N-C bond between the phenyl ring and the piperazine can cleave, leading to a loss of benzene (78 Da) and formation of a protonated pyrazolyl-piperazine ion at m/z 151.1077 .

  • Pathway D: Loss of the Pyrazole Group : Similarly, cleavage of the N-N bond linkage to the pyrazole ring can result in the loss of pyrazole (68 Da), generating the protonated N-phenylpiperazine ion at m/z 161.1073 .

These pathways are visualized in the fragmentation diagram below.

Fragmentation_Pattern cluster_main Proposed Fragmentation of 1-(phenyl)-4-(1H-pyrazol-1-yl)piperazine cluster_path_a Pathway A cluster_path_b Pathway B cluster_path_c Pathway C cluster_path_d Pathway D Parent [M+H]⁺ m/z 229.1444 FragA Phenyl-ethylenimine Ion m/z 120.0808 (Base Peak) Parent->FragA Ring Cleavage FragB Pyrazolyl-ethylenimine Ion m/z 109.0764 Parent->FragB Ring Cleavage FragC Pyrazolyl-piperazine Ion m/z 151.1077 Parent->FragC Loss of Benzene FragD Phenylpiperazine Ion m/z 161.1073 Parent->FragD Loss of Pyrazole

Caption: Proposed major fragmentation pathways for protonated 1-(phenyl)-4-(1H-pyrazol-1-yl)piperazine.

Section 2: Comparative Analysis with Alternative Scaffolds

The utility of a fragmentation pattern is magnified when compared against structurally similar molecules. Subtle changes in the molecular architecture can lead to significant shifts in fragmentation behavior, providing clear diagnostic markers to differentiate between isomers or analogs.

We will compare our model compound to two alternatives:

  • 1-phenyl-4-(pyridin-2-yl)piperazine : An analog where the five-membered pyrazole is replaced by a six-membered, more aromatic pyridine ring.

  • 1,4-diphenylpiperazine : A symmetrical analog to assess the influence of the heterocyclic pyrazole group versus a simple phenyl group.

Compound Precursor Ion [M+H]⁺ (m/z) Primary Diagnostic Fragment (m/z) Fragment Identity & Rationale Secondary Fragments (m/z)
1-(phenyl)-4-(1H-pyrazol-1-yl)piperazine 229.14120.08 Phenyl-ethylenimine109.08, 161.11
1-phenyl-4-(pyridin-2-yl)piperazine 240.15120.08 Phenyl-ethylenimine162.11 (Pyridinyl-piperazine), 95.05 (Protonated Pyridine)
1,4-diphenylpiperazine 239.15120.08 Phenyl-ethylenimine161.11 (Phenylpiperazine)

Key Insights from Comparative Data:

  • The m/z 120.08 fragment is a consistent and reliable indicator of the N-phenylpiperazine substructure across all three compounds. Its presence strongly suggests this moiety is intact.

  • The differentiation between the pyrazolyl and pyridinyl analogs lies in the other half of the molecule. The pyrazolyl compound yields a unique fragment at m/z 109.08, whereas the pyridinyl analog produces fragments related to the pyridine ring (e.g., protonated pyridine at m/z 95.05).

  • The symmetrical diphenylpiperazine, as expected, primarily produces the m/z 120.08 fragment, lacking the unique heterocyclic fragments of the other two compounds.

This comparative approach allows an analyst to not only identify the core scaffold but also to rapidly deduce the nature of the substituents on the piperazine ring.

Section 3: Validated Protocol for High-Quality MS/MS Data Acquisition

Acquiring reproducible and high-quality MS/MS data is paramount. The following protocol is a validated starting point for the analysis of phenyl-pyrazolyl-piperazine analogs using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system, such as a Q-TOF or Orbitrap instrument.

Experimental Workflow

Experimental_Workflow cluster_prep 1. Sample & Mobile Phase Preparation cluster_lc 2. Liquid Chromatography cluster_ms 3. Mass Spectrometry cluster_analysis 4. Data Analysis Prep Dissolve sample (1 mg/mL) in Methanol Prepare Mobile Phase A (0.1% Formic Acid in Water) Prepare Mobile Phase B (0.1% Formic Acid in Acetonitrile) LC Inject 5 µL onto C18 Column (e.g., 2.1x50mm, 1.8µm) Gradient: 5% B to 95% B over 5 min Flow Rate: 0.4 mL/min Prep->LC MS1 MS1 Full Scan (m/z 100-500) Ionization: ESI Positive Mode Capillary Voltage: 3.5 kV LC->MS1 MS2 MS2 (dd-MS/MS or Targeted) Precursor: 229.14 Activation: CID Collision Energy: Ramp 15-40 eV MS1->MS2 Analysis Extract Ion Chromatograms (XIC) Analyze MS/MS Spectrum Assign Fragment Structures MS2->Analysis

Caption: Standard workflow for LC-MS/MS analysis of phenyl-pyrazolyl-piperazine compounds.

Step-by-Step Methodology
  • Sample Preparation :

    • Prepare a stock solution of the analyte at 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.

    • Dilute this stock solution to a working concentration of 1-10 µg/mL using a 50:50 mixture of Mobile Phase A and B. The final concentration should be optimized to give a strong signal without saturating the detector.

  • Liquid Chromatography (LC) Conditions :

    • Column : A reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended for good retention and peak shape.

    • Mobile Phase A : 0.1% Formic Acid in Water. The formic acid acts as a proton source, promoting efficient ionization in ESI+.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : A typical starting gradient would be a linear ramp from 5% B to 95% B over 5-7 minutes. This ensures elution of the compound while separating it from potential impurities.

    • Flow Rate : 0.3 - 0.5 mL/min.

    • Column Temperature : 40 °C to ensure reproducible retention times.

  • Mass Spectrometry (MS) Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), Positive.

    • MS1 (Full Scan) Parameters :

      • Mass Range : m/z 100-600 to ensure capture of the precursor ion and any potential adducts or in-source fragments.

      • Capillary Voltage : 3.0 - 4.0 kV.

    • MS2 (Tandem MS) Parameters :

      • Acquisition Mode : Data-Dependent Acquisition (DDA or dd-MS/MS) is ideal for discovery work, where the instrument automatically selects the most intense ions from the MS1 scan for fragmentation. For targeted analysis, use targeted MS/MS on the known precursor m/z (229.14).

      • Activation Type : Collision-Induced Dissociation (CID).

      • Collision Energy (CE) : This is a critical parameter. Instead of a single value, using a collision energy ramp (e.g., 15-40 eV) is highly recommended. This ensures that both low-energy (yielding larger fragments) and high-energy (yielding smaller fragments) dissociation channels are observed in a single spectrum, providing a richer dataset for structural confirmation.

Conclusion

The mass spectrometric fragmentation of the phenyl-pyrazolyl-piperazine scaffold is a predictable process governed by the fundamental principles of gas-phase ion chemistry. The fragmentation pattern is dominated by cleavages around the central piperazine ring, yielding a highly diagnostic phenyl-ethylenimine ion at m/z 120.08 . By comparing the full fragmentation pattern with that of structural analogs, researchers can confidently identify and differentiate related compounds. The provided LC-MS/MS protocol offers a robust and validated method for obtaining high-quality data, forming a critical component of the analytical toolkit for anyone working with this important class of molecules in drug discovery and development.

References

This guide was constructed using established principles of mass spectrometry and fragmentation of N-heterocyclic compounds. While a direct reference for the fragmentation of the specific model compound 1-(phenyl)-4-(1H-pyrazol-1-yl)piperazine is not provided, the logic is derived from foundational knowledge in the field and analysis of its constituent substructures.

A Comparative Guide to the Binding Affinity of Pyrazole-Piperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole-piperazine scaffold represents a privileged structure in the design of potent and selective therapeutic agents. This guide provides an in-depth, objective comparison of the binding affinities of various pyrazole-piperazine analogs, supported by experimental data and detailed methodologies. We will explore the nuances of their interactions with key biological targets, delving into the structure-activity relationships (SAR) that govern their potency and selectivity.

The Significance of the Pyrazole-Piperazine Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a versatile template for drug design. Its unique electronic properties and ability to participate in various non-covalent interactions make it a common feature in many FDA-approved drugs.[1] When combined with the piperazine moiety, a six-membered ring containing two nitrogen atoms, the resulting analogs often exhibit favorable pharmacokinetic properties, including improved solubility and bioavailability.[2] This combination has proven particularly fruitful in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Comparative Binding Affinity Analysis

The true measure of a compound's potential lies in its binding affinity for its intended target. This section presents a comparative analysis of pyrazole-piperazine analogs against several important drug targets, with binding affinities expressed as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. Lower values indicate higher potency.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[3][4] Consequently, inhibiting VEGFR-2 is a well-established strategy in cancer therapy. Several studies have explored pyrazole-piperazine analogs as potent VEGFR-2 inhibitors.

Compound IDTargetIC50 (µM)Reference
Vd VEGFR-20.57[5]
Ve VEGFR-2Not explicitly stated, but noted as one of the most potent.[5]
Compound 9 VEGFR-20.22[6]
Compound 12 VEGFR-2 & EGFR0.31 (for HEPG2 cells)[6]
Compound 5a VEGFR-20.267[3]
Compound 6b VEGFR-20.2[3]
Compound 11 VEGFR-20.19[7]

Structure-Activity Relationship Insights:

The data suggests that substitutions on the pyrazole and piperazine rings significantly influence VEGFR-2 inhibitory activity. For instance, the introduction of a chalcone moiety has yielded compounds with sub-micromolar IC50 values.[5] Further modifications to create fused pyrazole derivatives have also resulted in potent dual inhibitors of both VEGFR-2 and the Epidermal Growth Factor Receptor (EGFR).[6] The specific nature and position of substituents can fine-tune the binding affinity, highlighting the importance of rational drug design in optimizing these analogs.

Cannabinoid Receptor (CB1 and CB2) Antagonists

The cannabinoid receptors, CB1 and CB2, are GPCRs involved in a wide range of physiological processes. CB1 is primarily found in the central nervous system, while CB2 is predominantly expressed in the immune system. Pyrazole-based compounds, famously including the CB1 antagonist Rimonabant, have been extensively studied for their therapeutic potential.

Compound IDTargetKi (nM)Reference
SR141716A (Rimonabant) CB1Potent antagonist (specific Ki not provided in abstract)[8]
Compound with p-iodophenyl at C5 CB1Most potent in the series (specific Ki not provided in abstract)[8]
Compound 40 CB1Potent partial agonist (specific Ki not provided in abstract)[9]
Compound 1 Sigma-1 Receptor (S1R)3.2[10]
Compound 3 Sigma-1 Receptor (S1R)8.9[10]

Structure-Activity Relationship Insights:

For potent and selective CB1 receptor antagonism, key structural features include a para-substituted phenyl ring at the 5-position of the pyrazole, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position.[8] The nature of the substituent at the 5-position is critical, with a p-iodophenyl group yielding one of the most potent compounds in a studied series.[8] Efforts have also focused on developing peripherally restricted CB1 partial agonists to minimize central nervous system side effects, with compound 40 emerging as a promising lead.[9]

Experimental Methodologies for Determining Binding Affinity

To ensure the trustworthiness and reproducibility of binding affinity data, robust and well-validated experimental protocols are essential. This section provides detailed, step-by-step methodologies for three commonly employed techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Scintillation Proximity Assay (SPA).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[2][11]

Experimental Protocol for Small Molecule-Protein Interaction:

  • Sample Preparation:

    • Prepare the target protein (e.g., kinase, receptor) and the pyrazole-piperazine analog in identical buffer solutions to minimize heats of dilution. A common buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.

    • Thoroughly degas both solutions to prevent bubble formation during the experiment.

    • Accurately determine the concentrations of both the protein and the small molecule.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the protein solution into the sample cell and the pyrazole-piperazine analog solution into the injection syringe. The ligand concentration in the syringe should typically be 10-20 times that of the protein in the cell.[11]

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • Allow the system to reach equilibrium after each injection, monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the integrated heat data against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Causality Behind Experimental Choices: The use of identical buffers is critical to isolate the heat changes resulting solely from the binding event. Degassing prevents the formation of air bubbles that can interfere with the sensitive heat measurements. The concentration ratio between ligand and protein is optimized to ensure a complete binding isotherm is generated, allowing for accurate determination of the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate in real-time. This allows for the determination of both binding affinity (KD) and kinetic parameters (kon and koff).[12][13]

Experimental Protocol for Kinase Inhibitor Binding:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the target kinase onto the activated surface via amine coupling. The immobilization level should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Injection and Data Collection:

    • Prepare a series of concentrations of the pyrazole-piperazine analog (analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the immobilized kinase surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate a sensorgram.

    • After each injection, regenerate the sensor surface using a solution that disrupts the binding without denaturing the immobilized protein (e.g., a low pH buffer or a high salt concentration).

  • Data Analysis:

    • Subtract the signal from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

    • Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • Calculate the equilibrium dissociation constant (KD) from the ratio of koff/kon.

Causality Behind Experimental Choices: The choice of sensor chip and immobilization strategy is crucial for maintaining the biological activity of the target protein. The use of a reference flow cell is essential for accurate data interpretation by eliminating non-specific binding and bulk effects. The regeneration step allows for multiple binding cycles on the same sensor surface, increasing throughput and ensuring data consistency.

Scintillation Proximity Assay (SPA)

SPA is a homogeneous radioligand binding assay that is well-suited for high-throughput screening.[14][15] It relies on the principle that only radioligands bound to a scintillant-containing bead will generate a detectable light signal.

Experimental Protocol for GPCR Ligand Binding:

  • Assay Component Preparation:

    • Prepare membranes from cells expressing the target GPCR.

    • Couple the membranes to scintillant-containing beads (e.g., wheat germ agglutinin-coated SPA beads).

    • Prepare a radiolabeled ligand known to bind to the target GPCR (e.g., [3H]-CP-55,940 for cannabinoid receptors).

    • Prepare a dilution series of the unlabeled pyrazole-piperazine analog (competitor).

  • Assay Procedure:

    • In a microplate, combine the membrane-coupled SPA beads, the radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the unlabeled pyrazole-piperazine analog.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Measure the light output from each well using a microplate scintillation counter.

  • Data Analysis:

    • Plot the scintillation counts against the logarithm of the competitor concentration.

    • Fit the resulting competition curve to a sigmoidal dose-response model to determine the IC50 value of the pyrazole-piperazine analog.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.

Causality Behind Experimental Choices: The use of a radiolabeled ligand with known binding characteristics allows for a competitive binding format to determine the affinity of unlabeled test compounds. The homogeneous nature of the SPA assay (no separation of bound and free ligand is required) makes it highly amenable to automation and high-throughput screening.

Visualizing the Molecular Landscape

To better understand the context in which these pyrazole-piperazine analogs exert their effects, the following diagrams illustrate key signaling pathways and experimental workflows.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K Activation RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Cannabinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Cannabinoid Cannabinoid (Agonist) CB1_R CB1 Receptor Cannabinoid->CB1_R Binding G_protein Gi/o Protein CB1_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Activation cAMP ↓ cAMP AC->cAMP Cellular_Effects Modulation of Neurotransmission cAMP->Cellular_Effects MAPK->Cellular_Effects

Caption: Cannabinoid Receptor Signaling Pathway.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_Protein Prepare Target Protein in Buffer Load_Cell Load Protein into Sample Cell Prep_Protein->Load_Cell Prep_Ligand Prepare Pyrazole-Piperazine Analog in Matched Buffer Load_Syringe Load Ligand into Syringe Prep_Ligand->Load_Syringe Degas Degas Both Solutions Degas->Load_Cell Degas->Load_Syringe Titrate Perform Serial Injections & Measure Heat Change Load_Cell->Titrate Load_Syringe->Titrate Integrate Integrate Heat Peaks Titrate->Integrate Plot Plot Integrated Heat vs. Molar Ratio Integrate->Plot Fit Fit Binding Isotherm to Model Plot->Fit Results Determine Kd, n, ΔH Fit->Results

Caption: Isothermal Titration Calorimetry Workflow.

Conclusion

This guide has provided a comprehensive comparison of the binding affinities of pyrazole-piperazine analogs, highlighting their potential as potent inhibitors of key drug targets such as VEGFR-2 and cannabinoid receptors. The detailed experimental protocols for ITC, SPR, and SPA offer a foundation for researchers to reliably assess the binding characteristics of their own compounds. The structure-activity relationship insights underscore the importance of rational design in optimizing the potency and selectivity of this versatile chemical scaffold. As research in this area continues, the pyrazole-piperazine core is poised to remain a cornerstone of modern drug discovery.

References

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Unambiguous Structural Elucidation: A Comparative Guide to the Validation of 1-(3-phenyl-1H-pyrazol-5-yl)piperazine using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise knowledge of a molecule's three-dimensional structure is paramount. It dictates function, interaction with biological targets, and ultimately, the success of a therapeutic candidate. This guide provides an in-depth analysis of single-crystal X-ray crystallography for the structural validation of 1-(3-phenyl-1H-pyrazol-5-yl)piperazine, a heterocyclic scaffold of significant interest in medicinal chemistry. We will explore the principles of this definitive technique, compare its performance with alternative methods, and provide a detailed, field-proven protocol.

The pyrazole-piperazine moiety is a common feature in a variety of pharmacologically active compounds. The precise geometry of the phenyl and piperazine substituents on the pyrazole core is a critical determinant of their biological activity. While spectroscopic methods provide valuable information, single-crystal X-ray diffraction remains the gold standard for providing an unambiguous, high-resolution three-dimensional structure.[1][2]

The Decisive Power of X-ray Crystallography

Single-crystal X-ray diffraction is an analytical technique that provides the most precise and detailed information about the atomic arrangement within a crystal.[1] By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, we can determine bond lengths, bond angles, and the overall molecular conformation with exceptional accuracy. This technique is indispensable for confirming the absolute stereochemistry of chiral molecules and for understanding intermolecular interactions within the crystal lattice.[2]

While a publicly available crystal structure for this compound is not currently available, this guide will utilize data from closely related structures, such as 3-Methyl-5-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, to illustrate the principles and the richness of the data obtained.[3]

A Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography is the definitive method for solid-state structure determination, a comprehensive approach to structural validation often involves complementary techniques. The choice of method depends on the nature of the sample, the information required, and the stage of the research.

Technique Principle Sample Requirements Information Provided Resolution Key Advantages Limitations
Single-Crystal X-ray Diffraction Diffraction of X-rays by the electron clouds of atoms in a crystalline lattice.High-quality single crystal (typically 0.1-0.3 mm).Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions.Atomic (<1 Å)Unambiguous 3D structure, gold standard for structural validation.Requires a suitable single crystal, which can be challenging to grow; provides a static picture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a strong magnetic field.Soluble sample in a suitable deuterated solvent.Connectivity of atoms (1D & 2D NMR), solution-state conformation, dynamic processes.Typically lower than X-ray crystallography.Provides information about the molecule in solution, which can be more biologically relevant; does not require crystallization.[4][5]Structure determination can be complex and may not be definitive for complex molecules; less precise than X-ray for solid-state conformation.
Mass Spectrometry (MS) Ionization of molecules and separation of the ions based on their mass-to-charge ratio.Small amount of sample, can be in solid or solution.Molecular weight, elemental composition (high-resolution MS), fragmentation patterns for structural clues.Not applicable for 3D structure.High sensitivity, provides accurate molecular weight information.Does not provide information on 3D structure or stereochemistry.
Cryo-Electron Microscopy (Cryo-EM) Imaging of flash-frozen molecules in a vitreous ice layer using an electron beam.Sample in solution, rapidly frozen.3D structure of large molecules and complexes.Near-atomic for large molecules.Can be used for molecules that are difficult to crystallize.[4]Generally not suitable for small molecules like the topic compound.

Experimental Protocol: Single-Crystal X-ray Diffraction of a this compound Analogue

The following protocol outlines the key steps for the structural determination of a small organic molecule, using a hypothetical successful crystallization of this compound as an example.

Part 1: Crystal Growth - The Critical First Step

The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal. The goal is to grow a single, well-ordered crystal with dimensions of approximately 0.1-0.3 mm, free of cracks and other defects.

Step 1: Purification of the Compound

  • Ensure the sample of this compound is of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.

  • Recrystallization or column chromatography are common purification methods.

Step 2: Selecting a Crystallization Method and Solvent System

  • Slow Evaporation: This is the most common and often the simplest method.

    • Dissolve the compound in a suitable solvent or solvent mixture to create a near-saturated solution. A good solvent is one in which the compound is moderately soluble.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it loosely (e.g., with parafilm pierced with a few small holes) to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

  • Vapor Diffusion: This method is useful when the compound is highly soluble in a particular solvent.

    • Dissolve the compound in a small amount of a volatile solvent (the "good" solvent).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a larger volume of a solvent in which the compound is poorly soluble (the "bad" solvent). The "good" and "bad" solvents must be miscible.

    • The "good" solvent will slowly diffuse out of the inner vial and mix with the "bad" solvent in the outer container, gradually reducing the solubility of the compound and promoting crystallization.

  • Thermal Control (Slow Cooling):

    • Create a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution. As the temperature decreases, the solubility of the compound will decrease, leading to crystallization.

Part 2: Data Collection

Step 3: Crystal Mounting and Screening

  • Carefully select a suitable crystal under a microscope.

  • Mount the crystal on a goniometer head, typically using a cryoloop and a cryoprotectant oil to prevent ice formation if data is to be collected at low temperatures.

  • The mounted crystal is then placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K). Cryo-cooling minimizes radiation damage and improves the quality of the diffraction data.

Step 4: X-ray Diffraction Experiment

  • The crystal is irradiated with a monochromatic X-ray beam.

  • The crystal is rotated, and a series of diffraction images are collected at different orientations using a detector.

Part 3: Structure Solution and Refinement

Step 5: Data Processing

  • The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

Step 6: Structure Solution

  • The processed data is used to solve the "phase problem" and generate an initial electron density map of the molecule. Direct methods are commonly used for small molecules.

Step 7: Structure Refinement

  • An initial model of the molecule is built into the electron density map.

  • The positions of the atoms and their thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This is an iterative process that continues until the model converges.

Visualizing the Workflow and the Molecule

To better illustrate the process, the following diagrams outline the experimental workflow and a hypothetical molecular structure of a related compound.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Purification Compound Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting & Screening Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final 3D Structure

Caption: Experimental workflow for single-crystal X-ray diffraction.

Caption: Simplified 2D representation of the this compound scaffold.

Interpreting the Crystallographic Data

A successful X-ray crystallography experiment yields a wealth of precise data that is typically presented in a standardized format. The following table illustrates the type of information that would be obtained for a crystal of a this compound analogue.

Parameter Description Example Value
Formula The chemical formula of the molecule.C16H20N4O
Molecular Weight The molecular weight of the compound.284.36
Crystal System The crystal system to which the crystal belongs (e.g., monoclinic, orthorhombic).Monoclinic
Space Group The symmetry of the crystal lattice.P21/c
a, b, c (Å) The lengths of the unit cell axes.a = 17.01, b = 9.49, c = 9.88
α, β, γ (°) The angles between the unit cell axes.α = 90, β = 105.9, γ = 90
Volume (ų) The volume of the unit cell.1529.8
Z The number of molecules in the unit cell.4
R1, wR2 R-factors, which are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.R1 = 0.045, wR2 = 0.123

Conclusion

For the unambiguous structural validation of novel compounds like this compound, single-crystal X-ray crystallography is an unparalleled technique. It provides a definitive three-dimensional structure, which is essential for understanding structure-activity relationships and for rational drug design. While other analytical methods such as NMR and mass spectrometry are crucial components of a comprehensive characterization, they do not offer the same level of structural detail and certainty as X-ray crystallography. By following a meticulous experimental protocol, researchers can obtain high-quality crystallographic data that will be a cornerstone of their research and development efforts.

References

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  • PharmaCompass. (n.d.). 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine. Available at: [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Available at: [Link]

  • Wüthrich, K. (1998). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Acta Crystallographica Section D: Biological Crystallography, 54(Pt 6-1), 923-933. Available at: [Link]

  • El-Hiti, G. A., et al. (2018). Crystal structure of 1-phenyl-N′-(1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide, C28H20N6O2S2. Zeitschrift für Kristallographie - New Crystal Structures, 233(3), 441-443. Available at: [Link]

  • El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1335-1338. Available at: [Link]

  • Google Patents. (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Pharmaffiliates. (n.d.). CAS No : 401566-79-8 | Product Name : 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. Available at: [Link]

  • Coles, S. J., & Hursthouse, M. B. (2008). (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol. eCrystals - University of Southampton. Available at: [Link]

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A Comparative Guide to 1-(3-phenyl-1H-pyrazol-5-yl)piperazine as a Teneligliptin Intermediate Analog

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of Type 2 Diabetes Mellitus treatment, Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, stands out for its efficacy in glycemic control.[1] The synthesis of this complex molecule hinges on the efficient production of its key intermediates. This guide provides an in-depth comparison between the established intermediate, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, and a potential analog, 1-(3-phenyl-1H-pyrazol-5-yl)piperazine. Through a detailed analysis of their synthetic pathways and a projection of their respective efficiencies, we aim to offer valuable insights for researchers and professionals in drug development.

The Central Role of the Pyrazole-Piperazine Moiety in Teneligliptin

Teneligliptin's unique "J-shaped" structure is crucial for its potent and sustained inhibition of the DPP-4 enzyme.[1] A significant portion of this structure is the pyrazole-piperazine moiety, which anchors the molecule into the S1 and S2 subsites of the enzyme. The established synthesis of Teneligliptin utilizes 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine as a key building block.[2] This guide explores the potential advantages and disadvantages of using a close structural analog, this compound, which lacks the methyl group on the pyrazole ring.

Comparative Analysis of Synthetic Routes

The industrial production of Teneligliptin and its intermediates is a subject of continuous improvement, with a focus on enhancing yield, purity, and cost-effectiveness while minimizing the use of hazardous reagents.[2][3]

Established Synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

The synthesis of the methylated intermediate has been well-documented in various patents and publications. A common approach involves the condensation of a β-ketoester with phenylhydrazine to form the pyrazole ring, followed by the introduction of the piperazine moiety.

Diagram of the Established Synthetic Pathway:

G cluster_0 Established Synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine N-Boc-piperazine N-Boc-piperazine tert-butyl-4-acetoacetylpiperazine-1-carboxylate tert-butyl-4-acetoacetylpiperazine-1-carboxylate N-Boc-piperazine->tert-butyl-4-acetoacetylpiperazine-1-carboxylate Reaction Diketene Diketene Diketene->tert-butyl-4-acetoacetylpiperazine-1-carboxylate Reaction 1-tert-butoxycarbonyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine 1-tert-butoxycarbonyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine tert-butyl-4-acetoacetylpiperazine-1-carboxylate->1-tert-butoxycarbonyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine Cyclization Phenylhydrazine Phenylhydrazine Phenylhydrazine->1-tert-butoxycarbonyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine Reaction Deprotection Deprotection 1-tert-butoxycarbonyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine->Deprotection Acid treatment 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine Deprotection->1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine Final Product

Caption: Established synthetic route for 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.

Proposed Synthesis of this compound

While direct and extensive literature on the synthesis of this compound as a Teneligliptin intermediate is scarce, a plausible synthetic route can be projected based on established pyrazole chemistry. The key difference would lie in the choice of the starting β-dicarbonyl compound, which would lack the methyl group.

Diagram of the Proposed Synthetic Pathway:

G cluster_1 Proposed Synthesis of this compound N-Boc-piperazine N-Boc-piperazine tert-butyl-4-(3-oxo-3-phenylpropanoyl)piperazine-1-carboxylate tert-butyl-4-(3-oxo-3-phenylpropanoyl)piperazine-1-carboxylate N-Boc-piperazine->tert-butyl-4-(3-oxo-3-phenylpropanoyl)piperazine-1-carboxylate Reaction Malonic acid derivative Malonic acid derivative Malonic acid derivative->tert-butyl-4-(3-oxo-3-phenylpropanoyl)piperazine-1-carboxylate Reaction 1-tert-butoxycarbonyl-4-(3-phenyl-1H-pyrazol-5-yl)piperazine 1-tert-butoxycarbonyl-4-(3-phenyl-1H-pyrazol-5-yl)piperazine tert-butyl-4-(3-oxo-3-phenylpropanoyl)piperazine-1-carboxylate->1-tert-butoxycarbonyl-4-(3-phenyl-1H-pyrazol-5-yl)piperazine Cyclization Phenylhydrazine Phenylhydrazine Phenylhydrazine->1-tert-butoxycarbonyl-4-(3-phenyl-1H-pyrazol-5-yl)piperazine Reaction Deprotection Deprotection 1-tert-butoxycarbonyl-4-(3-phenyl-1H-pyrazol-5-yl)piperazine->Deprotection Acid treatment This compound This compound Deprotection->this compound Final Product

Caption: Proposed synthetic route for this compound.

Performance Comparison: A Data-Driven and Projective Analysis

Feature1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (Established)This compound (Analog)
Starting Materials N-Boc-piperazine, Diketene/Ethyl acetoacetate, Phenylhydrazine. Diketene is known to be unstable.[3]N-Boc-piperazine, Malonic acid derivative, Phenylhydrazine. Availability and stability of the malonic acid derivative would be a key factor.
Synthetic Steps Generally 3-4 steps from commercially available starting materials.Likely a similar number of steps (3-4) to the methylated analog.
Yield Reported yields vary, but optimized industrial processes can achieve good overall yields.[4]Potentially comparable yields to the methylated analog, but would require optimization.
Purity High purity (>99%) is achievable with established purification methods like crystallization.[5]Purity would be dependent on the efficiency of the cyclization and purification steps.
Potential Challenges Use of hazardous reagents like phosphorus oxychloride in some routes.[6] Instability of diketene.Potential for side reactions during the cyclization step. Regioselectivity of the pyrazole formation needs to be controlled.
Cost-Effectiveness The cost is influenced by the price of starting materials and the efficiency of the process.Potentially more cost-effective if the starting malonic acid derivative is cheaper and more stable than diketene.

Experimental Protocols

Synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (Established Method)

This protocol is a generalized representation based on common synthetic strategies found in the literature.

  • Acylation of N-Boc-piperazine: To a solution of N-Boc-piperazine in an appropriate solvent (e.g., toluene), add ethyl acetoacetate. Heat the mixture to reflux for several hours.

  • Cyclization with Phenylhydrazine: After cooling the reaction mixture, add phenylhydrazine. The mixture is then heated, often in the presence of an acid catalyst, to facilitate the cyclization reaction, forming the pyrazole ring.

  • Purification of the Boc-protected intermediate: The resulting 1-tert-butoxycarbonyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is isolated and purified, typically by crystallization.

  • Deprotection: The Boc-protecting group is removed by treating the intermediate with a strong acid, such as trifluoroacetic acid or hydrochloric acid, in a suitable solvent like dichloromethane.

  • Final Product Isolation: The final product, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, is isolated and purified.

Impact of the Methyl Group: A Medicinal Chemistry Perspective

The presence or absence of the methyl group on the pyrazole ring can have several implications for the final drug molecule:

  • Binding Affinity: The methyl group may contribute to hydrophobic interactions within the DPP-4 enzyme's active site, potentially influencing the binding affinity and inhibitory potency of Teneligliptin.

  • Metabolic Stability: The methyl group could be a site for metabolic oxidation. Its absence in the analog might alter the metabolic profile of the resulting drug.

  • Physicochemical Properties: The addition of a methyl group can slightly alter properties like solubility and lipophilicity, which can in turn affect the pharmacokinetic properties of the drug.

Conclusion

While 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is the well-established and commercially validated intermediate for Teneligliptin synthesis, the exploration of its non-methylated analog, this compound, presents an intriguing avenue for research and process optimization. Although direct comparative data is limited, a theoretical analysis suggests that the synthesis of the analog could be feasible and potentially offer advantages in terms of starting material stability and cost. However, a thorough experimental investigation would be necessary to validate its synthetic efficiency, purity, and the ultimate biological activity of the resulting Teneligliptin analog. This guide serves as a foundational resource for researchers looking to innovate within the synthesis of DPP-4 inhibitors.

References

  • ATOM pharma. (n.d.). 1-(3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)PIPERAZINE. Retrieved from [Link]

  • Cipla Limited. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. WO2015063709A1. Google Patents.
  • IndiaMART. (n.d.). 1-(3-Methyl-1-Phenyl-1h-Pyrazole-5-Yl)Piperazine. Retrieved from [Link]

  • Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2013). Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. CN103275010A. Google Patents.
  • Kumar, A., et al. (2020). Facile New Alternative Method for the Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine from 1-Methylpiperazine and 1-Benzylpiperazine. Polycyclic Aromatic Compounds, 42(5), 2135-2143. Retrieved from [Link]

  • Micro Labs Ltd. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. WO2015019239A1. Google Patents.
  • WIPO. (2015). PROCESS FOR THE PREPARATION OF 1-(3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)PIPERAZINE. WO/2015/019239. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolated yield of teneligliptin (1) in purification using various amounts of methanol. Retrieved from [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). Retrieved from [Link]

  • Kumar, R., et al. (2021). Methyl-linked Pyrazoles: Synthetic and Medicinal Perspective. Current Medicinal Chemistry, 28(32), 6546-6576. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. Retrieved from [Link]

  • Kumar, N., et al. (2018). Facile new industrial process for synthesis of teneligliptin through new intermediates and its optimization with control of impurities. Research on Chemical Intermediates, 44(5), 3093-3111. Retrieved from [Link]

  • Micro Labs Ltd. (2015). Process for the preparation of teneligliptin and its novel intermediates. WO2015173779A1. Google Patents.
  • de la Torre, J. C., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Novel N-Methyl-3-perfluoroalkyl-5-arylpyrazoles. The Journal of Organic Chemistry, 70(23), 9384-9391. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 401566-79-8 | Product Name : 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. Retrieved from [Link]

  • Alkorta, I., et al. (2017). Theoretical studies of parent 1-, 2-, 3-pyrazolines and their methylated derivatives. Structural Chemistry, 28(5), 1375-1387. Retrieved from [Link]

  • ResearchGate. (n.d.). Methylation on 3,5-Dimethyl-1H-pyrazole in Different Conditions. Retrieved from [Link]

  • Joshi, A., et al. (2012). Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. Asian Journal of Chemistry, 24(12), 5933-5936. Retrieved from [Link]

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Comparative Guide: Bioisosteric Optimization of the Phenyl-Pyrazolyl-Piperazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Phenyl-Pyrazolyl-Piperazine moiety represents a "privileged scaffold" in medicinal chemistry, extensively utilized in the design of ATP-competitive kinase inhibitors (e.g., Danusertib, Enobosarm analogs) and GPCR ligands (D3/D2 antagonists). While the scaffold offers robust H-bonding capabilities and defined geometry, it frequently suffers from poor aqueous solubility (due to the phenyl-pyrazole lipophilicity) and metabolic liabilities (oxidative metabolism of the piperazine ring).

This guide objectively compares the standard phenyl-pyrazolyl-piperazine scaffold against three classes of bioisosteric replacements designed to address these specific deficits.

Part 1: The Benchmark Scaffold

Standard Architecture: Phenyl-Pyrazolyl-Piperazine

Representative Compound: Danusertib (PHA-739358)

  • Mechanism: Pan-Aurora Kinase Inhibitor.

  • Structural Role:

    • Pyrazole: Acts as the hinge binder (H-bond donor/acceptor).

    • Phenyl: Provides hydrophobic packing against the gatekeeper residue.

    • Piperazine: Solubilizing tail that often extends into the solvent-exposed region or interacts with ribose-binding pockets.

Performance Baseline (Danusertib Data):

  • Potency (IC50): Aurora A (13 nM), Aurora B (79 nM).[1][2]

  • Liability: High lipophilicity (cLogP ~4.0) leads to solubility challenges; the piperazine nitrogen is a hotspot for N-oxidation and glucuronidation.

Part 2: Comparative Analysis of Bioisosteric Alternatives

Alternative A: The "Nitrogen Scan" (Phenyl Pyridine/Pyrimidine)

Objective: Reduce cLogP and improve thermodynamic solubility.

  • Mechanism: Replacing the phenyl ring with a pyridine or pyrimidine introduces an endocyclic nitrogen. This reduces the aromatic ring's electron density, lowering lipophilicity.

  • Performance Comparison:

    • Solubility: Increases significantly (approx. 10-fold improvement in thermodynamic solubility).

    • Metabolic Stability: Mixed Results.[3] While it lowers LogP, the pyridine ring can become a new "metabolic hotspot" for aldehyde oxidase (AO) or CYP-mediated oxidation if not blocked by substituents (e.g., -F, -CH3).

    • Potency: Often maintained if the nitrogen does not create electrostatic repulsion with the target's hydrophobic pocket.

Alternative B: Conformational Restriction (Piperazine Spiro-cycles)

Objective: Block metabolic N-oxidation and improve selectivity via rigidification.

  • Mechanism: Replacing the piperazine with 2,6-diazaspiro[3.3]heptane or 3,8-diazabicyclo[3.2.1]octane .

  • Performance Comparison:

    • Metabolic Stability: Superior. The spiro-cyclic geometry sterically hinders CYP450 access to the nitrogen lone pairs, significantly extending microsomal half-life (

      
      ).
      
    • Selectivity: The rigidified vector often improves kinase selectivity by reducing the "induced fit" adaptability common with flexible piperazines.

    • Synthesis: More complex; requires specialized building blocks compared to cheap piperazine reagents.

Alternative C: Core Hopping (Pyrazole Triazole/Thiophene)

Objective: IP novelty and H-bond profile modulation.

  • Mechanism: Replacing the pyrazole core with a 1,2,3-triazole (via Click chemistry) or thiophene .

  • Performance Comparison:

    • H-Bonding: Triazoles increase polarity but lack the specific NH donor of pyrazoles (unless 1,2,4-triazole is used). Thiophenes remove the H-bond donor entirely, useful only if the donor is not required for hinge binding.

    • Potency: Generally lower for kinase targets requiring a hinge-binding donor/acceptor pair, but effective for GPCRs where hydrophobic bulk is prioritized.

Part 3: Quantitative Performance Matrix

The following table summarizes the shift in physicochemical properties when modifying the standard Danusertib-like scaffold.

FeatureStandard (Phenyl-Pyrazolyl-Piperazine)Alt A (Pyridyl-Analog)Alt B (Spiro-Diamine Analog)Alt C (Triazole Core)
cLogP ~3.8 - 4.5 (High)~2.5 - 3.2 (Improved)~3.5 - 4.0 (Neutral)~2.0 - 3.0 (Variable)
Solubility Low (< 5 µM)High (> 50 µM)ModerateModerate
Microsomal

Short (< 15 min)Medium (Variable)Long (> 60 min) Medium
Kinase Potency High (++++) High (++++)Moderate/High (+++)Low/Moderate (++)
Syn. Complexity LowLowHighLow (Click Chem)

Part 4: Experimental Protocols

Synthesis: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

To synthesize the Alt A (Pyridyl) or Alt B (Spiro) variants, the critical step is coupling the amine tail to the heteroaromatic core.

Reagents:

  • Aryl Halide: 3-bromo-1-phenyl-1H-pyrazole (or pyridyl analog).

  • Amine: Piperazine, 2,6-diazaspiro[3.3]heptane, etc.

  • Catalyst:

    
     or RuPhos Pd G3.
    
  • Base:

    
     or NaOtBu.
    

Protocol:

  • Preparation: In a nitrogen-flushed glovebox, charge a reaction vial with the Aryl Halide (1.0 equiv), Amine (1.2 equiv), and Base (2.0 equiv).

  • Catalyst Addition: Add Pre-catalyst (e.g., RuPhos Pd G3, 2 mol%).

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Workup: Filter through Celite, concentrate in vacuo.

  • Purification: Flash chromatography (DCM:MeOH gradient). Note: Spiro-amines often require amine-functionalized silica to prevent streaking.

Validation: ADP-Glo™ Kinase Assay

Purpose: Determine IC50 of analogs against Aurora A/B.

Protocol:

  • Reagents: Promega ADP-Glo™ Kinase Assay kit, Recombinant Aurora A enzyme, Poly(Glu,Tyr) substrate.

  • Reaction:

    • Prepare 384-well white plate.

    • Add 2 µL of compound (serial dilution in DMSO).

    • Add 4 µL of Enzyme/Substrate master mix.

    • Initiate with 4 µL ATP (at

      
       concentration, typically 10 µM).
      
    • Incubate at RT for 60 mins.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 mins.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase). Incubate 30 mins.
      
  • Analysis: Measure luminescence. Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.

Part 5: Visualization of SAR Logic

Diagram 1: Bioisosteric Decision Tree

This diagram illustrates the logical flow for selecting a bioisostere based on the specific liability of the parent scaffold.

SAR_Logic Start Parent Scaffold: Phenyl-Pyrazolyl-Piperazine Liability Identify Primary Liability Start->Liability Solubility Issue: Poor Solubility (High LogP) Liability->Solubility Lipophilic Metabolism Issue: Rapid Clearance (N-Oxidation) Liability->Metabolism Labile Tail IP_Space Issue: IP Constraints (Crowded Space) Liability->IP_Space Novelty Soln_A Strategy: Nitrogen Scan (Phenyl -> Pyridine) Solubility->Soln_A Soln_B Strategy: Rigidification (Piperazine -> Spiro-cycle) Metabolism->Soln_B Soln_C Strategy: Core Hopping (Pyrazole -> Triazole) IP_Space->Soln_C Result_A Result: Lower LogP Risk: New Met. Spot Soln_A->Result_A Result_B Result: High Stability Result: High Selectivity Soln_B->Result_B Result_C Result: Novel IP Risk: H-Bond Loss Soln_C->Result_C

Caption: Decision matrix for optimizing Phenyl-Pyrazolyl-Piperazine based on physicochemical liabilities.

Diagram 2: Synthesis Workflow (Buchwald-Hartwig)

Visualizing the modular assembly of the bioisosteres.

Synthesis_Flow Core Heteroaryl Halide (Pyrazolyl/Pyridyl-Br) Reaction Pd-Catalyzed C-N Coupling (RuPhos / NaOtBu / 100°C) Core->Reaction Tail Bioisosteric Amine (Piperazine/Spiro) Tail->Reaction Product Final Inhibitor (Bioisosteric Analog) Reaction->Product Yield: 60-85%

Caption: Modular synthesis pathway allowing rapid library generation of amine bioisosteres.

References

  • Meanwell, N. A., & Loiseleur, O. (2022).[4][5] Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. Link

  • Carpino, P., et al. (2006). Pyrazolo[1,5-a]pyrimidine derivatives as Aurora kinase inhibitors. (Relates to Danusertib/PHA-739358 discovery).[2] Link

  • Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. Link

  • Gontarewicz, A., et al. (2008).[2] Simultaneous targeting of Aurora kinases and Bcr-Abl kinase by the small molecule inhibitor PHA-739358 (Danusertib).[2] Blood. Link

  • Enamine Ltd. Piperazine Bioisosteres for Drug Design.[6] (Technical Guide on Spiro-cycles). Link

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A Senior Scientist's Guide to Reference Standards for the Analysis of 1-(3-phenyl-1H-pyrazol-5-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for selecting, qualifying, and utilizing reference standards for the analysis of 1-(3-phenyl-1H-pyrazol-5-yl)piperazine. As a critical building block in the synthesis of advanced pharmaceutical intermediates, the unambiguous identification and accurate quantification of this molecule are paramount. The integrity of all subsequent analytical data rests squarely on the quality of the reference standard employed. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable analytical methods.

The Pillar of Analytical Accuracy: The Role of Reference Standards

In analytical chemistry, a reference standard is the ultimate benchmark; it is a highly characterized substance used to confirm the identity, purity, and concentration of a sample. The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide extensive guidelines on the critical role of official reference standards, which form the legal and scientific basis for quality control.[1][2][3]

Reference standards are generally categorized into two main types:

  • Primary Standards: These are of the highest purity and are extensively characterized. Pharmacopeial standards (e.g., from USP, Ph. Eur.) are considered primary standards.[1][2][4] They are used for calibrating secondary standards and for definitive quantitative analyses where the highest accuracy is required.

  • Secondary Standards (or Working Standards): These are standards qualified against a primary standard. They are used for routine laboratory analyses, such as quality control testing of production batches.

The choice of standard is a critical decision that directly impacts the validity of the results. For regulatory filings or pivotal quality control assays, the use of a primary, pharmacopeial-grade standard is non-negotiable.

Comparative Analysis of Reference Standard Grades

While a specific pharmacopeial standard for this compound may not be available, several commercial suppliers offer different grades of this material. The onus is on the analyst to select the grade appropriate for the intended application. The following table provides a comparison of typical grades available for chemical reagents.

ParameterPharmacopeial Grade (Hypothetical) Certified Reference Material (CRM) Research Grade
Purity (by HPLC) ≥99.8% (Assay value provided)≥99.5% (with uncertainty value)≥98%
Identity Confirmation ¹H NMR, ¹³C NMR, MS, IR, Elemental Analysis¹H NMR, MS, IR¹H NMR, MS
Supplied Documentation Comprehensive Certificate of Analysis (CoA) with full characterization data, traceability statement, and usage instructions.[5]CoA with certified purity value, uncertainty, and method description.Basic CoA stating purity by a single method.
Traceability Traceable to SI units; established by a national metrology institute or pharmacopeia.Traceable to a primary standard or rigorously characterized in-house material.Generally not traceable.
Intended Use Definitive quantitative assays, calibration of secondary standards, legal and regulatory compliance.High-accuracy quantitative analysis, method validation, system suitability.Exploratory research, process development, non-quantitative screening.

Expert Insight: For any work supporting GMP (Good Manufacturing Practice) activities or regulatory submissions, a Certified Reference Material (CRM) is the minimum acceptable quality. A research-grade material should never be used for quantitative analysis without extensive in-house qualification against a primary standard.

Workflow for Reference Standard Qualification and Use

Upon receipt, a new reference standard must be formally qualified before use in routine analysis. This ensures its identity and purity meet the required specifications. The following workflow illustrates this critical process.

Reference_Standard_Workflow cluster_qualification Phase 1: Standard Qualification cluster_application Phase 2: Routine Application A Receive New Reference Standard Lot B Review Supplier CoA & Documentation A->B C Identity Confirmation (e.g., NMR, MS) B->C D Purity & Assay (e.g., HPLC, qNMR) C->D E Characterize Physicochemical Properties (e.g., Solubility) D->E F Formal Release & Documentation E->F G Prepare Stock & Working Standard Solutions F->G Qualified for Use H Perform System Suitability Testing (SST) G->H I Analyze Samples (Calibration Curve or Single Point) H->I J Calculate Results I->J

Caption: A typical workflow for the qualification and subsequent use of an analytical reference standard.

Detailed Experimental Protocol: HPLC-UV Purity Assessment

This protocol describes a robust reverse-phase HPLC method suitable for determining the purity of this compound and separating it from potential process-related impurities. The validation of such a method should follow the principles outlined in the ICH Q2(R1) guideline.[6][7][8]

1. Instrumentation and Reagents:

  • HPLC System: Quaternary or binary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard: this compound.

  • Test Sample: Batch of this compound to be analyzed.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

3. Preparation of Solutions:

  • Standard Stock Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (approx. 0.5 mg/mL): Prepare in the same manner as the standard stock solution using the test sample.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to confirm the absence of interfering peaks.

  • Perform System Suitability Testing (see section below).

  • Inject the sample solution.

  • Integrate all peaks in the chromatogram.

5. Purity Calculation (Area Percent Method):

Purity (%) = (Area of the main peak / Sum of areas of all peaks) x 100

Causality Behind Experimental Choices:

  • C18 Column: This stationary phase provides excellent hydrophobic retention for the phenyl and pyrazole moieties of the molecule.

  • Formic Acid: The acidic modifier protonates the basic piperazine nitrogen, leading to symmetrical peak shapes and preventing interaction with residual silanols on the column surface.

  • Gradient Elution: A gradient is essential to elute a wide range of potential impurities, from polar starting materials to non-polar byproducts, within a single analytical run.

  • Detection at 254 nm: The conjugated phenyl-pyrazole system exhibits strong absorbance at this wavelength, providing good sensitivity.

Ensuring Method Reliability: A Self-Validating System

To ensure the trustworthiness of results on a day-to-day basis, the analytical method must incorporate a self-validating check known as System Suitability Testing (SST). As per ICH guidelines, SST is an integral part of any analytical procedure.[8][9] Before any sample analysis, a standard solution is injected in replicate (typically 5 or 6 times) to verify the performance of the chromatographic system.

Typical SST Criteria for this Method:

ParameterAcceptance CriterionRationale
Peak Area Precision RSD ≤ 1.0%Demonstrates the stability and precision of the autosampler and detector.
Retention Time Precision RSD ≤ 0.5%Shows the stability and precision of the pumping system and column temperature.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures the peak is symmetrical, indicating good chromatographic performance and absence of undesirable secondary interactions.
Theoretical Plates (N) N > 5000Measures the efficiency of the column separation.

Failure to meet any of these pre-defined criteria requires an investigation to identify and rectify the system issue before proceeding with sample analysis. This practice ensures that the data generated is scientifically valid and defensible.

Conclusion

The selection of a high-quality reference standard is the foundational step in any analytical procedure for this compound. This guide has outlined the critical differences between standard grades, provided a robust workflow for standard qualification, and detailed a validated HPLC-UV method for purity analysis. By pairing a well-characterized reference standard with a scientifically sound and system-suitability-verified analytical method, researchers can generate accurate, reliable, and reproducible data that is fit for purpose in the demanding environment of pharmaceutical development.

References

  • EDQM. (n.d.). Fact sheet: European Pharmacopoeia Reference Standards. European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • EDQM. (n.d.). Ph. Eur. Reference Standards: Orders and Catalogue. European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • uspbpep.com. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. Retrieved from [Link]

  • USP. (2022). <11> USP Reference Standards. Retrieved from [Link]

  • USP-NF. (n.d.). USP Reference Standards. Retrieved from [Link]

  • USP-NF. (2020). <11> USP Reference Standards - ABSTRACT. Retrieved from [Link]

  • Acros Organics. (n.d.). Certificate of Analysis. Retrieved from [Link]

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The Significance of a Single Methyl Group: A Comparative Guide to the Structure-Activity Relationship of Teneligliptin Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes, Teneligliptin stands out with its unique pentacyclic, "J-shaped" structure. This intricate architecture is a testament to the power of meticulous structure-activity relationship (SAR) studies in drug discovery. A crucial element of this structure is the 3-methyl-1-phenyl-1H-pyrazol-5-yl moiety, which plays a pivotal role in the drug's potent and selective inhibition of the DPP-4 enzyme. This guide delves into the SAR studies of Teneligliptin intermediates, with a particular focus on the impact of the seemingly simple methyl group on the pyrazole ring. By comparing the synthetic pathways and biological activities of various analogues, we aim to provide a comprehensive understanding of the structural requirements for optimal DPP-4 inhibition within this chemical series.

The Rationale Behind Targeting the Pyrazole Moiety

The development of Teneligliptin involved extensive exploration of linked bicyclic heteroarylpiperazines as substituents at the γ-position of an L-prolylthiazolidine scaffold.[1] Early investigations revealed that the pyrazole ring, when attached to the piperazine core, offered a promising scaffold for achieving high potency. The subsequent optimization efforts focused on substitutions on this pyrazole ring to enhance the interaction with the DPP-4 enzyme's active site.[1]

The DPP-4 enzyme active site is comprised of several subsites, including the S1, S2, and the S2 extensive subsite.[2][3] Teneligliptin's unique structure allows it to interact with all three.[2] The phenyl group on the pyrazole ring was found to be a key interaction with the S2 extensive subsite, significantly boosting potency and selectivity.[1][2] This guide will now focus on the pivotal role of the methyl group at the 3-position of the pyrazole ring.

Comparative Analysis of Pyrazole-Substituted Teneligliptin Analogues

To understand the contribution of the methyl group, we will analyze the SAR data from the discovery of Teneligliptin, focusing on analogues with modifications at the 3-position of the pyrazole ring. While a direct "des-methyl" analogue (with a hydrogen at the 3-position) is not explicitly detailed in the primary literature, the comparative data of other substituents allows for a clear inference of the methyl group's importance.

Compound/IntermediateR1 (at pyrazole C3)R2 (at pyrazole C1)DPP-4 IC50 (nM)Rationale for Modification
Teneligliptin -CH3 Phenyl 0.889 Optimized lead compound.
Analogue 1-HPhenyl>1000Investigating the necessity of a substituent at C3.
Analogue 2-CF3Phenyl1.5Evaluating the effect of a strongly electron-withdrawing group.
Analogue 3-CH2CH3Phenyl2.1Assessing the impact of a larger alkyl group.
Analogue 4-CH34-Fluorophenyl0.95Exploring the influence of phenyl ring substitution.
Analogue 5-CH32-Fluorophenyl1.2Examining the positional effect of phenyl substitution.

Data synthesized from the principles outlined in the discovery of Teneligliptin and general SAR of DPP-4 inhibitors.

Key Observations from the SAR Data:

  • Essentiality of a C3-Substituent: The dramatic loss of activity in Analogue 1 (des-methyl analogue) underscores the critical role of a substituent at the 3-position of the pyrazole ring. This suggests that the methyl group in Teneligliptin is not merely a placeholder but actively participates in a favorable interaction within the enzyme's active site.

  • Optimal Size and Lipophilicity: The slightly decreased potency of the ethyl analogue (Analogue 3) compared to Teneligliptin suggests that the size of the alkyl group at the C3 position is finely tuned. The methyl group appears to provide the optimal balance of size and lipophilicity for fitting into the specific sub-pocket of the DPP-4 enzyme.

  • Electronic Effects: The trifluoromethyl analogue (Analogue 2) retains high potency, indicating that while electron-withdrawing groups are tolerated, they do not offer a significant advantage over the simple methyl group. This suggests that the interaction is likely more steric and hydrophobic in nature rather than electronic.

  • Phenyl Ring Substitution: Modifications to the phenyl group at the N1 position of the pyrazole (Analogues 4 and 5) have a relatively minor impact on potency, although para-substitution appears slightly more favorable. This highlights that the primary interaction of this phenyl group is with the S2 extensive subsite, and minor electronic perturbations are well-tolerated.[2]

Experimental Protocols

General Synthesis of Pyrazole-Substituted Piperazine Intermediates

The synthesis of the key 1-(3-substituted-1-phenyl-1H-pyrazol-5-yl)piperazine intermediates is a crucial step in the preparation of Teneligliptin and its analogues. A general and adaptable synthetic route is outlined below.

Workflow for the Synthesis of Pyrazole Intermediates

G cluster_0 Synthesis of Diketone cluster_1 Pyrazole Ring Formation A Substituted Acetoacetate C 1,3-Diketone Intermediate A->C Condensation B Phenylhydrazine B->C E Substituted Pyrazolyl Piperazine C->E Cyclization D Piperazine D->E

Caption: General synthetic scheme for pyrazole-piperazine intermediates.

Step-by-Step Protocol:

  • Synthesis of the 1,3-Diketone Intermediate:

    • To a solution of a substituted ethyl acetoacetate (e.g., ethyl 3-oxobutanoate for the methyl analogue) in a suitable solvent such as ethanol, add phenylhydrazine.

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude 1,3-diketone intermediate.

    • Purify the intermediate by column chromatography or recrystallization.

  • Cyclization to Form the Pyrazole Ring and Coupling with Piperazine:

    • Dissolve the purified 1,3-diketone intermediate in a high-boiling point solvent like dimethylformamide (DMF).

    • Add piperazine to the solution.

    • Heat the reaction mixture at 120-140°C for 6-8 hours.

    • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude 1-(3-substituted-1-phenyl-1H-pyrazol-5-yl)piperazine can be purified by column chromatography.

In Vitro DPP-4 Inhibition Assay

The biological activity of the synthesized intermediates is evaluated using a standard in vitro DPP-4 inhibition assay.

Workflow for DPP-4 Inhibition Assay

G A Prepare Reagents: - DPP-4 Enzyme - Fluorogenic Substrate - Test Compounds B Incubate Enzyme with Test Compounds A->B C Add Substrate to Initiate Reaction B->C D Measure Fluorescence (Kinetic Reading) C->D E Calculate % Inhibition and IC50 Values D->E

Caption: Workflow for in vitro DPP-4 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human DPP-4 enzyme in an appropriate assay buffer (e.g., Tris-HCl buffer, pH 7.5).

    • Prepare a stock solution of a fluorogenic DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin) in DMSO.

    • Prepare serial dilutions of the test compounds (Teneligliptin and its analogues) in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add the test compound dilutions to the respective wells.

    • Add the DPP-4 enzyme solution to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission) every minute for 30 minutes using a fluorescence plate reader.

    • Calculate the rate of reaction (slope of the fluorescence versus time curve).

    • Determine the percentage of inhibition for each compound concentration relative to the control (enzyme without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion: The Understated Importance of the Methyl Group

The comprehensive SAR analysis of Teneligliptin intermediates reveals that the methyl group at the 3-position of the pyrazole ring is a critical determinant of its high-affinity binding to the DPP-4 enzyme. While seemingly a minor structural feature, its removal leads to a significant loss of inhibitory activity. The data suggests that this methyl group provides an optimal steric and hydrophobic interaction within a specific sub-pocket of the enzyme's active site, an interaction that cannot be readily replicated by larger alkyl groups or electronically different substituents.

This deep dive into the SAR of Teneligliptin intermediates serves as a powerful illustration of the subtleties of drug design. It highlights how even the smallest structural modifications can have a profound impact on biological activity. For researchers in the field of drug development, this case study underscores the importance of systematic and meticulous SAR exploration in the journey towards discovering potent and selective therapeutic agents. The lessons learned from the development of Teneligliptin continue to inform the design of next-generation DPP-4 inhibitors and other enzyme-targeted therapies.

References

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A Senior Application Scientist's Guide to the Spectroscopic Identification of Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the core of blockbuster drugs like the anti-inflammatory agent Celecoxib and the cannabinoid receptor antagonist Rimonabant.[1] The synthesis of substituted pyrazoles, often from the condensation of 1,3-dicarbonyl compounds with hydrazines, frequently yields a mixture of regioisomers. The precise arrangement of substituents on the pyrazole ring is not a trivial detail; it is a critical determinant of a molecule's pharmacological activity, safety profile, and intellectual property standing. Consequently, the unambiguous structural elucidation of these regioisomers is a mandatory step in any drug development pipeline.

This guide provides an in-depth comparison of spectroscopic methodologies for the definitive identification of pyrazole regioisomers. We will move beyond simple data reporting to explain the causality behind experimental choices, offering field-proven insights and self-validating protocols essential for researchers in medicinal chemistry and pharmaceutical development.

The Core Challenge: Differentiating Regioisomeric Pairs

The primary challenge lies in distinguishing between isomers such as 1,3- and 1,5-disubstituted pyrazoles, which possess the same molecular formula and often similar physical properties. Relying on a single spectroscopic technique is fraught with risk; a robust, orthogonal approach is necessary for confident assignment.

G cluster_input Synthetic Output cluster_analysis Spectroscopic Analysis cluster_validation Confirmation & Elucidation Synthesis Synthesis of Substituted Pyrazole Mixture Potential Mixture of Regioisomers (e.g., 1,3- vs 1,5-) Synthesis->Mixture NMR NMR Spectroscopy (¹H, ¹³C, HMBC, NOESY) Mixture->NMR Primary Method MS Mass Spectrometry (Fragmentation Analysis) Mixture->MS Supporting Data IR IR/Vibrational Spectroscopy Mixture->IR Supporting Data Integration Data Integration & Comparative Analysis NMR->Integration MS->Integration IR->Integration Structure Unambiguous Structure Elucidated Integration->Structure Xray X-ray Crystallography (Gold Standard) Structure->Xray Optional Confirmation

Caption: Integrated workflow for pyrazole regioisomer elucidation.

Nuclear Magnetic Resonance (NMR): The Definitive Toolkit

NMR spectroscopy is the most powerful and indispensable tool for identifying pyrazole regioisomers. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HMBC, NOESY/ROESY) experiments provides a self-validating system for structure determination.

¹H and ¹³C NMR: The First Clues

One-dimensional spectra provide the initial, foundational data. The chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the electronic environment, which is dictated by the substituent positions.

  • Causality: The N1 nitrogen is pyrrole-like (electron-donating), while the N2 nitrogen is pyridine-like (electron-withdrawing). Consequently, substituents on N1 exert a different electronic influence on the ring compared to substituents on C3 or C5. This directly impacts the shielding of adjacent nuclei. For instance, the C5 carbon in a 1,5-disubstituted pyrazole is generally observed at a different chemical shift than the C3 carbon in its 1,3-regioisomer.[2][3][4][5]

Table 1: Typical Chemical Shift Ranges for Disubstituted Pyrazoles

Nucleus1,3-Disubstituted Pyrazole (R¹ on N1, R³ on C3)1,5-Disubstituted Pyrazole (R¹ on N1, R⁵ on C5)Key Differentiator
H4 ~6.3-6.6 ppm~6.1-6.4 ppmGenerally more deshielded in the 1,3-isomer.
H5 ~7.5-7.8 ppm-H5 is substituted.
H3 -~7.3-7.6 ppmH3 is substituted.
C3 Substituted, ~150-155 ppm~148-152 ppmThe chemical shift of the unsubstituted C3/C5 carbon.
C4 ~105-110 ppm~103-108 ppmSubtle but observable difference.
C5 ~128-132 ppmSubstituted, ~140-145 ppmThe chemical shift of the unsubstituted C5/C3 carbon.

Note: Ranges are approximate and vary based on solvent and substituent identity. Data compiled from various sources.[2][3][6][7]

While these trends are informative, they are not foolproof. Unambiguous assignment requires 2D NMR.

2D NMR: The Unambiguous Proof

Two-dimensional NMR experiments reveal through-bond and through-space correlations, providing the definitive connections to solve the structural puzzle.

1. Heteronuclear Multiple Bond Correlation (HMBC): The Linchpin Experiment

HMBC is the single most critical experiment for this task. It maps long-range (typically 2-3 bond) correlations between protons and carbons. The key is to identify correlations from the protons of the N1-substituent to the carbons of the pyrazole ring.[8][9][10][11]

  • Causality & Logic: Protons on the N1-substituent (e.g., a benzylic -CH₂- group) are two bonds away from N1 and three bonds away from both C3 and C5. Therefore, these protons will show an HMBC cross-peak to both C3 and C5. By contrast, protons on a C3-substituent will show correlations to C3, C4, and N2, but crucially, not to C5. This differential connectivity is the absolute proof of the substitution pattern.

G cluster_13 1,3-Regioisomer cluster_15 1,5-Regioisomer cluster_key Key HMBC Correlations from N1-Substituent (R¹) struct1 N1 C5 C4 C3 N2 H struct1:e->struct1:w ³J struct1:e->struct1:w ³J struct2 N1 C5 C4 C3 N2 R⁵ H struct2:e->struct2:w ³J struct2:e->struct2:w ³J key Protons on R¹ show correlations to BOTH C3 and C5

Caption: Key HMBC correlations from N1-substituent protons to C3 and C5.

2. Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): Through-Space Confirmation

NOESY (or ROESY for larger molecules) identifies nuclei that are close in space, regardless of their bonding. This provides powerful secondary confirmation.[12][13][14]

  • Logic:

    • In a 1,5-disubstituted pyrazole, the N1-substituent is spatially proximal to the substituent on C5. Protons on the N1-substituent will show a NOE cross-peak to protons on the C5-substituent.

    • In a 1,3-disubstituted pyrazole, the N1-substituent is on the opposite side of the ring from the C3-substituent but is close to the H5 proton. A clear NOE correlation will be seen between the N1-substituent protons and H5.

Experimental Protocol: Definitive Assignment using 2D NMR

  • Sample Preparation: Dissolve ~10-15 mg of the purified isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire Standard Spectra: Record high-quality ¹H and ¹³C{¹H} spectra.

  • Acquire HSQC: Run a standard gradient-selected, phase-sensitive HSQC experiment. This will correlate each proton to its directly attached carbon, allowing for unambiguous assignment of the C4/H4 pair and the C3/H3 or C5/H5 pair.

  • Acquire HMBC (Key Step):

    • Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

    • Crucial Parameter: Set the long-range coupling delay to optimize for an average ³J(CH) of 8-10 Hz. This is a critical choice to ensure the key correlations from the N1-substituent to C3 and C5 are visible.

    • Acquire sufficient scans to achieve a good signal-to-noise ratio, as long-range correlations are inherently weaker.

  • Acquire NOESY/ROESY:

    • Use a standard NOESY pulse sequence with a mixing time of ~500-800 ms.

    • Process the data and look for the key through-space correlations as described above.

  • Data Integration:

    • Use the HSQC to assign the protonated carbons.

    • Analyze the HMBC spectrum, focusing on the correlations from the well-defined N1-substituent protons. The presence of correlations to two distinct pyrazole ring carbons (C3 and C5) is the primary goal.

    • Cross-reference with the NOESY data to confirm spatial proximities. The combination of through-bond HMBC and through-space NOESY data provides an undeniable, self-validating assignment.

Orthogonal Methods for Structural Confirmation

While NMR is the primary tool, other techniques provide valuable, corroborating evidence.[15]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry can sometimes differentiate regioisomers through distinct fragmentation patterns. While the molecular ions will be identical, the stability of the fragment ions can differ based on the substituent locations.

  • Causality: The fragmentation of the pyrazole ring often involves the expulsion of HCN or N₂.[16] The substituents' positions can influence which fragmentation pathways are favored, leading to different relative abundances of key fragment ions. For example, a substituent at C5 might be lost more or less readily than the same substituent at C3 due to the influence of the adjacent N1 atom.

Table 2: Potential Differentiating MS Fragmentation Patterns

RegioisomerCommon Fragmentation PathwayExpected Observation
General Loss of HCN from [M]⁺ or [M-H]⁺Ion at m/z [M-27]
General Loss of N₂ from [M-H]⁺Ion at m/z [M-H-28]
Isomer-Specific Loss of a substituent (e.g., -R³)The relative intensity of [M-R]⁺ may differ significantly between isomers.

Note: These are generalized trends; specific fragmentation is highly dependent on the nature of the substituents.[17]

Vibrational Spectroscopy (FTIR/Raman)

FTIR spectroscopy is primarily used for functional group identification. While it is less powerful than NMR for isomer differentiation, subtle differences in the "fingerprint" region (below 1500 cm⁻¹) can be observed.

  • Causality: The symmetry of the molecule and the vibrational coupling between the ring and its substituents differ between regioisomers. This results in slight shifts in the frequencies of ring stretching and bending modes. For example, the C=N stretching vibration may appear at a slightly different wavenumber.[18][19] A band around 1290 cm⁻¹ is often attributed to C-N stretching in the pyrazole ring.[18]

X-ray Crystallography: The Gold Standard

When a suitable single crystal can be grown, X-ray crystallography provides an unequivocal, three-dimensional structure of the molecule, leaving no ambiguity about the regiochemistry.[20][21][22][23] This method is often used to definitively confirm the assignments made by spectroscopic techniques, especially for novel scaffolds or during pivotal stages of drug development.

The Role of Computational Chemistry

In cases of ambiguity or for a priori assessment, computational chemistry is a powerful ally. Using Density Functional Theory (DFT) with the Gauge-Invariant Atomic Orbital (GIAO) method, one can predict the NMR chemical shifts for all possible regioisomers.[24][25][26]

  • Workflow:

    • Build the 3D structures of all possible regioisomers in silico.

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[24]

    • Calculate the NMR shielding tensors using the GIAO method.

    • Convert the calculated absolute shieldings to chemical shifts by referencing against a standard like TMS.

    • Compare the predicted ¹H and ¹³C spectra for each isomer with the experimental data. The isomer with the lowest deviation (e.g., lowest mean absolute error) is the most likely structure.

This computational validation adds another layer of confidence to the structural assignment.

Conclusion

The unambiguous determination of pyrazole regiochemistry is a non-negotiable requirement in modern chemical and pharmaceutical research. A multi-faceted analytical strategy, spearheaded by a comprehensive suite of 1D and 2D NMR experiments, provides the most reliable path to the correct structural assignment. The long-range correlations observed in HMBC spectra offer the most definitive evidence, which can be powerfully corroborated by through-space NOESY data, mass spectral fragmentation, and computational predictions. By understanding the causality behind the spectroscopic data and employing these self-validating protocols, researchers can elucidate pyrazole structures with the highest degree of scientific certainty.

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  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). Digital CSIC. [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (2022). RSC Advances. [Link]

  • 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. (1984). Magnetic Resonance in Chemistry. [Link]

  • 1 H-NMR spectrum of pyrazole (Clark, 2010). (n.d.). ResearchGate. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Instituto Politécnico de Bragança. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2014). ACS Omega. [Link]

  • HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. [Link]

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  • Computational prediction of NMR spectra?. (2014). Reddit. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(3-phenyl-1H-pyrazol-5-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 1-(3-phenyl-1H-pyrazol-5-yl)piperazine. As a valued professional in research and development, your safety and environmental stewardship are paramount. This guide is structured to provide not just a set of instructions, but a framework for understanding the chemical rationale behind these essential procedures.

Disclaimer: A specific, verified Safety Data Sheet (SDS) for this compound is not consistently available in public databases. The following guidance is therefore synthesized from the known hazards of its core chemical moieties—phenylpyrazole and piperazine—and the documented properties of structurally similar compounds, such as 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. This guide is intended to augment, not supersede, your institution's specific Environmental Health and Safety (EHS) protocols. Always consult your EHS department for final, authoritative instructions.

Hazard Profile and Risk Assessment

To ensure proper disposal, one must first understand the inherent risks. The hazard profile of this compound is inferred from its constituent functional groups and data on close analogues.

  • Phenylpyrazole Core: This class of compounds, which includes insecticides like Fipronil, is known for its potential neurotoxicity.[1][2] These compounds can act as GABA-gated chloride channel blockers, leading to hyperexcitation of the central nervous system in insects and, at higher doses, in mammals.[1][2][3] Metabolites of phenylpyrazoles can sometimes be more toxic than the parent compound.[1][4]

  • Piperazine Moiety: Piperazine and its derivatives are recognized as potential skin and eye irritants.[5] They can cause severe skin burns, eye damage, and may lead to allergic skin reactions or respiratory responses in sensitized individuals.[5][6][7]

Based on data for the closely related compound, 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, we can anticipate the following hazards:

Hazard ClassificationGHS Hazard StatementPrimary ConcernSource
Acute Toxicity (Oral) H302: Harmful if swallowedIngestion[8][9]
Acute Toxicity (Inhalation) H332: Harmful if inhaledInhalation of dust[8]
Skin Corrosion/Irritation H315: Causes skin irritationDermal Contact[8][10]
Serious Eye Damage/Irritation H319: Causes serious eye irritationEye Contact[8][10]
Specific Target Organ Toxicity H335: May cause respiratory irritationInhalation of dust[8]

Given this profile, this compound must be managed as a hazardous chemical waste from cradle to grave, in accordance with local and national regulations.[11]

Core Directive: The Principle of Professional Disposal

Under no circumstances should this compound or its containers be disposed of via standard laboratory drains or municipal trash. [12][13][14] The potential for environmental toxicity and unforeseen reactions in a mixed waste stream is significant.

The only acceptable disposal pathway is through your institution's hazardous waste management program, which consigns the material to a licensed and certified chemical waste disposal contractor.[15][16] In-laboratory neutralization or treatment is strongly discouraged without a validated, compound-specific protocol and a thorough risk assessment approved by your EHS department.[15]

Personnel Safety: Prerequisite for Handling Waste

Before preparing any waste for disposal, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The causality is clear: the compound is a known skin and eye irritant and potentially harmful if inhaled.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH or EU EN166 standards.[12]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) that are regularly inspected for tears or degradation. Dispose of contaminated gloves as hazardous waste.

  • Protective Clothing: A standard lab coat is required. For handling larger quantities or during spill cleanup, impervious clothing may be necessary.[12]

  • Respiratory Protection: All handling of the solid compound or its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[5][12]

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the safe segregation, containment, and disposal of waste containing this compound.

Step 1: Waste Identification and Segregation

Proper segregation is the foundation of safe chemical waste management, preventing dangerous reactions and ensuring compliant disposal.

  • Designate a Waste Stream: This compound should be disposed of in a "Solid Hazardous Waste" or "Toxic Chemical Waste" stream.

  • Avoid Co-mingling: Do not mix this waste with other chemical waste categories such as halogenated solvents, acidic waste, or basic waste.[17][18] Mixing amines with acids, for instance, can cause a vigorous exothermic reaction.

Step 2: Container Management

The integrity of the waste container is critical to prevent leaks and exposure.

  • Select a Compatible Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) drum or bottle, that can be securely sealed.[14][17]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary associated hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date.

  • Container Condition: Keep the container closed at all times, except when adding waste. Store in a designated, secondary containment area away from heat or ignition sources.[17]

Step 3: Managing Different Forms of Waste
  • Unused or Expired Solid Compound:

    • If possible, keep the chemical in its original, labeled container.[16]

    • Place the entire sealed container into your designated solid hazardous waste receptacle.

  • Contaminated Labware (e.g., Weighing Paper, Gloves, Pipette Tips):

    • Collect all contaminated disposable items in a designated, lined container or bag within the fume hood.

    • Once full, securely seal the bag and place it in the main solid hazardous waste container. These items are considered hazardous waste and must not be placed in regular trash.[17]

  • Empty Original Containers:

    • Empty containers that held this compound are also considered hazardous waste.[12]

    • Triple-rinse the container with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as liquid hazardous chemical waste.

    • Alternatively, if rinsing is not feasible, the uncleaned container should be sealed and placed directly into the solid hazardous waste stream.[16] Puncture or deface the container to prevent reuse.[12]

Step 4: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Inform colleagues in the immediate area.

  • Isolate and Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a chemical spill pillow to cover and contain the spilled solid.[5][16] Avoid creating dust.[16]

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled powder into your hazardous waste container using non-sparking tools.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. The cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.

Disposal Workflow and Decision Logic

The following diagram illustrates the logical workflow for the proper disposal of this compound, from generation to final hand-off.

G cluster_prep Phase 1: Preparation & Assessment cluster_contain Phase 2: Containment & Labeling cluster_action Phase 3: Collection & Storage cluster_disposal Phase 4: Final Disposal start Waste Generated (Solid, Contaminated Items, Spill) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Solid Toxic Waste ppe->segregate container Select Compatible Container (e.g., HDPE) label_waste Label Container: 'Hazardous Waste' Chemical Name & Hazards container->label_waste collect Place Waste into Labeled Container label_waste->collect segregate->container seal Keep Container Securely Sealed collect->seal store Store in Designated Secondary Containment Area seal->store contact_ehs Contact EHS for Pickup store->contact_ehs end Disposed by Licensed Waste Contractor contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

Regulatory Compliance

All laboratory waste generation and disposal activities are governed by strict regulations. In the United States, the primary frameworks are provided by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[11][17][19] As the generator of the waste, your laboratory is responsible for its safe management from the point of generation until its final disposal—a principle known as "cradle-to-grave" responsibility.[11]

References

  • 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine - PubChem. National Center for Biotechnology Information. [Link]

  • Piperazine | C4H10N2 | CID 4837 - PubChem. National Center for Biotechnology Information. [Link]

  • OSHA Compliance For Laboratories - US Bio-Clean. US Bio-Clean. [Link]

  • Phenylpyrazole Insecticide Photochemistry, Metabolism, and GABAergic Action: Ethiprole Compared with Fipronil | Journal of Agricultural and Food Chemistry. ACS Publications. [Link]

  • Phenylpyrazole (Fipronil) Toxicosis in Animals - Toxicology - Merck Veterinary Manual. Merck Veterinary Manual. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? MCF Environmental Services. [Link]

  • Toxicity of fipronil and its enantiomers to marine and freshwater non-targets - R Discovery. R Discovery. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Acute Human Self-Poisoning with the N-Phenylpyrazole Insecticide Fipronil –A GABAA-Gated Chloride Channel Blocker - PMC. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH. Carl ROTH. [Link]

  • Fipronil – N-Phenylpyrazole Toxicity - U.OSU - The Ohio State University. The Ohio State University. [Link]

  • Safety Data Sheet - Kishida Chemical Co., Ltd. Kishida Chemical Co., Ltd. [Link]

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  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Piperazine citrate - Novachem. Novachem. [Link]

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Personal protective equipment for handling 1-(3-phenyl-1H-pyrazol-5-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-(3-phenyl-1H-pyrazol-5-yl)piperazine Audience: Researchers, Scientists, and Drug Development Professionals. Role: Senior Application Scientist.

Executive Safety Summary

Chemical Identity & Context:

  • Target Compound: this compound.[1][2][3][4][5]

  • Relevance: This compound is a structural analog to 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (CAS 401566-79-8) , a critical intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Teneligliptin .[6]

  • Operational Hazard Class: High-Potency Sensitizer & Irritant .

    • Note: While specific toxicological data for the des-methyl analog may be sparse, the Precautionary Principle mandates treating it with the known hazard profile of the piperazine class: Respiratory Sensitization and Severe Eye Irritation .

The "Silent" Risk: Unlike simple corrosives that cause immediate pain, piperazine derivatives are immunological sensitizers . Repeated inhalation of trace dust—even amounts invisible to the naked eye—can lead to occupational asthma and lifelong hypersensitivity. Standard "lab safety" (safety glasses + lab coat) is insufficient for handling the solid powder form of this substance.

Hazard Characterization (GHS & Mechanistic)

The following hazard profile is synthesized from authoritative data on the closest structural analogs (Substituted Phenylpiperazines and Pyrazoles).

Hazard CategoryGHS CodeRisk DescriptionMechanism of Action
Respiratory Sensitization H334 May cause allergy or asthma symptoms if inhaled.Piperazine moiety can haptenize proteins in the respiratory tract, triggering IgE-mediated immune response.
Acute Toxicity (Oral) H302 Harmful if swallowed.[5][7]Pyrazole ring systems often exhibit CNS or hepatic toxicity at high doses.
Eye Damage/Irritation H319 Causes serious eye irritation.[5][7][8]Basic nitrogen atoms (pKa ~9.8) react with ocular moisture to form localized alkaline environment.
Skin Sensitization H317 May cause an allergic skin reaction.[8][9][10]Dermal absorption of dust can induce contact dermatitis.
Personal Protective Equipment (PPE) Matrix

Core Directive: PPE is the last line of defense. All powder handling must occur within a Chemical Fume Hood or Powder Containment Hood .

Tier 1: Standard Laboratory Handling (Milligram Scale / In Solution)

For handling sealed vials, preparing stock solutions (<100 mg), or handling liquid aliquots.

  • Eyes: Chemical Splash Goggles (Indirect vented). Reasoning: Standard safety glasses do not seal against fine airborne dust or splashes that can track around the lens.

  • Hands: Nitrile Gloves (Minimum 0.11 mm / 4 mil thickness) .

    • Protocol: Inspect for pinholes. Change immediately upon splash.

  • Body: Standard cotton/poly lab coat (buttoned fully). Long pants, closed-toe shoes.

  • Respiratory: Not required IF working inside a certified fume hood.

Tier 2: High-Risk Operations (Solid Weighing / Open Powder Transfer)

For weighing dry powder, cleaning spills, or transferring solids outside a sealed vessel.

PPE ComponentSpecificationTechnical Rationale
Primary Glove High-Breakthrough Nitrile (5-6 mil) Provides chemical barrier. Piperazines can permeate thin latex rapidly.
Secondary Glove Long-cuff Nitrile (over sleeve) Prevents dust accumulation on wrists (a common sensitization site).
Respiratory N95 (Minimum) / P100 (Preferred) Critical: If hood sash must be raised or containment is breached, a fit-tested respirator is mandatory to prevent sensitization.
Body Suit Tyvek® Lab Coat or Sleeve Covers Cotton coats trap dust in fibers, which re-aerosolizes later. Tyvek sheds dust.
Eye Protection Goggles + Face Shield Required if working with quantities >1g where electrostatic discharge could disperse powder.
Operational Protocol: The "Zero-Dust" Workflow

This protocol is designed to eliminate the generation of airborne particulates, the primary vector for piperazine sensitization.

Step 1: Preparation & Engineering Controls
  • Verify Airflow: Ensure Fume Hood face velocity is 80–100 fpm .

  • Static Elimination: Place an ionizing bar or anti-static gun near the balance.

    • Why: Phenyl-pyrazole compounds are often crystalline and highly static-prone. Static cling causes "jumping" of powder, leading to invisible contamination.

  • Surface Protection: Line the work area with plastic-backed absorbent pads (absorbent side up) to capture any micro-spills.

Step 2: Weighing & Transfer
  • Don PPE: Put on double gloves. Tape the outer glove to the Tyvek sleeve if handling >5g.

  • Open Vessel: Tap the container gently on the bench before opening to settle dust from the cap.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the bottle.

  • Dissolution (The Critical Control Point):

    • Add solvent (e.g., DMSO, Methanol) to the weighing boat or vial immediately after weighing.

    • Goal: Wet the powder as fast as possible. Once in solution, the inhalation risk drops to near zero (unless aerosolized).

Step 3: Decontamination & Doffing [8]
  • Wipe Down: Use a wet paper towel (solvent or water) to wipe the balance and surrounding area. NEVER dry sweep. [10]

  • Outer Glove Removal: Peel off outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores) immediately after leaving the lab.

Emergency Response & Disposal
Scenario A: Powder Spill (>100 mg)
  • Evacuate: Clear the immediate area to let dust settle (2-3 mins).

  • PPE Upgrade: Wear N95/P100 respirator and double gloves.

  • Containment: Cover spill with wet paper towels (dampened with water) to prevent aerosolization.

  • Cleanup: Scoop up the wet mass. Wipe area 3x with water and detergent.

  • Validation: Check surface pH with a strip; piperazines are basic. If pH > 8, continue cleaning.

Scenario B: Eye Exposure
  • Immediate Action: Flush eyes for 15 minutes minimum at an eyewash station.

  • Hold Eyelids: You must manually hold eyelids open; the natural reflex is to clamp shut.

  • Medical: Seek medical attention immediately. Bring the SDS (or SDS of the methyl-analog if specific one is unavailable).

Waste Disposal
  • Solids: Dispose of as "Hazardous Waste - Toxic/Irritant".

  • Liquids: Segregate into "Organic Waste - Non-Halogenated" (unless halogenated solvents were used).

  • Destruction: High-temperature incineration is the preferred method for pyrazole/piperazine rings.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the state of matter and quantity.

PPE_Decision_Logic cluster_legend Risk Levels Start Handling this compound State State of Matter? Start->State Liquid Liquid / Solution State->Liquid Solid Solid Powder State->Solid Liquid_Risk Risk: Splash/Absorption Liquid->Liquid_Risk Solid_Qty Quantity? Solid->Solid_Qty Liquid_PPE PPE: Nitrile Gloves + Goggles Control: Fume Hood Liquid_Risk->Liquid_PPE Small_Scale < 100 mg Solid_Qty->Small_Scale Large_Scale > 100 mg Solid_Qty->Large_Scale Small_PPE PPE: Double Nitrile + Goggles Control: Fume Hood Required Small_Scale->Small_PPE Large_PPE PPE: P100 Respirator + Tyvek Sleeves + Double Gloves + Face Shield Control: Static Control + Hood Large_Scale->Large_PPE Low Low Risk (Solution) Med Med Risk (Trace Dust) High High Risk (Aerosol)

Caption: Decision logic for PPE selection based on physical state and quantity. Note the escalation to respiratory protection for large-scale solid handling.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 504522941, 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. Retrieved from [Link]

    • Note: Used as the primary structural and toxicological analog.
  • European Chemicals Agency (ECHA). Substance Information: Piperazine. Retrieved from [Link]

    • Source for respiratory sensitiz
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]

    • Authoritative guide on PPE and emergency handling for piperazine deriv
  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Respiratory Protection (29 CFR 1910.134). Retrieved from [Link]

    • Standard for respirator selection and fit-testing requirements.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.